molecular formula C33H37N9O8S B1252489 Gpo-vir CAS No. 811471-91-7

Gpo-vir

Cat. No.: B1252489
CAS No.: 811471-91-7
M. Wt: 719.8 g/mol
InChI Key: FEOBXHIFUYOHBP-KPTOQMEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gpo-vir, also known as this compound, is a useful research compound. Its molecular formula is C33H37N9O8S and its molecular weight is 719.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

811471-91-7

Molecular Formula

C33H37N9O8S

Molecular Weight

719.8 g/mol

IUPAC Name

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one;1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C15H14N4O.C10H12N2O4.C8H11N3O3S/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10;1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8;9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h2-3,6-8,10H,4-5H2,1H3,(H,18,20);2-4,7-8,13H,5H2,1H3,(H,11,14,15);1-2,6-7,12H,3-4H2,(H2,9,10,13)/t;7-,8+;6-,7+/m.00/s1

InChI Key

FEOBXHIFUYOHBP-KPTOQMEFSA-N

SMILES

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Isomeric SMILES

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO.C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N

Canonical SMILES

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Synonyms

GPO-vir
stavudine - lamivudine - nevirapine
stavudine, lamivudine, nevirapine drug combination
triomune

Origin of Product

United States

Foundational & Exploratory

Gpo-vir: A Technical Deep Dive into its Mechanism of Action Against HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gpo-vir is a designation for fixed-dose combination antiretroviral therapies used in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. These combination therapies, primarily available in Thailand, simplify treatment regimens and have been instrumental in national HIV-1 treatment programs. This technical guide provides an in-depth analysis of the mechanism of action of the constituent active pharmaceutical ingredients in two common this compound formulations, focusing on their role in the inhibition of HIV-1 replication.

Two notable formulations are:

  • This compound (original formulation): A combination of stavudine (d4T), lamivudine (3TC), and nevirapine (NVP).

  • This compound T®: A combination of efavirenz (EFV), emtricitabine (FTC), and tenofovir disoproxil fumarate (TDF).

The primary target for all these agents is the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into proviral DNA, a critical step in the viral lifecycle.

Core Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

The antiretroviral agents in this compound formulations belong to two distinct classes of reverse transcriptase inhibitors:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs): This class includes stavudine, lamivudine, emtricitabine, and tenofovir. These drugs are analogs of natural deoxynucleotides. They act as competitive inhibitors of HIV-1 RT and, upon incorporation into the growing viral DNA chain, cause its termination.[1][2] This is because they lack the 3'-hydroxyl group necessary to form the phosphodiester bond with the next incoming nucleotide.[3]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): This class includes nevirapine and efavirenz. These are non-competitive inhibitors that bind to an allosteric, hydrophobic pocket on the p66 subunit of HIV-1 RT, which is distinct from the active site.[4][5] This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting its polymerase activity.[6]

Quantitative Analysis of Inhibitory Activity

The potency of the individual components of this compound formulations has been extensively characterized through in vitro enzymatic and cell-based assays. The following tables summarize key quantitative data for each drug. It is important to note that IC50 and Ki values can vary depending on the specific experimental conditions, such as the enzyme and substrate concentrations, and the cell type used in the assay.

Table 1: Inhibitory Potency of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs)

DrugActive FormTargetInhibition TypeKi ValueIC50 ValueCell Type/Assay Conditions
Stavudine (d4T) Stavudine triphosphateHIV-1 RTCompetitiveNot widely reported8.8 nM (EC50)Human PBMCs
Lamivudine (3TC) Lamivudine triphosphateHIV-1 RTCompetitiveµM range0.002 - 1.14 µMVarious cell lines[7]
Emtricitabine (FTC) Emtricitabine triphosphateHIV-1 RTCompetitiveNot widely reportedNot widely reported-
Tenofovir Tenofovir diphosphateHIV-1 RT (RNA-dependent)Competitive0.022 µM[8]Not widely reported-
Tenofovir Tenofovir diphosphateHIV-1 RT (DNA-dependent)Competitive1.55 µM[8]Not widely reported-

Table 2: Inhibitory Potency of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

DrugTargetInhibition TypeKi ValueIC50/EC95 ValueCell Type/Assay Conditions
Nevirapine (NVP) HIV-1 RTNon-competitive270 µM[9]84 nM (IC50, enzyme assay)[4]-
Nevirapine (NVP) HIV-1 Replication--40 nM (IC50)Cell culture[4]
Efavirenz (EFV) HIV-1 RTNon-competitive2.93 nM-Wild-type enzyme
Efavirenz (EFV) HIV-1 Replication--1.5 nM (IC95)Cell culture

Signaling and Metabolic Pathways

NRTI Activation Pathway

NRTIs are administered as prodrugs and require intracellular phosphorylation by host cell kinases to their active triphosphate forms. This metabolic activation is a critical step for their antiviral activity.

NRTI_Activation NRTI NRTI (e.g., Stavudine, Lamivudine) NRTI_MP NRTI-monophosphate NRTI->NRTI_MP Host Kinase NRTI_DP NRTI-diphosphate NRTI_MP->NRTI_DP Host Kinase NRTI_TP NRTI-triphosphate (Active form) NRTI_DP->NRTI_TP Host Kinase

Caption: Metabolic activation of NRTIs.

HIV-1 Reverse Transcription and Inhibition

The components of this compound interrupt a critical early stage of the HIV-1 replication cycle.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration NRTI NRTIs (Stavudine, Lamivudine, Emtricitabine, Tenofovir) NRTI->RT Competitive Inhibition & Chain Termination NNRTI NNRTIs (Nevirapine, Efavirenz) NNRTI->RT Non-competitive Inhibition

Caption: Inhibition of HIV-1 reverse transcription.

Experimental Protocols

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive ELISA-based)

This protocol outlines a common method to determine the inhibitory activity of a compound against purified HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Test compounds (e.g., individual components of this compound)

  • Reaction Buffer

  • Lysis Buffer

  • Streptavidin-coated 96-well plate

  • HRP-conjugated anti-digoxigenin antibody

  • ABTS Peroxidase Substrate

  • Stop Solution

  • Poly(A) template and Oligo(dT) primer

  • dUTP/biotin-dUTP and dGTP/digoxigenin-dGTP mix

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in the appropriate solvent (e.g., DMSO), followed by further dilution in the reaction buffer.

  • Reaction Setup: In a 96-well reaction plate, add the reaction buffer, the template/primer, the dNTP mix (containing labeled dUTPs), and the diluted test compounds.

  • Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to each well, except for the negative control wells.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the reverse transcription reaction to proceed.

  • Capture of Synthesized DNA: Transfer the reaction mixtures to a streptavidin-coated 96-well plate. Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the streptavidin.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Antibody Incubation: Add the HRP-conjugated anti-digoxigenin antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step to remove the unbound antibody.

  • Substrate Addition and Detection: Add the ABTS substrate and incubate at room temperature until a color change is observed. Stop the reaction with the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based HIV-1 Replication Inhibition Assay (p24 Antigen ELISA)

This protocol measures the ability of a compound to inhibit HIV-1 replication in a cell-based system.

Materials:

  • HIV-1 permissive cell line (e.g., PM1, MT-4, or peripheral blood mononuclear cells - PBMCs)

  • HIV-1 viral stock

  • Complete cell culture medium

  • Test compounds

  • 96-well cell culture plates

  • HIV-1 p24 Antigen Capture ELISA kit

  • Microplate reader

Procedure:

  • Cell Plating: Seed the cells at an appropriate density in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include appropriate controls (no drug, no virus).

  • Viral Infection: Infect the cells with a pre-titered amount of HIV-1.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-7 days to allow for viral replication.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a secondary antibody and a colorimetric substrate.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. Determine the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental and Drug Discovery Workflow

The development and characterization of reverse transcriptase inhibitors follow a logical progression from in vitro enzymatic assays to cell-based and eventually in vivo studies.

Drug_Discovery_Workflow cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Evaluation cluster_preclinical Preclinical Development Enzyme_Assay HIV-1 RT Inhibition Assay (Determine IC50) Kinetics Kinetic Studies (Determine Ki, Mechanism) Enzyme_Assay->Kinetics Antiviral_Assay HIV-1 Replication Assay (Determine EC50) Kinetics->Antiviral_Assay Cytotoxicity Cytotoxicity Assay (Determine CC50) Antiviral_Assay->Cytotoxicity Selectivity Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->Selectivity ADME_Tox ADME/Tox Studies Selectivity->ADME_Tox Animal_Models In Vivo Efficacy in Animal Models ADME_Tox->Animal_Models

Caption: Workflow for RT inhibitor discovery.

Conclusion

The this compound fixed-dose combinations leverage the well-established and potent inhibitory effects of NRTIs and NNRTIs on HIV-1 reverse transcriptase. By targeting the same essential enzyme through two different mechanisms, these combination therapies provide a high barrier to the development of drug resistance and effectively suppress viral replication. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding of the core mechanism of action of the antiretroviral agents that constitute this compound, offering valuable insights for researchers and professionals in the field of HIV-1 drug development.

References

An In-depth Technical Guide to the Molecular Targets of Gpo-vir Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gpo-vir is the brand name for two fixed-dose combination antiretroviral therapies used in the treatment of Human Immunodeficiency Virus-1 (HIV-1) infection. This guide provides a detailed technical overview of the molecular targets and mechanisms of action of the constituent components of these two formulations. The primary molecular target for all components is the HIV-1 reverse transcriptase (RT), an enzyme crucial for the viral replication cycle.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the molecular interactions, effects on cellular signaling pathways, quantitative inhibitory data, and relevant experimental methodologies.

This compound Formulation 1: Efavirenz, Emtricitabine, and Tenofovir Disoproxil Fumarate

This formulation combines a non-nucleoside reverse transcriptase inhibitor (NNRTI) with two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).

Component 1: Efavirenz (EFV)

Molecular Target: HIV-1 Reverse Transcriptase (non-competitive inhibition)

Efavirenz is a non-nucleoside reverse transcriptase inhibitor that binds to an allosteric, non-substrate-binding site on the HIV-1 RT.[1] This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting its polymerase activity.[1][2] Efavirenz does not require intracellular phosphorylation to become active.

Effects on Cellular Signaling Pathways:

Efavirenz has been shown to induce the DNA damage response (DDR) pathway in lung cancer cells.[3][4] This involves the activation of the ATM (Ataxia-Telangiectasia Mutated) and p53 signaling pathways, leading to cell cycle arrest and apoptosis. Specifically, ATM activation leads to the phosphorylation of p53, which in turn activates its downstream targets like p21 and GADD45A, crucial for cell cycle inhibition and DNA repair.[3][4]

Efavirenz_DNA_Damage_Response EFV Efavirenz ATM ATM EFV->ATM activates p53 p53 ATM->p53 phosphorylates p21 p21 p53->p21 activates GADD45A GADD45A p53->GADD45A activates Apoptosis Apoptosis p53->Apoptosis induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces GADD45A->CellCycleArrest induces

Efavirenz-induced DNA damage response pathway.
Component 2: Emtricitabine (FTC)

Molecular Target: HIV-1 Reverse Transcriptase (competitive inhibition and chain termination)

Emtricitabine is a synthetic nucleoside analog of cytidine.[5][6] It is intracellularly phosphorylated to its active triphosphate form, emtricitabine triphosphate (FTC-TP). FTC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by HIV-1 RT. Once incorporated, it acts as a chain terminator because it lacks a 3'-hydroxyl group, preventing the formation of the next phosphodiester bond and thus halting DNA synthesis.[5]

Component 3: Tenofovir Disoproxil Fumarate (TDF)

Molecular Target: HIV-1 Reverse Transcriptase (competitive inhibition and chain termination)

Tenofovir disoproxil fumarate is a prodrug of tenofovir, a nucleotide analog of adenosine monophosphate. It is hydrolyzed to tenofovir, which is then phosphorylated by cellular kinases to its active form, tenofovir diphosphate (TFV-DP). TFV-DP competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the viral DNA. Similar to emtricitabine, its incorporation leads to chain termination due to the absence of a 3'-hydroxyl group.

Effects on Cellular Signaling Pathways:

Beyond its primary antiviral activity, tenofovir has been shown to directly ameliorate liver fibrosis by inducing apoptosis in hepatic stellate cells through the downregulation of the PI3K/Akt/mTOR signaling pathway.[7][8] It has also been reported to affect the NF-κB signaling pathway, suggesting anti-inflammatory properties.[9]

Tenofovir_PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Pathway TDF Tenofovir PI3K PI3K TDF->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Hepatic Stellate Cell Apoptosis mTOR->Apoptosis promotes

Tenofovir's inhibition of the PI3K/Akt/mTOR pathway.

This compound Formulation 2: Stavudine, Lamivudine, and Nevirapine

This formulation also combines an NNRTI with two NRTIs.

Component 1: Stavudine (d4T)

Molecular Target: HIV-1 Reverse Transcriptase (competitive inhibition and chain termination)

Stavudine is a synthetic thymidine nucleoside analog. It is phosphorylated by cellular kinases to its active triphosphate form, stavudine triphosphate (d4T-TP). d4T-TP competitively inhibits the incorporation of the natural substrate, deoxythymidine triphosphate (dTTP), into viral DNA by HIV-1 RT. Its incorporation results in DNA chain termination.[10]

Effects on Cellular Signaling Pathways:

Stavudine has been shown to induce apoptosis in HIV-1 infected cells.[11] Studies in mouse embryos have also indicated that stavudine can cause a coordinated DNA damage response, leading to inhibited cell proliferation and apoptosis.[9] This suggests an impact on cell cycle and apoptotic signaling pathways.

Component 2: Lamivudine (3TC)

Molecular Target: HIV-1 Reverse Transcriptase (competitive inhibition and chain termination)

Lamivudine is a synthetic nucleoside analog of cytidine.[12][13] Similar to emtricitabine, it is phosphorylated to its active triphosphate form (3TC-TP), which competes with dCTP for incorporation into the viral DNA chain by HIV-1 RT, leading to chain termination.[14]

Effects on Cellular Signaling Pathways:

Studies have suggested that lamivudine may have effects on cellular stress responses and immune-related pathways, particularly when used in combination therapies.[15] In the context of liver cancer cells, lamivudine has been shown to reduce the expression of MMP-9, HBsAg, and HBeAg, suggesting an influence on pathways related to viral replication and tumor progression in co-infected individuals.[16]

Component 3: Nevirapine (NVP)

Molecular Target: HIV-1 Reverse Transcriptase (non-competitive inhibition)

Nevirapine is a non-nucleoside reverse transcriptase inhibitor that binds to an allosteric site on HIV-1 RT, similar to efavirenz.[17] This binding induces a conformational change that disrupts the enzyme's catalytic activity.[2] It does not require intracellular phosphorylation.

Effects on Cellular Signaling Pathways:

Nevirapine has been shown to restore androgen signaling in hormone-refractory prostate carcinoma cells.[18] It upregulates the androgen receptor and downregulates genes associated with an androgen-independent phenotype, such as EGFR1 and VEGF-A.[18] This suggests a potential role for nevirapine in modulating hormone signaling pathways.

Nevirapine_Androgen_Signaling NVP Nevirapine AR Androgen Receptor NVP->AR upregulates EGFR1 EGFR1 NVP->EGFR1 downregulates VEGFA VEGF-A NVP->VEGFA downregulates Androgen_Signaling Restored Androgen Signaling AR->Androgen_Signaling Androgen_Independence Androgen-Independent Phenotype EGFR1->Androgen_Independence VEGFA->Androgen_Independence

Nevirapine's effect on androgen signaling.

Quantitative Data on Molecular Target Inhibition

The following tables summarize the inhibitory concentrations (IC50), inhibition constants (Ki), and dissociation constants (Kd) of the this compound components against HIV-1 Reverse Transcriptase. These values are indicative of the potency of each compound.

Table 1: Inhibitory Activity of Efavirenz, Emtricitabine, and Tenofovir

CompoundParameterValueCell Line/Assay Condition
Efavirenz IC501.7 - 25 nMVarious cell types
Emtricitabine IC500.002 - 1.14 µMDifferent cell lines and HIV-1 strains[14]
EC500.01 - 0.04 µMAnti-HBV activity in vitro[6]
Tenofovir EC5050 pMHIV-1 replication in PBMCs[19]

Table 2: Inhibitory Activity of Stavudine, Lamivudine, and Nevirapine

CompoundParameterValueCell Line/Assay Condition
Stavudine IC501.2 µMWild-type HXB2 virus[20]
Kd40.8 - 48.0 µMWild-type RT[7]
Lamivudine IC500.002 - 15 µMIn vitro[21]
IC502.7 mMReverse Transcriptase Inhibition[22]
EC500.0018 - 0.21 µMHIV-1 infected PBMCs[22]
Nevirapine IC5084 nMEnzyme assays[3]
IC5040 nMHIV-1 replication in cell culture[3]
Kd19 nME·DNA complex[23]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (PicoGreen-based)

This protocol outlines a non-radioactive method for measuring the inhibition of HIV-1 RT activity.

RT_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reaction Buffer, RT Enzyme, and Inhibitors Incubation Incubate RT, dNTPs, and Inhibitor at 37°C Reagents->Incubation Plate_Prep Prepare Microplate with Template/Primer Plate_Prep->Incubation PicoGreen Add PicoGreen Dye Incubation->PicoGreen Fluorescence Measure Fluorescence (480 nm excitation, 520 nm emission) PicoGreen->Fluorescence IC50 Calculate IC50 Values Fluorescence->IC50

Workflow for HIV-1 RT inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent. Prepare serial dilutions of the test inhibitors.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, a poly(rA)/oligo(dT) template/primer, dNTPs, the test inhibitor, and recombinant HIV-1 RT.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.

  • Detection: Add PicoGreen dsDNA quantitation reagent to each well. PicoGreen dye selectively binds to double-stranded DNA and fluoresces.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Data Analysis: The fluorescence signal is proportional to the amount of DNA synthesized. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.[24]

CD4+ T-Cell Enumeration by Flow Cytometry

This protocol describes the single-platform technology (SPT) using CD45 gating for absolute CD4+ T-cell counting.[25][26][27]

CD4_Count_Workflow Start Whole Blood Sample Staining Add Fluorochrome-labeled Antibodies (CD45, CD3, CD4) and Counting Beads Start->Staining Lysis Lyse Red Blood Cells Staining->Lysis Acquisition Acquire on Flow Cytometer Lysis->Acquisition Gating Gate on Lymphocytes (CD45 vs. Side Scatter) and then on CD3+CD4+ T-cells Acquisition->Gating Calculation Calculate Absolute CD4+ T-cell Count based on Bead Count Gating->Calculation End Report Result Calculation->End

Workflow for CD4+ T-cell enumeration.

Methodology:

  • Sample Preparation: Collect whole blood in an EDTA tube.

  • Staining: To a known volume of whole blood, add a cocktail of fluorochrome-conjugated monoclonal antibodies (e.g., CD45-PerCP, CD3-FITC, CD4-PE) and a known number of fluorescent microbeads (counting beads). Incubate in the dark at room temperature for 15-20 minutes.

  • Lysis: Add a red blood cell lysing solution and incubate for 10-15 minutes.

  • Flow Cytometric Acquisition: Acquire the sample on a flow cytometer. Collect events until a sufficient number of bead events have been recorded.

  • Data Analysis:

    • Create a plot of CD45 fluorescence versus side scatter (SSC) to identify and gate the lymphocyte population.

    • From the lymphocyte gate, create a plot of CD3 fluorescence versus CD4 fluorescence to identify and gate the CD3+CD4+ T-cell population.

    • Create a gate for the counting beads based on their unique fluorescence and scatter properties.

  • Calculation: The absolute CD4+ T-cell count (cells/µL) is calculated using the following formula: (Number of CD4+ T-cell events / Number of bead events) x (Bead concentration / Sample volume)

HIV-1 Viral Load Quantification by Real-Time RT-qPCR

This protocol outlines the steps for quantifying HIV-1 RNA in plasma.[21][22][28][29][30]

Methodology:

  • RNA Extraction: Extract viral RNA from patient plasma using a commercial viral RNA extraction kit.

  • Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and HIV-1 specific primers. This step can be performed separately or as part of a one-step RT-qPCR reaction.

  • Real-Time PCR (qPCR):

    • Prepare a reaction mix containing a DNA polymerase, dNTPs, forward and reverse primers targeting a conserved region of the HIV-1 genome (e.g., LTR or gag), and a fluorescent probe (e.g., a TaqMan probe).

    • Perform the qPCR reaction in a real-time PCR instrument. The instrument monitors the fluorescence signal in real-time as the PCR product accumulates.

  • Quantification:

    • A standard curve is generated by running serial dilutions of a known concentration of HIV-1 RNA or DNA standard alongside the patient samples.

    • The cycle threshold (Ct) value (the cycle number at which the fluorescence signal crosses a certain threshold) for each patient sample is used to determine the initial viral RNA copy number by interpolating from the standard curve.

  • Reporting: The viral load is reported as HIV-1 RNA copies per milliliter of plasma.

Conclusion

The components of this compound formulations are potent inhibitors of HIV-1 reverse transcriptase, the primary molecular target. The NRTIs act as competitive inhibitors and chain terminators, while the NNRTIs are allosteric inhibitors. Beyond their direct antiviral effects, several of these compounds have been shown to modulate cellular signaling pathways, which may contribute to both their therapeutic and adverse effect profiles. A thorough understanding of these molecular targets and mechanisms is crucial for the continued development of effective antiretroviral therapies and for managing the long-term health of individuals living with HIV. The experimental protocols provided herein serve as a guide for researchers in the evaluation of these and other antiretroviral agents.

References

In Vitro Anti-HIV Activity of Gpo-vir Combinations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-HIV activity of two fixed-dose combinations known as Gpo-vir, developed by the Government Pharmaceutical Organization (GPO) of Thailand. The two formulations are:

  • This compound: A combination of stavudine (d4T), lamivudine (3TC), and nevirapine (NVP).

  • This compound T: A combination of efavirenz (EFV), emtricitabine (FTC), and tenofovir disoproxil fumarate (TDF).

This document summarizes the available quantitative data on their in vitro efficacy, details the experimental protocols used in these assessments, and provides visualizations of the drug mechanisms and experimental workflows.

Quantitative Data Summary

The in vitro anti-HIV-1 activity of the components of this compound and this compound T, both individually and in combination, has been evaluated in various cell culture systems. The following tables summarize the key quantitative data.

This compound T: Efavirenz, Emtricitabine, and Tenofovir DF

The triple combination of tenofovir (TFV), emtricitabine (FTC), and efavirenz (EFV) has been shown to synergistically inhibit HIV-1 replication in cell culture[1][2].

Table 1: In Vitro Anti-HIV-1 Activity of this compound T Components and Combinations

Drug/CombinationCell LineEC50Combination Index (CI)Synergy Assessment
Tenofovir (TFV)MT-213 µM--
Emtricitabine (FTC)MT-21.3 µM--
Efavirenz (EFV)MT-25.6 nM--
TFV + FTCMT-2-0.47Synergistic
TFV + EFVMT-2-0.54Synergistic
FTC + EFVMT-2-0.62Synergistic
TFV + FTC + EFVMT-2-0.46Synergistic

Data sourced from Michailidis et al. (2009)[1][2][3]. EC50 (50% effective concentration) values are for individual drugs. CI values are for combinations at a 1:1:1 IC50 ratio. A CI value < 1 indicates synergy.

This compound: Stavudine, Lamivudine, and Nevirapine

Table 2: In Vitro Anti-HIV-1 Activity of this compound Components

DrugCell Line(s)EC50 Range
Stavudine (d4T)Peripheral Blood Mononuclear Cells (PBMCs), Monocytic Cells, Lymphoblastoid Cell Lines0.009 to 4 µM
Lamivudine (3TC)PBMCs, various cell lines0.001 to 0.120 µM (against HIV-1 clades A-G)
Nevirapine (NVP)PBMCs, Monocyte-derived Macrophages, Lymphoblastoid Cell Lines10 to 100 nM

Data sourced from FDA prescribing information[5][6].

Studies on two- and three-drug combinations involving these agents in peripheral blood mononuclear cells have shown additive or synergistic interactions against zidovudine-sensitive HIV-1 isolates for the following combinations: lamivudine-stavudine, lamivudine-nevirapine, and stavudine-nevirapine[4].

Experimental Protocols

The following are representative experimental protocols for determining the in vitro anti-HIV activity of the this compound drug combinations.

Cell-Based Anti-HIV Assay for this compound T

This protocol is based on the methodology described for the evaluation of the tenofovir, emtricitabine, and efavirenz combination[1].

  • Cell Line and Virus:

    • MT-2 cells, a human T-cell leukemia cell line, are used as the host cells.

    • HIV-1 strain IIIB is used for infection.

  • Drug Preparation:

    • Stock solutions of tenofovir, emtricitabine, and efavirenz are prepared in an appropriate solvent (e.g., DMSO) and diluted to the desired concentrations in cell culture medium.

    • For combination studies, drugs are mixed at a constant ratio based on their individual IC50 values (e.g., 1:1:1).

  • Infection and Treatment:

    • MT-2 cells are infected with HIV-1 IIIB at a specified multiplicity of infection (MOI).

    • Immediately after infection, the cells are washed and resuspended in fresh medium containing serial dilutions of the individual drugs or drug combinations.

    • Control wells with infected, untreated cells and uninfected, untreated cells are included.

  • Assay Endpoint:

    • After a defined incubation period (e.g., 4-5 days), the extent of HIV-1 replication is measured. A common method is to quantify the p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • The percentage of inhibition of viral replication is calculated for each drug concentration compared to the untreated virus control.

    • The EC50 is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

    • For combination studies, the degree of synergy, additivity, or antagonism is determined using methods such as the median-effect analysis to calculate a Combination Index (CI).

General Protocol for Anti-HIV Assay in PBMCs (for this compound components)

This protocol is a generalized method for assessing the antiviral activity of nucleoside and non-nucleoside reverse transcriptase inhibitors in primary cells[4][7].

  • Cell Isolation and Culture:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of healthy, HIV-seronegative donors using Ficoll-Hypaque density gradient centrifugation.

    • The PBMCs are stimulated with a mitogen such as phytohemagglutinin (PHA) for 2-3 days to induce cell proliferation, making them more susceptible to HIV-1 infection.

  • Virus Stocks:

    • Laboratory-adapted or clinical isolates of HIV-1 are used.

  • Drug Susceptibility Assay:

    • Stimulated PBMCs are infected with HIV-1.

    • The infected cells are then cultured in the presence of serial dilutions of the individual drugs (stavudine, lamivudine, nevirapine) or their combinations.

  • Assay Endpoint:

    • After an incubation period of approximately 7 days, the level of viral replication is assessed by measuring the amount of HIV-1 p24 antigen or reverse transcriptase (RT) activity in the culture supernatants.

  • Data Analysis:

    • Similar to the cell-line-based assay, the EC50 is calculated from the dose-response curves.

    • Combination effects are analyzed to determine if they are synergistic, additive, or antagonistic.

Visualizations: Mechanisms and Workflows

Mechanism of Action of this compound T Components

The components of this compound T (efavirenz, emtricitabine, and tenofovir) all target the HIV-1 reverse transcriptase enzyme, but through different mechanisms, leading to synergistic inhibition.

GpoVirT_Mechanism cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_nrtis NRTIs (Tenofovir, Emtricitabine) cluster_nnrti NNRTI (Efavirenz) Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration into\nHost Genome Integration into Host Genome Viral DNA->Integration into\nHost Genome TFV Tenofovir-DP TFV->Viral DNA Chain Termination (Competitive Inhibition) FTC Emtricitabine-TP FTC->Viral DNA Chain Termination (Competitive Inhibition) EFV Efavirenz EFV->RT Allosteric Inhibition (Non-competitive)

Caption: Mechanism of action for this compound T components targeting HIV-1 reverse transcriptase.

Experimental Workflow for In Vitro Anti-HIV Synergy Analysis

The following diagram illustrates the general workflow for determining the synergistic activity of a drug combination against HIV-1 in vitro.

Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Culture (e.g., MT-2 cells or PBMCs) D Infect Cells with HIV-1 A->D B Prepare HIV-1 Stock B->D C Prepare Drug Dilutions (Single agents and combinations) E Add Drug Dilutions to Infected Cell Cultures C->E D->E F Incubate for 4-7 Days E->F G Quantify Viral Replication (e.g., p24 ELISA) F->G H Calculate % Inhibition and Determine EC50 Values G->H I Synergy Analysis (e.g., Median-Effect, Isobologram) H->I

Caption: General experimental workflow for in vitro anti-HIV synergy analysis.

Logical Relationship of this compound Components' Action

The components of this compound (stavudine, lamivudine, and nevirapine) also target the HIV-1 reverse transcriptase, with the NRTIs acting as chain terminators and the NNRTI as a non-competitive inhibitor.

GpoVir_Logic cluster_nrtis NRTI Components cluster_nnrti NNRTI Component RT HIV-1 Reverse Transcriptase Inhibition Inhibition of Viral DNA Synthesis RT->Inhibition d4T Stavudine d4T->Inhibition Competitive Inhibition & Chain Termination TC3 Lamivudine TC3->Inhibition Competitive Inhibition & Chain Termination NVP Nevirapine NVP->RT Non-competitive Inhibition

Caption: Logical relationship of this compound components inhibiting HIV-1 reverse transcription.

References

An In-depth Technical Guide on the Pharmacology of GPO-VIR (Stavudine, Lamivudine, and Nevirapine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacology of the fixed-dose combination antiretroviral therapy GPO-VIR, which is comprised of stavudine (d4T), lamivudine (3TC), and nevirapine (NVP). This combination includes two nucleoside reverse transcriptase inhibitors (NRTIs) and one non-nucleoside reverse transcriptase inhibitor (NNRTI), which work together to suppress HIV-1 replication.[1][2]

Introduction to the Components

This compound integrates three distinct antiretroviral agents to create a potent therapeutic regimen.

  • Stavudine (d4T): A synthetic thymidine nucleoside analog.[3] It acts as a competitive inhibitor of HIV-1 reverse transcriptase and leads to the termination of DNA chain elongation.[3][4][5][6]

  • Lamivudine (3TC): A synthetic cytidine nucleoside analog that also inhibits reverse transcriptase and terminates the viral DNA chain.[3][7][8][9][] It is effective against both HIV-1 and Hepatitis B Virus (HBV).[7][9][]

  • Nevirapine (NVP): A non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds directly to a non-essential site on the reverse transcriptase enzyme, causing a conformational change that disrupts its catalytic activity.[3][11][12][13][14]

The combination of these drugs provides a synergistic effect against HIV-1, helping to reduce viral load, increase CD4+ cell counts, and improve the quality of life for individuals with HIV.[1][2][7][][15]

Mechanism of Action

The antiviral activity of this compound is achieved through the dual inhibition of the HIV-1 reverse transcriptase enzyme by two different mechanisms.

2.1. Nucleoside Reverse Transcriptase Inhibitors (NRTIs): Stavudine and Lamivudine

Both stavudine and lamivudine are prodrugs that must be phosphorylated by intracellular kinases to their active triphosphate forms, stavudine triphosphate (d4T-TP) and lamivudine triphosphate (3TC-TP), respectively.[4][5][6] These active metabolites are structurally similar to the natural deoxynucleotides (deoxythymidine triphosphate for stavudine and deoxycytidine triphosphate for lamivudine).

The active triphosphates act through two primary mechanisms:

  • Competitive Inhibition: They compete with the natural deoxynucleotide triphosphates for the active site of HIV-1 reverse transcriptase.[4][5][6][8][9]

  • Chain Termination: Once incorporated into the growing viral DNA strand, they cause premature chain termination because they lack the 3'-hydroxyl group necessary to form the next phosphodiester bond.[5][6][8][9][15]

This process is illustrated in the signaling pathway diagram below.

NRTI_Mechanism_of_Action cluster_0 Host Cell cluster_1 HIV-1 Replication d4T Stavudine (d4T) d4T_TP d4T-Triphosphate (Active) d4T->d4T_TP Cellular Kinases L3TC Lamivudine (3TC) L3TC_TP 3TC-Triphosphate (Active) L3TC->L3TC_TP Cellular Kinases RT Reverse Transcriptase d4T_TP->RT Competitive Inhibition terminated_DNA Terminated DNA Chain L3TC_TP->RT Competitive Inhibition vRNA Viral RNA vRNA->RT Template vDNA Viral DNA (proviral) RT->vDNA Synthesis RT->terminated_DNA Incorporation & Chain Termination

Mechanism of action for Stavudine and Lamivudine (NRTIs).

2.2. Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI): Nevirapine

Nevirapine employs a different inhibitory mechanism. It binds to a hydrophobic pocket on the HIV-1 reverse transcriptase, which is distinct from the active site.[11] This binding induces a conformational change in the enzyme, which allosterically inhibits its function.[11] This non-competitive inhibition prevents the conversion of viral RNA into DNA.[11][12][14]

NNRTI_Mechanism_of_Action NVP Nevirapine (NVP) RT_active Active Reverse Transcriptase NVP->RT_active Binds to Allosteric Site RT_inactive Inactive Reverse Transcriptase RT_active->RT_inactive Conformational Change Replication Viral DNA Synthesis RT_active->Replication Block Replication Blocked RT_inactive->Block

Mechanism of action for Nevirapine (NNRTI).

Pharmacokinetics

The pharmacokinetic properties of the individual components of this compound have been well-characterized. The fixed-dose combination has demonstrated comparable bioavailability to the individual formulations.[3][16]

Table 1: Summary of Pharmacokinetic Parameters in Adults

ParameterStavudineLamivudineNevirapine
Bioavailability ~86%[4]~86%[3][9]>90%[3][16]
Time to Peak (Tmax) ~1 hour[3][16]1.5 ± 0.5 hours[16]~4 hours[3][16]
Protein Binding Negligible[4]<36%~60%
Metabolism Minor oxidation and glucuronidation[4]Intracellular phosphorylation to active form[7][]Extensively metabolized by CYP3A4 and CYP2B6[17]
Elimination Half-life 1 to 1.6 hours[18]5 to 7 hours[3]25 to 30 hours
Excretion Primarily renal, unchanged[4]Primarily renal, unchangedPrimarily renal as metabolites

Note: Values are approximate and can vary based on patient populations and co-administered medications.

A study in HIV-infected children receiving this compound S30 found the median pharmacokinetic parameters for nevirapine to be an AUC12 of 78.4 h·µg/mL, a Cmin of 5.98 µg/mL, and a half-life of 25.5 hours.[19][20]

Clinical Efficacy and Adverse Effects

Clinical studies have demonstrated the effectiveness of this compound in treatment-naïve HIV patients, showing significant increases in CD4 T-cell counts and a reduction in opportunistic infections.[21][22] However, the use of this combination, particularly stavudine, is associated with significant long-term toxicities.

4.1. Stavudine-Associated Toxicity

The primary concern with stavudine is mitochondrial toxicity.[23] Stavudine triphosphate can inhibit human mitochondrial DNA polymerase-gamma, leading to mtDNA depletion.[3][23] This can manifest clinically as:

  • Peripheral Neuropathy: A common and often dose-limiting side effect.[18]

  • Lipoatrophy: Loss of subcutaneous fat, particularly in the face, limbs, and buttocks.[21]

  • Lactic Acidosis and Hepatic Steatosis: A rare but potentially fatal complication.[18][24]

4.2. Nevirapine-Associated Toxicity

Nevirapine is associated with two major toxicities:

  • Hepatotoxicity: Severe, life-threatening liver damage can occur, often within the first 18 weeks of therapy.[16][25][26] The risk is higher in women and in patients with higher CD4 counts.[26] The mechanism is thought to be immune-mediated.[25][27] Co-infection with Hepatitis B or C can increase the risk of liver toxicity.[25][28]

  • Skin Rash: Mild to severe skin reactions, including Stevens-Johnson syndrome, can occur.[26]

Due to these toxicities, the World Health Organization has recommended phasing out the use of stavudine.[4]

Experimental Protocols

5.1. In Vitro Anti-HIV Activity Assay

This protocol is a representative method to determine the efficacy of antiretroviral compounds against HIV-1 in a cell culture model.

Objective: To measure the 50% effective concentration (EC50) of an antiretroviral agent required to inhibit HIV-1 replication in a susceptible T-cell line.

Materials:

  • CEM-GFP or MT-4 human T-cell line.[29][30]

  • Laboratory-adapted HIV-1 strain (e.g., NL4-3 or IIIB).[29][30]

  • RPMI 1640 medium with 10% fetal bovine serum.[29]

  • 96-well microtiter plates.[29]

  • Test compounds (Stavudine, Lamivudine, Nevirapine).

  • HIV-1 p24 antigen capture ELISA kit or flow cytometer for GFP expression.[29][30]

Procedure:

  • Cell Preparation: Culture T-cells in logarithmic growth phase.[29] Adjust cell suspension to a concentration of 1 x 10^5 cells/mL.[29]

  • Compound Dilution: Prepare serial dilutions of the test compounds in culture medium.

  • Infection: In a 96-well plate, mix 50 µL of the cell suspension with 50 µL of the diluted compound.[29]

  • Add a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) that results in a measurable cytopathic effect or reporter gene expression within 3-5 days.[29]

  • Controls: Include cell-only controls (no virus or compound) and virus-only controls (cells and virus, no compound).[29]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.[29][30]

  • Endpoint Measurement: Quantify the extent of HIV-1 replication by measuring p24 antigen in the supernatant via ELISA or by measuring the percentage of GFP-positive cells via flow cytometry.[30]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow_Anti_HIV_Assay A 1. Prepare Cell Suspension (e.g., MT-4 cells) C 3. Plate Cells, Drugs, and HIV-1 Virus A->C B 2. Prepare Serial Dilutions of Antiretroviral Drugs B->C D 4. Incubate (3-5 days at 37°C) C->D E 5. Endpoint Measurement (p24 ELISA or Flow Cytometry) D->E F 6. Data Analysis (Calculate EC50) E->F

Workflow for an in vitro anti-HIV activity assay.

5.2. Mitochondrial Toxicity Assay

This protocol provides a method to assess the potential of NRTIs to cause mitochondrial DNA depletion.

Objective: To quantify changes in mitochondrial DNA (mtDNA) content in a human cell line (e.g., HepG2) following exposure to an NRTI.[31]

Materials:

  • HepG2 cells.[31]

  • Culture medium (e.g., DMEM).

  • Test compound (e.g., Stavudine).

  • DNA extraction kit.

  • Quantitative PCR (qPCR) system.

  • Primers and probes for a mitochondrial gene (e.g., COX2) and a nuclear gene (e.g., B2M) for normalization.

Procedure:

  • Cell Culture and Treatment: Culture HepG2 cells and treat with various concentrations of the test NRTI (e.g., stavudine) for an extended period (e.g., 7-14 days).[31] Include an untreated control.

  • DNA Extraction: Harvest cells and extract total DNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers/probes for both the mitochondrial and nuclear target genes. The nuclear gene serves as an internal control for cell number.

  • Data Analysis:

    • Determine the threshold cycle (Ct) for both the mitochondrial and nuclear genes for each sample.

    • Calculate the difference in Ct values (ΔCt = Ct_mito - Ct_nuc).

    • Calculate the relative mtDNA content using the 2^-ΔΔCt method, normalizing the treated samples to the untreated control.

    • A significant decrease in the mtDNA/nDNA ratio in treated cells indicates mitochondrial toxicity.

Conclusion

The fixed-dose combination of stavudine, lamivudine, and nevirapine (this compound) offers a potent antiretroviral therapy through the dual inhibition of HIV-1 reverse transcriptase. While effective in suppressing viral replication, its clinical utility is significantly hampered by the long-term toxicities associated with stavudine and the potential for severe adverse reactions to nevirapine. This guide provides a comprehensive pharmacological overview, including mechanisms of action, pharmacokinetic profiles, and relevant experimental protocols, to inform researchers and drug development professionals. The data underscores the importance of balancing efficacy with safety in the development of antiretroviral regimens.

References

Navigating the Genetic Landscape of GPO-Vir Resistance: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A critical point of clarification: The term "Gpo-vir" predominantly refers to a fixed-dose combination of antiretroviral drugs used in the treatment of HIV, consisting of stavudine (d4T), lamivudine (3TC), and nevirapine (NVP). It is not an oncolytic virus. This guide will, therefore, provide an in-depth technical overview of the genetic barriers to resistance for this specific antiretroviral therapy regimen. The information presented is intended for researchers, scientists, and drug development professionals working in the field of HIV therapeutics.

Low Genetic Barrier: A Key Challenge

The this compound regimen is recognized for having a low genetic barrier to the development of drug resistance.[1][2] This means that relatively few viral mutations are required to confer resistance to the component drugs, which can lead to rapid treatment failure.[2][3] This is a significant concern in clinical settings, particularly in resource-limited environments where this regimen has been widely used.[1][2]

Mechanisms of Resistance

The development of resistance to this compound involves specific mutations in the HIV-1 reverse transcriptase (RT) gene, the target of all three drug components.

Lamivudine (3TC) Resistance

The primary mutation associated with high-level resistance to lamivudine is the M184V substitution in the RT gene.[2] This single amino acid change dramatically reduces the susceptibility of the virus to 3TC. The M184V mutation is frequently observed in patients experiencing virological failure on regimens containing lamivudine.[2]

Nevirapine (NVP) Resistance

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Resistance to NNRTIs can emerge rapidly, often through a single point mutation. While specific mutations for nevirapine resistance were not detailed in the provided search results, it is a well-established characteristic of the NNRTI class that they have a low genetic barrier to resistance.[1][4]

Stavudine (d4T) Resistance

Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI). Resistance to stavudine and other thymidine analogues is more complex and often involves the accumulation of multiple mutations known as thymidine analogue mutations (TAMs). Common TAMs include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.[2] The presence of three or more TAMs can lead to significant resistance to stavudine.[2]

Quantitative Data on Resistance Mutations

A study of patients who experienced treatment failure with a fixed-dose combination of stavudine, lamivudine, and nevirapine revealed the following prevalence of major drug resistance mutations[2]:

Drug ClassPrevalence of ≥1 Major Mutation
Nucleoside Reverse-Transcriptase Inhibitors (NRTIs)95%
Non-Nucleoside Reverse-Transcriptase Inhibitors (NNRTIs)92%
Protease Inhibitors (PIs)0%

Table 1: Prevalence of Major Drug Resistance Mutations Upon Treatment Failure. [2]

The most common NRTI resistance mutation observed was M184V , present in 89% of patients.[2] Thymidine analogue mutations were found in 37% of patients, with 13% having three or more TAMs.[2]

NRTI Resistance MutationPrevalence
M184V89%
M41L8%
D67N24%
K70R17%
L210W5%
T215Y/F9%
K219Q/E13%
K65R6%
Q151M8%

Table 2: Prevalence of Specific NRTI Resistance Mutations. [2]

Experimental Protocols

Detailed experimental protocols for the cited studies were not available in the search results. However, the primary method for identifying these genetic barriers is genotypic resistance testing .

Genotypic Resistance Testing Workflow

Genotypic resistance testing involves sequencing the HIV-1 pol gene, which encodes the reverse transcriptase and protease enzymes, from a patient's plasma sample. The resulting sequence is then compared to a wild-type reference sequence to identify mutations known to be associated with drug resistance.

Genotypic_Resistance_Testing_Workflow cluster_sample_processing Sample Processing cluster_data_analysis Data Analysis PatientSample Patient Plasma Sample ViralRNA Viral RNA Extraction PatientSample->ViralRNA cDNA Reverse Transcription to cDNA ViralRNA->cDNA PCR PCR Amplification of pol gene cDNA->PCR Sequencing DNA Sequencing PCR->Sequencing SequenceData Sequence Data Sequencing->SequenceData Alignment Alignment to Wild-Type Reference SequenceData->Alignment MutationID Identification of Resistance Mutations Alignment->MutationID Interpretation Interpretation and Resistance Profile MutationID->Interpretation

Caption: A generalized workflow for genotypic resistance testing in HIV.

Logical Relationship of this compound Components and Resistance

The three components of this compound all target the HIV-1 reverse transcriptase enzyme. However, the development of resistance to one component can have implications for the others and for future treatment options.

GPO_Vir_Resistance_Pathway cluster_NRTI NRTI Resistance cluster_NNRTI NNRTI Resistance GPOVir This compound Treatment (d4T, 3TC, NVP) d4T Stavudine (d4T) GPOVir->d4T TC Lamivudine (3TC) GPOVir->TC NVP Nevirapine (NVP) GPOVir->NVP TAMs Thymidine Analogue Mutations (e.g., M41L, T215Y) d4T->TAMs Selects for M184V M184V Mutation TC->M184V Selects for TreatmentFailure Virological Failure TAMs->TreatmentFailure M184V->TreatmentFailure NNRTIMutations NNRTI Resistance Mutations (e.g., K103N, Y181C) NVP->NNRTIMutations Selects for NNRTIMutations->TreatmentFailure

Caption: Logical pathway from this compound treatment to virological failure via key resistance mutations.

References

An In-depth Technical Guide to the Early-Stage Clinical Research and Efficacy of Gpo-vir (Stavudine/Lamivudine/Nevirapine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the early-stage clinical research on the efficacy of Gpo-vir, a fixed-dose combination antiretroviral therapy for the treatment of HIV-1 infection. The guide is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of the drug's mechanism of action and clinical trial workflows.

This compound is a combination of two nucleoside reverse transcriptase inhibitors (NRTIs), stavudine (d4T) and lamivudine (3TC), and one non-nucleoside reverse transcriptase inhibitor (NNRTI), nevirapine (NVP). This combination therapy targets a crucial enzyme in the HIV replication cycle, the reverse transcriptase, thereby inhibiting viral proliferation.

Mechanism of Action

The therapeutic effect of this compound is achieved through the synergistic action of its three active components, which inhibit the HIV reverse transcriptase enzyme at different points. The reverse transcriptase is responsible for converting the viral RNA genome into DNA, a critical step for the integration of the virus into the host cell's genome.[1][2]

  • Stavudine (d4T): A thymidine analog, stavudine is a nucleoside reverse transcriptase inhibitor.[3][4] Inside the host cell, it is phosphorylated by cellular kinases to its active triphosphate form.[3][4] This active form competes with the natural deoxythymidine triphosphate for incorporation into the growing viral DNA chain.[3][4] Upon incorporation, it causes chain termination due to the absence of a 3'-hydroxyl group, thus halting DNA synthesis.[3][4]

  • Lamivudine (3TC): A cytidine analog, lamivudine is also a nucleoside reverse transcriptase inhibitor.[5][6] Similar to stavudine, it is phosphorylated to its active triphosphate metabolite within the cell.[5][6] This active form competitively inhibits the reverse transcriptase enzyme and acts as a chain terminator upon incorporation into the viral DNA.[5][6][7]

  • Nevirapine (NVP): As a non-nucleoside reverse transcriptase inhibitor, nevirapine does not require intracellular phosphorylation to be active.[8][9] It binds directly to a non-catalytic, allosteric site on the reverse transcriptase enzyme.[8][10] This binding induces a conformational change in the enzyme, which disrupts the catalytic site and inhibits its polymerase activity.[8][9][10]

The following diagram illustrates the HIV replication cycle and the points of inhibition by the components of this compound.

HIV_Replication_Cycle cluster_cell Host Cell (CD4+ T-cell) cluster_nucleus Nucleus cluster_inhibitors This compound Inhibition Integration Integration Host_DNA Host DNA Transcription Transcription Viral_RNA Viral RNA Transcription->Viral_RNA Proviral_DNA Proviral DNA Host_DNA->Proviral_DNA Integrase Proviral_DNA->Transcription Host RNA Polymerase HIV_RNA_Proteins HIV RNA and Proteins Viral_RNA->HIV_RNA_Proteins Translation Binding_Fusion 1. Binding and Fusion Reverse_Transcription 2. Reverse Transcription Binding_Fusion->Reverse_Transcription Viral RNA released Reverse_Transcription->Integration Viral DNA Assembly 3. Assembly Budding_Maturation 4. Budding and Maturation Assembly->Budding_Maturation New_HIV_Virion New HIV Virion Budding_Maturation->New_HIV_Virion HIV_RNA_Proteins->Assembly HIV_Virion HIV Virion HIV_Virion->Binding_Fusion gp120 binds to CD4 Inhibitors Inhibitors Stavudine_Lamivudine Stavudine (NRTI) Lamivudine (NRTI) Stavudine_Lamivudine->Reverse_Transcription Nevirapine Nevirapine (NNRTI) Nevirapine->Reverse_Transcription

Diagram 1: HIV Replication Cycle and this compound Inhibition

Early-Stage Clinical Efficacy Data

Several early-stage clinical studies have evaluated the efficacy of this compound in treatment-naïve HIV-infected patients. The primary endpoints in these studies were the changes in CD4 T-cell counts and the reduction of plasma HIV RNA levels.

The following tables summarize the key efficacy data from various clinical trials on this compound.

Table 1: Efficacy of this compound in Treatment-Naïve Adult HIV Patients

Study / Source No. of Patients Baseline CD4 (cells/mm³) Follow-up CD4 (cells/mm³) Baseline HIV RNA (copies/mL) Virological Suppression
Anekthananon T, et al. (2004)[11] 101 Mean: 58.7 Mean increase of 96.5 at 24 weeks Mean: 5.3 log10 80.2% with HIV RNA < 400 copies/mL at 24 weeks (ITT)
Manosuthi W, et al. (2006)[4] 102 Median: 13 Median: 191 at 48 weeks Median: 363,500 63.7% with pVL < 50 copies/mL at 48 weeks (ITT)
Tin EE, et al. (2005)[1][3][6] 83 - Median increase of 78 x 10⁶ cells/L in first 3 months - -

| Kiertiburanakul S, et al. (2007)[7][12] | 152 | Median: 23 | Median: 199 at 12 months, 334 at 24 months | - | - |

Table 2: Long-term Immunological and Clinical Outcomes

Study / Source Duration Key Immunological Outcomes Clinical Outcomes
Tin EE, et al. (2005)[1][3][6] 2 years 39.5% of patients reached CD4 > 200 cells/mm³; 11.6% reached > 500 cells/mm³ Significant reduction in opportunistic infections. 52.3% had >10% body weight increase at 12 months.

| Kiertiburanakul S, et al. (2007)[7][12] | 3 years | Sustained increase in CD4 cell count over 24 months. | Significant decrease in new opportunistic infections. Median body weight increase of 7.3% at 12 months. |

Experimental Protocols

The early clinical studies on this compound were primarily open-label, single-arm trials or descriptive studies conducted in treatment-naïve HIV-infected adult patients.

  • Study Design: Most studies were designed as either prospective, open-label, single-arm trials or a combination of retrospective and prospective descriptive studies.[3][4][11]

  • Patient Population: The inclusion criteria typically involved adult, antiretroviral treatment-naïve HIV-1 infected patients.[3][11] Some studies specifically focused on patients with advanced HIV infection, characterized by low baseline CD4 cell counts (e.g., < 100 cells/mm³).[4]

  • Treatment Regimen: Patients received a fixed-dose combination of stavudine, lamivudine, and nevirapine (this compound).[11] In some protocols, nevirapine was initiated at a lower dose (e.g., 200 mg once daily) for the first two weeks to reduce the risk of rash, before escalating to the full dose.[11]

  • Follow-up and Endpoints: Patients were followed up at regular intervals (e.g., weeks 2, 4, 8, 12, and 24) for clinical and laboratory assessments.[11] The primary efficacy endpoints were the change in CD4 T-cell count from baseline and the proportion of patients achieving an undetectable plasma HIV RNA level at specified time points (e.g., 24 or 48 weeks).[4][11] Safety and tolerability were assessed by monitoring adverse events.

The following diagram illustrates a generalized workflow for the clinical trials of this compound.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Treatment-Naïve HIV+ Adults) Baseline_Assessment Baseline Assessment (CD4 Count, HIV RNA, Clinical) Patient_Screening->Baseline_Assessment GpoVir_Administration This compound Administration (Fixed-Dose Combination) Baseline_Assessment->GpoVir_Administration Follow_Up_Visits Follow-Up Visits (e.g., Weeks 2, 4, 8, 12, 24, 48) GpoVir_Administration->Follow_Up_Visits Efficacy_Assessment Efficacy Assessment (CD4 and HIV RNA changes) Follow_Up_Visits->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Follow_Up_Visits->Safety_Monitoring Data_Analysis Data Analysis and Reporting Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Study_Conclusion Study Conclusion Data_Analysis->Study_Conclusion

Diagram 2: Generalized this compound Clinical Trial Workflow

Safety and Tolerability

The most commonly reported adverse effects in the early clinical studies of this compound included:

  • Lipodystrophy: A condition characterized by changes in body fat distribution, was observed in 16.8% to 35.5% of patients, particularly with long-term use.[3][7]

  • Rash: Skin rash is a known side effect of nevirapine and was reported in approximately 12% to 14.7% of patients.[4][11]

  • Hepatotoxicity: Grade 3 or 4 hepatotoxicity was observed in about 4.9% to 7% of patients.[4][11]

  • Peripheral Neuropathy: This was reported in approximately 6.9% to 11.9% of patients.[4][7]

  • Metabolic Abnormalities: Hypercholesterolemia (43.2%) and hypertriglyceridemia (25%) were also noted as common adverse effects.[7]

References

GPO-VIR and its Effect on Viral Dynamics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GPO-VIR, a fixed-dose combination antiretroviral therapy, and its impact on HIV-1 viral dynamics. This compound, produced by the Thai Government Pharmaceutical Organization (GPO), has been instrumental in expanding access to HIV treatment. This document details the mechanism of action, clinical efficacy, and underlying cellular effects of its two primary formulations.

Introduction to this compound Formulations

This compound has been available in two main fixed-dose combination (FDC) formulations:

  • This compound S30/S40: An earlier formulation containing Stavudine (d4T), Lamivudine (3TC), and Nevirapine (NVP).

  • This compound T: A later formulation containing Efavirenz (EFV), Emtricitabine (FTC), and Tenofovir Disoproxil Fumarate (TDF).

Both formulations are composed of reverse transcriptase inhibitors that suppress HIV-1 replication, leading to a reduction in viral load and an increase in CD4+ T-cell counts, which are critical for immune function. It is important to distinguish the GPO, a Thai state enterprise, from Vir Biotechnology, a separate US-based biopharmaceutical company with a distinct pipeline of antiviral drugs.[1][2][3][4]

Mechanism of Action

The components of both this compound formulations target the HIV-1 reverse transcriptase (RT) enzyme, a critical component for the conversion of viral RNA into DNA, a process necessary for the virus to integrate into the host cell's genome.

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs): Stavudine, lamivudine, emtricitabine, and tenofovir are all analogues of natural deoxynucleotides. They are phosphorylated within the cell to their active triphosphate forms. These active forms compete with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the reverse transcriptase. Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary to form the next phosphodiester bond, thus halting DNA synthesis.[5]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Nevirapine and efavirenz are NNRTIs. They bind to a hydrophobic pocket on the reverse transcriptase enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, which allosterically inhibits its function and blocks viral DNA synthesis.

The combination of NRTIs/NtRTIs and an NNRTI in a single tablet provides a multi-pronged attack on the reverse transcriptase enzyme, which has been shown to have synergistic antiviral effects.[5]

Viral Dynamics and Clinical Efficacy

Antiretroviral therapy, such as with this compound, typically induces a multiphasic decay of plasma HIV-1 RNA.[6] The first phase is characterized by a rapid decline in viral load, reflecting the short half-life of productively infected CD4+ T-cells. This is followed by a slower second phase of decay, which is thought to represent the turnover of longer-lived infected cells, such as macrophages.

This compound (Stavudine, Lamivudine, Nevirapine)

Clinical studies of the stavudine-based this compound formulation have demonstrated its efficacy in treatment-naïve HIV-infected patients.

ParameterBaseline (Median)24 Weeks48 Weeks
CD4+ T-cell count (cells/mm³) 13 - 29156191
Plasma HIV-1 RNA (copies/mL) 270,000 - 363,500--
Proportion with HIV-1 RNA < 400 copies/mL -80%-
Proportion with HIV-1 RNA < 50 copies/mL -65% (as-treated)63.7% (ITT), 82.3% (as-treated)
Log10 HIV-1 RNA decline from baseline --3.1-

Data compiled from multiple studies.[1][7][8][9] ITT: Intention-to-treat analysis; As-treated analysis considers only patients who remained on the study treatment.

This compound T (Efavirenz, Emtricitabine, Tenofovir)

The efavirenz, emtricitabine, and tenofovir FDC has become a widely used first-line therapy. Studies have shown its high efficacy and durability in achieving and maintaining viral suppression.

ParameterBaseline (Median)24 Weeks48 Weeks96 Weeks
CD4+ T-cell count (cells/mm³) 312 (mean increase at 48 weeks)---
Plasma HIV-1 RNA (copies/mL) 169,365---
Proportion with HIV-1 RNA < 200 copies/mL -92%--
Proportion with HIV-1 RNA < 50 copies/mL --85%92% (of those remaining on FDC)

Data compiled from multiple studies.[10][11][12][13][14]

Experimental Protocols

Detailed, step-by-step protocols for the clinical trials cited are not fully available in the public domain. However, the general methodologies for the key endpoints are well-established.

HIV-1 Viral Load Quantification

Principle: The quantification of HIV-1 RNA in plasma is typically performed using real-time reverse transcriptase polymerase chain reaction (RT-PCR).[15][16][17][18] This method involves the conversion of viral RNA into complementary DNA (cDNA) by the reverse transcriptase enzyme, followed by the amplification of a specific target sequence within the HIV-1 genome. The amplification process is monitored in real-time using fluorescent probes, allowing for the quantification of the initial amount of viral RNA in the sample.

General Procedure:

  • Plasma Separation: Whole blood is collected in EDTA tubes, and plasma is separated by centrifugation.

  • RNA Extraction: Viral RNA is extracted from the plasma sample using a commercial kit.

  • Reverse Transcription: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and specific primers.

  • Real-Time PCR: The cDNA is then amplified in a real-time PCR instrument using primers and a fluorescently labeled probe that are specific to a conserved region of the HIV-1 genome (e.g., gag or LTR).[17]

  • Quantification: The amount of viral RNA in the original sample is determined by comparing the amplification curve to a standard curve generated from known concentrations of an HIV-1 RNA standard.

CD4+ T-Cell Enumeration

Principle: The absolute number of CD4+ T-lymphocytes in whole blood is determined using flow cytometry.[5][19][20][21] This technique uses fluorescently labeled monoclonal antibodies that specifically bind to cell surface antigens, including CD4 and CD45 (a pan-leukocyte marker).

General Procedure:

  • Sample Preparation: A whole blood sample collected in an EDTA tube is incubated with a cocktail of fluorescently labeled monoclonal antibodies, including anti-CD4 and anti-CD45.

  • Red Blood Cell Lysis: The red blood cells are lysed using a reagent that leaves the white blood cells intact.

  • Flow Cytometric Analysis: The sample is then analyzed on a flow cytometer. The instrument uses lasers to excite the fluorochromes on the antibodies, and detectors to measure the emitted light from individual cells.

  • Gating and Enumeration: A "gating" strategy is used to first identify the lymphocyte population based on their light scatter properties and CD45 expression. Within the lymphocyte gate, the cells that are positive for the CD4 marker are then enumerated.

  • Absolute Count Calculation: The absolute CD4+ T-cell count (cells/µL) is calculated by the instrument's software, often using an internal bead standard of known concentration (single-platform technology).[19]

Signaling Pathways and Cellular Effects

Beyond the direct inhibition of reverse transcriptase, the components of this compound can have other cellular effects.

Mitochondrial Toxicity of Stavudine

Stavudine has been associated with mitochondrial toxicity, which can manifest as lactic acidosis and lipodystrophy.[4][22] The primary mechanism for this toxicity is the inhibition of mitochondrial DNA polymerase gamma (POLG).[22][23][24][25] Stavudine triphosphate can be mistakenly incorporated by POLG into mitochondrial DNA (mtDNA), leading to chain termination and depletion of mtDNA. This, in turn, impairs the function of the mitochondrial respiratory chain and cellular energy production.

Efavirenz and Cellular Signaling

Efavirenz has been shown to induce the DNA damage response pathway. In some cell types, it can activate the p53 signaling pathway, a critical regulator of the cell cycle and apoptosis, which may contribute to some of its off-target effects.

Tenofovir and Cellular Signaling

Tenofovir has been reported to influence the PI3K/Akt/mTOR signaling pathway. In the context of liver fibrosis, tenofovir disoproxil fumarate has been shown to downregulate this pathway, leading to the apoptosis of activated hepatic stellate cells. The relevance of this pathway modulation to its antiviral effect in HIV-infected cells is an area of ongoing research.

Visualizations

DOT Language Scripts for Diagrams

Mechanism_of_Action cluster_virus HIV-1 Life Cycle cluster_drugs This compound Action Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Integrated Provirus Integrated Provirus Viral DNA->Integrated Provirus Reverse Transcriptase->Viral DNA Reverse Transcription NRTIs NRTIs/NtRTIs (Stavudine, Lamivudine, Emtricitabine, Tenofovir) NRTIs->Reverse Transcriptase Chain Termination NNRTIs NNRTIs (Nevirapine, Efavirenz) NNRTIs->Reverse Transcriptase Allosteric Inhibition Experimental_Workflow Patient Sample\n(Whole Blood) Patient Sample (Whole Blood) Plasma Separation\n(Centrifugation) Plasma Separation (Centrifugation) Patient Sample\n(Whole Blood)->Plasma Separation\n(Centrifugation) CD4 Count Assay\n(Flow Cytometry) CD4 Count Assay (Flow Cytometry) Patient Sample\n(Whole Blood)->CD4 Count Assay\n(Flow Cytometry) Viral Load Assay\n(RT-PCR) Viral Load Assay (RT-PCR) Plasma Separation\n(Centrifugation)->Viral Load Assay\n(RT-PCR) Quantitative Data\n(HIV-1 RNA copies/mL) Quantitative Data (HIV-1 RNA copies/mL) Viral Load Assay\n(RT-PCR)->Quantitative Data\n(HIV-1 RNA copies/mL) Quantitative Data\n(CD4+ cells/mm³) Quantitative Data (CD4+ cells/mm³) CD4 Count Assay\n(Flow Cytometry)->Quantitative Data\n(CD4+ cells/mm³) Stavudine_Mitochondrial_Toxicity Stavudine Stavudine Stavudine-TP Stavudine Triphosphate Stavudine->Stavudine-TP Phosphorylation POLG Mitochondrial DNA Polymerase Gamma Stavudine-TP->POLG Inhibition mtDNA Replication Mitochondrial DNA Replication POLG->mtDNA Replication Mitochondrial Dysfunction Mitochondrial Dysfunction mtDNA Replication->Mitochondrial Dysfunction Impairment

References

Initial Studies on Gpo-vir: A Technical Guide to Safety and Tolerability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and tolerability data for Gpo-vir, a fixed-dose combination antiretroviral medication. This compound, developed by the Thai Government Pharmaceutical Organization (GPO), combines two Nucleoside Reverse Transcriptase Inhibitors (NRTIs), stavudine (d4T) and lamivudine (3TC), with one Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), nevirapine (NVP).[1][2] It was developed as an affordable and effective first-line therapy for HIV-1 infection, particularly in resource-limited settings.[3][4] This document synthesizes available clinical data on its safety profile, details the protocols of key studies, and illustrates the drug's mechanism of action.

Preclinical Safety and Tolerability

Extensive searches for preclinical (animal) toxicology studies specifically for the this compound fixed-dose combination did not yield any publicly available reports. The available literature suggests that for this type of new drug formulation, developed by the Thai GPO, regulatory approval pathways in Thailand may have provided an exemption from conducting new animal toxicity studies for the combination.[5] This approach is often considered when the individual components of a fixed-dose combination have been in wide clinical use for a long time and their individual safety and toxicology profiles are well-established. The registration process for such generic combinations in Thailand focuses on ensuring drug quality, purity, stability, and bioequivalence, supplemented by clinical data on efficacy and safety in the local population.[6][7]

Clinical Safety and Tolerability

The initial safety and tolerability of this compound were evaluated in several open-label clinical studies conducted in Thailand with antiretroviral-naïve adult HIV patients, including those with advanced stages of the disease. These studies consistently found this compound to be generally safe and well-tolerated.[3][5]

The most frequently reported adverse events were consistent with the known side-effect profiles of the individual component drugs: stavudine, lamivudine, and nevirapine. These included skin rash, hepatotoxicity, peripheral neuropathy, and lipodystrophy.[3][4][5][8]

Key Adverse Events
  • Hepatotoxicity: Severe (Grade 3 or 4) hepatotoxicity was observed in a minority of patients, with rates reported between 4.9% and 7%.[3][5] Intensive monitoring during the first 18 weeks of therapy is crucial, as this is the period of greatest risk for nevirapine-associated severe and life-threatening hepatotoxicity.[1]

  • Skin Rash: Skin rash, a known side effect of nevirapine, was reported in 12% to 14.7% of patients in initial studies.[3][5] Most cases were mild, but severe, life-threatening skin reactions, including Stevens-Johnson syndrome, are a known risk with nevirapine, necessitating immediate discontinuation of the drug if severe symptoms appear.[1]

  • Peripheral Neuropathy: The incidence of peripheral neuropathy, a common toxicity associated with stavudine, was reported at approximately 6.9%.[3]

  • Lipodystrophy: In a longer-term observational study, 16.8% of patients showed symptoms of lipodystrophy within two years of starting this compound treatment.[4][8]

Data Presentation: Summary of Clinical Safety Data

The following tables summarize the quantitative safety and tolerability data from key initial studies on this compound.

Table 1: Incidence of Key Adverse Events in Patients Receiving this compound

Adverse EventAnekthananon et al. (24-Week Study)[5]Kiertiburanakul et al. (48-Week Study)[3]
Number of Patients 101102
Grade 3/4 Hepatotoxicity 7.0%4.9%
Skin Rash 12.0%14.7%
Peripheral Neuropathy Not Reported6.9%

Table 2: Efficacy Markers from Initial this compound Studies

Efficacy MarkerAnekthananon et al. (at 24 Weeks)[5]Kiertiburanakul et al. (at 48 Weeks)[3]
Baseline CD4 Count (cells/mm³) Mean: 58.7Median: 13
Follow-up CD4 Count (cells/mm³) Mean: 155.1Median: 191
Mean CD4 Increase from Baseline 96.5 cells/mm³Not Reported
Baseline HIV RNA (copies/mL) Mean: 5.3 log₁₀Median: 363,500
% with HIV RNA < 400 copies/mL 80.2% (Intention-to-Treat)Not Reported
% with HIV RNA < 50 copies/mL Not Reported63.7% (Intention-to-Treat)

Experimental Protocols

The initial evaluations of this compound were primarily open-label, single-arm trials conducted in Thailand.

Protocol: 24-Week Safety and Efficacy Study (Anekthananon et al.)
  • Study Design: An open-label, single-arm prospective trial.[5]

  • Patient Population: 101 antiretroviral-naïve HIV-infected adults.[5]

  • Inclusion Criteria: Patients with advanced HIV infection.[5]

  • Dosing Regimen: Patients received the fixed-dose combination of this compound. A lead-in period for nevirapine was implemented, with a dose of 200 mg once daily for the first 14 days to minimize adverse effects, followed by the full combination dose.[9]

  • Follow-up and Assessments: Patients were followed up at weeks 2, 4, 8, 12, and 24. CD4 cell count and HIV-RNA assays were performed at baseline and at weeks 12 and 24. Clinical and biological criteria were used to assess adverse events.[5]

Protocol: 48-Week Efficacy and Safety Study (Kiertiburanakul et al.)
  • Study Design: An open-label study combining prospective and retrospective data collection.[3]

  • Patient Population: 102 HIV-infected patients.[3]

  • Inclusion Criteria: Patients with advanced HIV infection, defined by a baseline CD4 cell count of less than 100 cells/mm³.[3]

  • Dosing Regimen: All patients received this compound for a duration of 48 weeks.[3]

  • Follow-up and Assessments: CD4 cell count and plasma viral load were measured at baseline and at 48 weeks. Safety assessments were conducted to determine the incidence of hepatotoxicity, rash, and peripheral neuropathy.[3]

Mandatory Visualization: Mechanism of Action

The components of this compound target a critical enzyme in the HIV-1 replication cycle: reverse transcriptase. This enzyme is responsible for converting the viral RNA genome into DNA, a necessary step before the viral genetic material can be integrated into the host cell's genome.

  • Stavudine (d4T) and Lamivudine (3TC): These are Nucleoside Reverse Transcriptase Inhibitors (NRTIs). They act as chain terminators. After being phosphorylated within the host cell, they are incorporated into the newly forming viral DNA chain. Their structure prevents the addition of further nucleotides, thus halting DNA synthesis.

  • Nevirapine (NVP): This is a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). It binds directly to a non-catalytic site on the reverse transcriptase enzyme, inducing a conformational change that inhibits the enzyme's activity.

The diagram below illustrates the workflow of HIV-1 entry and the specific step of reverse transcription where this compound's components exert their antiviral effect.

HIV_Lifecycle_Inhibition cluster_host Host CD4+ Cell cluster_entry cluster_rt cluster_integration cluster_drugs HIV_Virus HIV-1 Virion Fusion Binding & Fusion HIV_Virus->Fusion Uncoating Uncoating Viral_RNA Viral RNA RT_Enzyme Reverse Transcriptase Viral_RNA->RT_Enzyme template Viral_DNA Viral DNA RT_Enzyme->Viral_DNA synthesis Integration Integration into Host DNA Viral_DNA->Integration Host_Nucleus Host Cell Nucleus Integration->Host_Nucleus NRTI Stavudine (d4T) Lamivudine (3TC) NRTI->RT_Enzyme Chain Termination NNRTI Nevirapine (NVP) NNRTI->RT_Enzyme Allosteric Inhibition

Mechanism of Action of this compound Components on HIV Reverse Transcription.

References

Navigating Gpo-vir™ Pharmacokinetics: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the pharmacokinetic profiles of Gpo-vir™, a fixed-dose combination of stavudine, lamivudine, and nevirapine, across diverse patient populations. This guide synthesizes critical data to inform clinical research and drug development.

This compound™, a fixed-dose combination antiretroviral therapy, has been a significant component of HIV management, particularly in resource-limited settings. Understanding its pharmacokinetic (PK) properties in various populations is paramount for optimizing therapeutic outcomes and ensuring patient safety. This technical guide provides a comprehensive analysis of the pharmacokinetics of this compound's constituent drugs—stavudine (d4T), lamivudine (3TC), and nevirapine (NVP)—across pediatric, renally impaired, hepatically impaired, and geriatric populations.

Pharmacokinetic Profiles in Diverse Populations

The bioavailability and clearance of the components of this compound™ are significantly influenced by patient-specific factors such as age, renal function, and hepatic health. The following tables summarize key pharmacokinetic parameters for stavudine, lamivudine, and nevirapine in different patient populations. It is important to note that while this compound™ is a combination product, much of the detailed pharmacokinetic data has been derived from studies of its individual components.

Table 1: Pharmacokinetic Parameters of Stavudine in Different Populations
PopulationDosageCmax (ng/mL)AUC (ng·h/mL)CL/F (L/h/kg)t1/2 (h)Key Considerations
Healthy Adults 40 mg536 ± 146[1]1284 ± 227[1]~0.44[2]1.3 - 2.3[1]Baseline for comparison.
Pediatric 1 mg/kgLower than adultsLower than adultsMore rapid elimination than adults[3]Shorter than adultsDosing is weight-based and age-dependent to achieve adult-equivalent exposure.[2][4]
Renal Impairment
- Mild (CLcr 51-80 mL/min)40 mg-2215--Increased exposure.[5]
- Moderate (CLcr 30-50 mL/min)20 mg every 12h-3609--Dose reduction recommended.[5]
- Severe (CLcr <30 mL/min)20 mg every 24h-5928--Significant dose reduction required.[5]
Hepatic Impairment 40 mgSimilar to healthy adultsSimilar to healthy adultsSimilar to healthy adultsSimilar to healthy adultsNo dose adjustment is typically required.[1][6][7]
Geriatric -----Limited specific data available; monitor renal function.

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; CL/F: Apparent oral clearance; t1/2: Half-life; CLcr: Creatinine clearance.

Table 2: Pharmacokinetic Parameters of Lamivudine in Different Populations
PopulationDosageCmax (ng/mL)AUC (mcg·h/mL)CL/F (L/h)t1/2 (h)Key Considerations
Healthy Adults 300 mg2.6 ± 0.511.0 ± 1.7464 ± 76 (mL/min)5 - 7[8]Baseline for comparison.[9]
Pediatric 4 mg/kg twice dailyVaries with ageVaries with ageHigher in children3.8 - 6.2[10]Higher weight-based dosing is needed in younger children to achieve adult-equivalent exposure.[11][12]
Renal Impairment
- Moderate (CLcr 10-30 mL/min)300 mg (single)3.6 ± 0.848.0 ± 19114 ± 34 (mL/min)14.1[13]Dose reduction is necessary.[9][13][14]
- Severe (CLcr <10 mL/min)300 mg (single)5.8 ± 1.2157 ± 7436 ± 11 (mL/min)20.7[13]Significant dose reduction required.[9][13][14]
- Hemodialysis150 mg daily3.7749.8 (AUC0-24)-17.2 (off dialysis)Dose adjustment is required; lamivudine is dialyzable.[15][16]
Hepatic Impairment 300 mgSimilar to healthy adultsSimilar to healthy adultsSimilar to healthy adultsSimilar to healthy adultsNo dose adjustment is required.[7][8][17]
Geriatric --1.4-fold higherReduced renal clearance-Dose adjustment may be needed based on renal function.[18][19]

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; CL/F: Apparent oral clearance; t1/2: Half-life; CLcr: Creatinine clearance.

Table 3: Pharmacokinetic Parameters of Nevirapine in Different Populations
PopulationDosageCmax (ng/mL)AUC0-12h (mg·h/L)CL/F (L/h)t1/2 (h)Key Considerations
Healthy Adults 200 mg twice daily---25 - 30 (multiple dose)[20]Subject to autoinduction of metabolism.
Pediatric 150 mg/m² twice daily-56.0 (median)[21][22]Varies with age-Dosing is based on body surface area; younger children have more rapid clearance.[23][24]
Renal Impairment 200 mgNo significant changeNo significant change--No dose adjustment for CrCl ≥20 mL/min.[25]
- Hemodialysis200 mg-44% reduction over 1 week--An additional 200 mg dose is recommended after each dialysis session.[25]
Hepatic Impairment
- Mild to Moderate200 mg twice dailyNo significant changeNo significant changeDecreased with progression of liver disease-Use with caution and monitor for toxicity.[25][26][27]
- Severe-----Contraindicated.[25]
Geriatric -----Limited specific data available; monitor hepatic function.

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; CL/F: Apparent oral clearance; t1/2: Half-life; CLcr: Creatinine clearance.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from a variety of clinical studies. While specific protocols vary, the general methodologies employed are outlined below.

Study Design and Population
  • Design: Most studies are Phase I or II, open-label, single- or multiple-dose pharmacokinetic trials. Some utilize a crossover design to compare different formulations (e.g., fixed-dose combination vs. individual liquid formulations).

  • Population: Studies typically enroll HIV-infected patients. For population-specific studies, inclusion criteria are tailored to the group of interest (e.g., pediatric age ranges, specific levels of renal or hepatic impairment as defined by standard criteria such as the Cockcroft-Gault equation for creatinine clearance or the Child-Pugh score for hepatic function). Healthy volunteers are often included in initial characterization studies.

Dosing and Administration
  • This compound™ Formulations: Studies involving this compound™ utilize the fixed-dose combination tablets, such as this compound S30 (stavudine 30 mg, lamivudine 150 mg, nevirapine 200 mg) or pediatric formulations.

  • Individual Components: Studies on the individual drugs administer them as tablets, capsules, or oral solutions at standard clinical doses.

  • Administration: Drugs are typically administered orally with a standardized volume of water, often after an overnight fast to minimize variability in absorption.

Sample Collection and Analysis
  • Sampling: Serial blood samples are collected at predefined time points before and after drug administration. Typical sampling schedules include pre-dose (0 hours) and multiple time points over a dosing interval (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) to accurately characterize the concentration-time profile.

  • Sample Processing: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma, which is then stored at -20°C or -80°C until analysis.

  • Bioanalytical Method: Drug concentrations in plasma are quantified using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods are specific and sensitive for the parent drug and, in some cases, its metabolites.

Pharmacokinetic Analysis
  • Non-compartmental Analysis: Standard non-compartmental methods are used to determine key pharmacokinetic parameters from the plasma concentration-time data. These include:

    • Cmax and Tmax (time to reach Cmax), which are obtained directly from the observed data.

    • AUC from time zero to the last measurable concentration (AUC0-t) is calculated using the linear trapezoidal rule. AUC from time zero to infinity (AUC0-∞) is calculated as AUC0-t + (last measurable concentration / elimination rate constant).

    • Elimination half-life (t1/2) is calculated as 0.693 / elimination rate constant.

    • Apparent oral clearance (CL/F) is calculated as Dose / AUC0-∞.

  • Population Pharmacokinetic (PopPK) Modeling: In some studies, particularly those involving pediatric populations, a PopPK approach is used to analyze sparse and intensive data, identify sources of variability, and simulate dosing regimens.

Visualizing Pharmacokinetic Workflows and Relationships

To further elucidate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analysis Phase Protocol_Design Protocol Design & Ethics Approval Patient_Screening Patient Screening & Informed Consent Protocol_Design->Patient_Screening Dosing Drug Administration (this compound™ or components) Patient_Screening->Dosing Sampling Serial Blood Sampling Dosing->Sampling Standardized Times Processing Sample Processing (Centrifugation & Storage) Sampling->Processing Bioanalysis Bioanalysis (LC-MS/MS) Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA or PopPK) Bioanalysis->PK_Analysis Concentration Data Reporting Data Interpretation & Reporting PK_Analysis->Reporting

Figure 1. A generalized workflow for a clinical pharmacokinetic study of this compound™.

Renal_Impact_on_Clearance cluster_renal_function Renal Function (Creatinine Clearance) cluster_drug_clearance Drug Clearance (Stavudine & Lamivudine) cluster_dosing Dosing Implication Normal Normal (>90 mL/min) High_CL High Clearance Normal->High_CL Mild Mild (60-90 mL/min) Reduced_CL Reduced Clearance Mild->Reduced_CL Moderate Moderate (30-59 mL/min) Low_CL Low Clearance Moderate->Low_CL Severe Severe (<30 mL/min) Very_Low_CL Very Low Clearance Severe->Very_Low_CL Standard_Dose Standard Dose High_CL->Standard_Dose Dose_Reduction Dose Reduction Required Reduced_CL->Dose_Reduction Low_CL->Dose_Reduction Very_Low_CL->Dose_Reduction

Figure 2. Impact of declining renal function on the clearance of stavudine and lamivudine.

Conclusion

The pharmacokinetic profiles of the constituent drugs of this compound™—stavudine, lamivudine, and nevirapine—exhibit significant variability across different populations. Dose adjustments are particularly critical in pediatric patients and those with renal impairment to ensure optimal drug exposure, balancing efficacy with the risk of toxicity. In contrast, hepatic impairment primarily influences the disposition of nevirapine. This guide provides a foundational resource for researchers and drug development professionals, underscoring the importance of considering patient-specific factors in the clinical application and further study of this compound™ and its components. Future research should aim to further characterize the pharmacokinetics in underrepresented populations, such as the elderly, and to investigate the potential for drug-drug interactions.

References

Methodological & Application

Application Notes and Protocols: Gpo-vir Dosage and Administration in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Drug Identification: The term "Gpo-vir" in published clinical trials refers to a generic fixed-dose combination of antiretroviral drugs for the treatment of Human Immunodeficiency Virus (HIV) infection. It is not an oncolytic virus. This document provides detailed information on the dosage and administration of this compound in HIV clinical trials. Given the request for information on signaling pathways, which is more characteristic of oncolytic virotherapy, a brief, general overview of oncolytic virus mechanisms has been included for informational purposes.

Part 1: this compound (Antiretroviral for HIV)

This compound is the trade name for a generic antiretroviral medication produced in Thailand.[1][2] Clinical trials have evaluated different formulations of this drug.

Drug Composition and Dosage

The this compound formulations studied in clinical trials consist of a combination of reverse transcriptase inhibitors. The specific components and their dosages are summarized below.

Trade NameComponent DrugsDosage per Tablet
This compound® Stavudine (d4T), Lamivudine (3TC), Nevirapine (NVP)30-40 mg Stavudine, 150 mg Lamivudine, 200 mg Nevirapine[1]
This compound T® Efavirenz (EFV), Emtricitabine (FTC), Tenofovir Disoproxil Fumarate (TDF)600 mg Efavirenz, 200 mg Emtricitabine, 300 mg Tenofovir DF[3]
Mechanism of Action

The components of this compound are Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Both types of drugs target and block the HIV enzyme called reverse transcriptase.[3] By inhibiting this enzyme, this compound prevents HIV from multiplying, which can lead to a reduction in the amount of HIV in the body.[3]

cluster_0 HIV Replication Cycle cluster_1 This compound Mechanism of Action HIV_RNA HIV RNA HIV_DNA HIV DNA HIV_RNA->HIV_DNA Reverse Transcription Host_DNA Host Cell DNA HIV_DNA->Host_DNA Integration New_Virus New HIV Virions Host_DNA->New_Virus Replication & Assembly GpoVir This compound Components (NRTIs & NNRTIs) RT Reverse Transcriptase (HIV Enzyme) GpoVir->RT Inhibits

Caption: Mechanism of this compound in inhibiting HIV replication.

Summary of Clinical Trial Data

Clinical studies on this compound have focused on its efficacy in suppressing viral load and restoring immune function in HIV-infected patients, particularly in treatment-naïve individuals.

StudyPatient PopulationTreatment RegimenDurationKey Efficacy Outcomes
Getahun A, et al. (2006)[4]102 HIV-infected patients with baseline CD4 < 100 cells/mm³This compound (stavudine, lamivudine, nevirapine)48 weeksMedian CD4 count increased from 13 to 191 cells/mm³. 82.3% of patients on-treatment had viral load < 50 copies/mL.
Tin EE, et al. (2005)[1][5]83 treatment-naïve adult HIV patientsThis compound (stavudine, lamivudine, nevirapine) twice dailyAt least 1 yearMedian CD4 count increased by 78 cells/l in the first 3 months. After 2 years, 39.5% of patients had CD4 counts >200 cells/l.
Manosuthi W, et al. (2008)[2]152 treatment-naïve adult HIV patientsThis compound (stavudine, lamivudine, nevirapine)3 yearsMedian CD4 count increased from 23 cells/µl at baseline to 199 cells/µl at 12 months and 334 cells/µl at 24 months.
Adverse Events in Clinical Trials

The use of this compound has been associated with several adverse effects, as reported in clinical studies.

StudyReported Adverse EventsIncidence
Getahun A, et al. (2006)[4]Hepatotoxicity, Rash, Peripheral neuropathy4.9%, 14.7%, 6.9%
Tin EE, et al. (2005)[1][5][6]Lipodystrophy16.8% within 2 years
Manosuthi W, et al. (2008)[2]Hypercholesterolemia, Lipodystrophy, Hypertriglyceridemia, Hypertension, Peripheral neuropathy43.2%, 35.5%, 25%, 13.1%, 11.9%
This compound T®[3]Rash, Serious mental health problems, Nervous system problems, Kidney problems, Bone problems, Immune Reconstitution Inflammatory Syndrome (IRIS), Changes in body fatNot specified
Experimental Protocols

The clinical trials for this compound followed a general methodology to assess efficacy and safety.

1.5.1 Study Design: Most studies were open-label, combined prospective and retrospective analyses involving treatment-naïve HIV-infected adult patients.[1][4][5]

1.5.2 Patient Selection Criteria (General):

  • Inclusion: Adult patients with confirmed HIV infection, antiretroviral-therapy naïve.[1][2][5] Some studies specifically enrolled patients with advanced HIV infection, indicated by a CD4 cell count below a certain threshold (e.g., < 100 cells/mm³).[4]

  • Exclusion: Absence of other concomitant diseases such as cancer or liver cirrhosis.[1]

1.5.3 Treatment and Administration:

  • Patients received a fixed-dose combination tablet of this compound. For the stavudine, lamivudine, and nevirapine formulation, this was typically administered twice daily.[1]

  • The treatment duration for follow-up varied across studies, ranging from 48 weeks to 3 years.[2][4]

1.5.4 Efficacy and Safety Monitoring:

  • Efficacy: The primary measures of efficacy were the change in CD4 T-cell count and the plasma HIV viral load (pVL).[4] These were measured at baseline and at regular intervals throughout the study (e.g., every 3-6 months).[1][2]

  • Safety: Adverse events were monitored and recorded throughout the study. This included clinical observation and laboratory tests for markers of liver toxicity, kidney function, and metabolic changes (e.g., lipids).[2][4]

Start Patient Screening Enrollment Enrollment of Treatment-Naïve Adult HIV Patients Start->Enrollment Baseline Baseline Assessment - CD4 Count - Plasma Viral Load - Clinical Evaluation Enrollment->Baseline Treatment Administration of this compound (Fixed-Dose Combination) Baseline->Treatment FollowUp Follow-up Assessments (e.g., 3, 6, 12, 24 months) Treatment->FollowUp Continuous Treatment Monitoring Efficacy Monitoring - CD4 Count - Viral Load FollowUp->Monitoring Safety Safety Monitoring - Adverse Events - Lab Tests FollowUp->Safety Endpoint End of Study (e.g., 48 weeks or 3 years) FollowUp->Endpoint Completion of Study Period Analysis Data Analysis - Efficacy Outcomes - Safety Profile Monitoring->Analysis Safety->Analysis Endpoint->Analysis Conclusion Conclusion on this compound Efficacy and Safety Analysis->Conclusion

Caption: Generalized workflow for this compound clinical trials.

Part 2: General Overview of Oncolytic Virotherapy

While this compound is an antiretroviral drug, the request for signaling pathways suggests an interest in oncolytic viruses. This section provides a brief, general overview of this class of therapeutics.

Oncolytic viruses are a class of viruses that are engineered or naturally occur to preferentially infect and kill cancer cells.[7] Their therapeutic effect is typically twofold: direct lysis of tumor cells (oncolysis) and stimulation of a systemic anti-tumor immune response.[7][8]

General Mechanism of Action

The dual mechanism of oncolytic viruses is a key feature of their therapeutic potential.

  • Direct Oncolysis: The virus selectively replicates within cancer cells, leading to cell lysis and the release of new viral particles to infect neighboring cancer cells.

  • Immune Activation: The lysis of tumor cells releases tumor-associated antigens (TAAs), pathogen-associated molecular patterns (PAMPs), and damage-associated molecular patterns (DAMPs). This stimulates an innate and adaptive immune response against the cancer. Some oncolytic viruses are engineered to express immunostimulatory molecules, such as GM-CSF, to further enhance this effect.[9]

cluster_0 Direct Oncolysis cluster_1 Anti-Tumor Immunity OV Oncolytic Virus TumorCell Tumor Cell OV->TumorCell Infection Replication Viral Replication TumorCell->Replication Lysis Cell Lysis Replication->Lysis NewVirions Release of New Virions Lysis->NewVirions Antigens Release of: - Tumor Antigens (TAAs) - PAMPs/DAMPs Lysis->Antigens NewVirions->TumorCell Infects other tumor cells APC Antigen Presenting Cells (e.g., Dendritic Cells) Antigens->APC Uptake TCell T-Cell Priming & Activation APC->TCell Presentation TumorAttack Systemic Attack on Tumor Cells by T-Cells TCell->TumorAttack

Caption: Dual mechanism of action for oncolytic viruses.

Examples of Oncolytic Viruses in Clinical Trials

Numerous oncolytic viruses are currently in clinical development for various cancers.

Virus NameVirus TypeTransgene InsertCancers Studied in TrialsAdministration
Talimogene laherparepvec (T-VEC) Herpes Simplex Virus-1 (HSV-1)GM-CSFMelanoma, Head and Neck Cancer[10][11]Intratumoral
G47Δ Herpes Simplex Virus-1 (HSV-1)None (triple-mutated)Glioblastoma[7][8]Intratumoral
Pexa-Vec (JX-594) Vaccinia VirusGM-CSFColorectal Cancer, Liver Cancer[9]Intratumoral, Intravenous
Reolysin ReovirusNone (naturally occurring)Various solid tumors[10]Intratumoral, Intravenous
CGTG-102 (Oncos-102) AdenovirusGM-CSFAdvanced solid tumors[9]Intratumoral

References

Application Notes and Protocols for Monitoring Oncolytic Virus Therapy in Research

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on "Gpo-vir": The term "this compound" typically refers to a fixed-dose combination of antiretroviral drugs used for the treatment of HIV.[1][2][3][4] However, the detailed request for information on signaling pathways, experimental workflows for viral replication, and immune response monitoring strongly indicates an interest in oncolytic virus therapy. Therefore, the following application notes and protocols are tailored to the research and development of oncolytic viruses for cancer treatment.

Oncolytic viruses (OVs) are a promising class of cancer therapeutics that selectively replicate in and kill tumor cells while stimulating an anti-tumor immune response.[5][6] Effective monitoring of OV treatment is crucial for understanding their mechanisms of action, optimizing therapeutic strategies, and assessing safety and efficacy.[7] This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals involved in the preclinical and clinical evaluation of oncolytic virus therapies.

Data Presentation: Key Monitoring Parameters

Quantitative data from monitoring studies should be summarized for clear comparison. The following tables provide examples of how to structure such data.

Table 1: In Vitro Oncolytic Activity

Cell LineVirus StrainMultiplicity of Infection (MOI)Time Post-Infection (hrs)% Cell Viability (MTT Assay)Viral Titer (PFU/mL)
A549 (Lung)OV-1010.14845.2 ± 5.11.2 x 10^7
A549 (Lung)OV-1011.04820.7 ± 3.85.6 x 10^7
U87 (Glioblastoma)OV-1010.14860.1 ± 6.38.9 x 10^6
U87 (Glioblastoma)OV-1011.04835.4 ± 4.92.3 x 10^7
Normal FibroblastsOV-1011.04895.3 ± 2.5< 1.0 x 10^2

Table 2: In Vivo Tumor Growth and Survival in Xenograft Model

Treatment GroupNTumor Volume at Day 21 (mm³)Median Survival (days)% Increase in Lifespan
Vehicle Control101540 ± 21025-
OV-101 (Intratumoral)10450 ± 954268%
OV-101 + Checkpoint Inhibitor10150 ± 50 55120%
*: p < 0.05 vs. Vehicle Control; **: p < 0.05 vs. OV-101 alone

Table 3: Immune Cell Infiltration in Tumor Microenvironment (Flow Cytometry)

Treatment Group% CD8+ T Cells% CD4+ T Cells% NK Cells% Myeloid-Derived Suppressor Cells (MDSCs)
Vehicle Control2.1 ± 0.55.3 ± 1.13.5 ± 0.825.7 ± 4.2
OV-10115.6 ± 2.38.9 ± 1.59.8 ± 1.912.1 ± 3.1
OV-101 + Checkpoint Inhibitor25.2 ± 3.1**10.2 ± 1.812.4 ± 2.25.8 ± 1.9**
*: p < 0.05 vs. Vehicle Control; **: p < 0.05 vs. OV-101 alone

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results.

Protocol 1: Viral Replication and Oncolysis Assay (In Vitro)

Objective: To determine the replication efficiency and oncolytic activity of an OV in various cancer cell lines.

Materials:

  • Cancer cell lines and normal control cells

  • Oncolytic virus stock of known titer

  • Cell culture medium and supplements

  • 96-well and 6-well plates

  • MTT or similar cell viability assay kit

  • Crystal violet solution

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cancer cells and normal control cells in 96-well plates for viability assays and 6-well plates for viral titration. Incubate overnight to allow for cell attachment.

  • Virus Infection: Infect cells with the oncolytic virus at various Multiplicities of Infection (MOIs). Include uninfected cells as a control.

  • Cell Viability Assessment (MTT Assay): At desired time points post-infection (e.g., 24, 48, 72 hours), add MTT reagent to the 96-well plates and incubate. Solubilize the formazan crystals and measure the absorbance to determine cell viability.

  • Crystal Violet Staining: At the same time points, wash the 6-well plates, fix the cells, and stain with crystal violet to visualize the cytopathic effect (CPE).

  • Viral Titer Determination (Plaque Assay): Collect the supernatant and cell lysates from the 6-well plates. Perform serial dilutions and infect a monolayer of permissive cells. After an incubation period, stain the cells to visualize and count plaques to determine the viral titer (Plaque Forming Units per mL).

Protocol 2: Monitoring of Antitumor Immune Response (In Vivo)

Objective: To characterize the immune response elicited by oncolytic virus therapy in a preclinical tumor model.

Materials:

  • Syngeneic tumor-bearing mice

  • Oncolytic virus and control vehicle

  • Flow cytometry antibodies for immune cell markers (e.g., CD3, CD4, CD8, NK1.1, CD11b, Gr-1)

  • Enzymes for tumor dissociation (e.g., collagenase, DNase)

  • ELISA kits for cytokine quantification (e.g., IFN-γ, TNF-α)

  • FACS buffer and red blood cell lysis buffer

Methodology:

  • Tumor Model and Treatment: Implant tumor cells into immunocompetent mice. Once tumors are established, administer the oncolytic virus (e.g., intratumorally or intravenously).

  • Sample Collection: At specified time points, euthanize mice and collect tumors, spleens, and blood.

  • Single-Cell Suspension Preparation: Mechanically and enzymatically dissociate tumors to obtain a single-cell suspension. Process spleens to obtain splenocytes. Isolate peripheral blood mononuclear cells (PBMCs).

  • Flow Cytometry: Stain the single-cell suspensions with fluorescently labeled antibodies against various immune cell markers. Acquire data on a flow cytometer and analyze the populations of different immune cells within the tumor microenvironment, spleen, and blood.

  • Cytokine Analysis: Prepare tumor homogenates or collect serum from blood samples. Use ELISA kits to measure the concentration of key pro-inflammatory and immunomodulatory cytokines.

Protocol 3: Biodistribution and Viral Shedding Analysis

Objective: To assess the distribution of the oncolytic virus in different tissues and monitor viral shedding.

Materials:

  • Tumor-bearing animals

  • Oncolytic virus

  • qPCR primers and probes specific for a viral gene

  • DNA/RNA extraction kits

  • Swabs for collecting samples (e.g., oral, rectal)

  • Blood collection tubes

Methodology:

  • Virus Administration: Administer the oncolytic virus to the animals.

  • Tissue and Fluid Collection: At various time points, collect tissues of interest (tumor, liver, spleen, lung, brain, etc.) and body fluids (blood, urine, saliva). Collect swabs from relevant sites to assess shedding.

  • Nucleic Acid Extraction: Extract DNA or RNA from the collected samples.

  • Quantitative PCR (qPCR): Perform qPCR using primers and probes specific to the oncolytic virus to quantify the number of viral genomes in each sample. This will determine the biodistribution and shedding pattern of the virus.[8]

Mandatory Visualizations

Signaling Pathway Diagram

Oncolytic viruses can trigger immunogenic cell death, which activates the innate and adaptive immune systems.[9][10]

G cluster_tumor_cell Tumor Cell cluster_immune_response Immune Response OV Oncolytic Virus Replication Viral Replication OV->Replication Lysis Tumor Cell Lysis Replication->Lysis PAMPs PAMPs Lysis->PAMPs DAMPs DAMPs Lysis->DAMPs TAAs TAAs Lysis->TAAs APC Antigen Presenting Cell (APC) PAMPs->APC NK_Cell NK Cell Activation PAMPs->NK_Cell DAMPs->APC TAAs->APC T_Cell T Cell Activation APC->T_Cell Tumor_Killing Systemic Tumor Killing T_Cell->Tumor_Killing NK_Cell->Tumor_Killing G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_monitoring Mechanistic Monitoring A1 Cell Line Screening A2 Oncolysis Assay A1->A2 A3 Viral Replication Assay A2->A3 B1 Tumor Model Establishment A3->B1 B2 OV Treatment B1->B2 B3 Tumor Growth Monitoring B2->B3 B4 Survival Analysis B2->B4 C1 Biodistribution (qPCR) B2->C1 C2 Immune Profiling (FACS) B2->C2 C3 Cytokine Analysis (ELISA) B2->C3

References

Application Notes and Protocols for Gpo-vir in Resource-Limited Clinical Study Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gpo-vir is a generic fixed-dose combination (FDC) of antiretroviral drugs, pivotal in expanding access to HIV treatment in resource-limited settings. Its simplified regimen enhances patient adherence and streamlines logistics for healthcare providers. Two common formulations have been studied:

  • This compound (original formulation): A combination of stavudine (d4T), lamivudine (3TC), and nevirapine (NVP).

  • This compound T: A combination of tenofovir disoproxil fumarate (TDF), emtricitabine (FTC), and efavirenz (EFV).

These application notes provide a comprehensive guide for the implementation of this compound in clinical studies within resource-constrained environments, focusing on practical protocols for patient monitoring, data collection, and management of adverse events.

Mechanism of Action

Both formulations of this compound target the HIV reverse transcriptase enzyme, crucial for the conversion of viral RNA into DNA, a key step in the viral replication cycle.

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): Stavudine, lamivudine, tenofovir, and emtricitabine are analogues of natural nucleosides/nucleotides. They are incorporated into the growing viral DNA chain, causing premature termination.

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Nevirapine and efavirenz bind to a different site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity.

By combining these different classes of drugs, this compound provides a potent antiretroviral effect, suppressing viral replication and allowing for immune reconstitution.

Data Presentation: Efficacy and Adverse Events of this compound Formulations

The following tables summarize quantitative data from clinical studies on the two this compound formulations.

This compound (Stavudine, Lamivudine, Nevirapine)

Table 1: Immunological and Clinical Efficacy of this compound

ParameterBaseline (Median)3 Months (Median Change)6 Months (Median)12 Months (Median)24 Months (Median)
CD4 Cell Count (cells/µL) 23+103136199334
Body Weight (% Change) N/A+3.0%+6.2%+7.3%+8.1%

A significant decrease in the occurrence of new opportunistic infections was observed with this compound treatment (p < 0.001).

Table 2: Adverse Events Associated with this compound

Adverse EventIncidence
Hypercholesterolemia43.2%
Lipodystrophy35.5%
Hypertriglyceridemia25.0%
Hypertension13.1%
Peripheral Neuropathy11.9%
Hyperlactatemia2.6%
Lactic Acidosis1.3%

Data from a 3-year follow-up study of 152 treatment-naïve HIV patients in Thailand.

This compound T (Tenofovir, Emtricitabine, Efavirenz)

Note: Specific quantitative data for this compound T from a single comprehensive study was not available in the search results. The efficacy and safety profile is generally consistent with the individual components.

Experimental Protocols

The following are detailed methodologies for conducting a clinical study of this compound in a resource-limited setting, based on common practices in such environments.

Study Design and Patient Recruitment

A prospective, open-label, single-arm study is a practical design for resource-limited settings to assess the efficacy and safety of this compound in treatment-naïve HIV-1 infected adult patients.

1.1. Inclusion Criteria:

  • Confirmed HIV-1 infection.

  • Antiretroviral therapy-naïve.

  • Age > 18 years.

  • CD4 count < 200 cells/µL or WHO clinical stage 3 or 4.

  • Willingness to provide informed consent and adhere to the study protocol.

1.2. Exclusion Criteria:

  • Pregnancy or breastfeeding.

  • Known hypersensitivity to any of the components of this compound.

  • Severe hepatic or renal impairment at baseline.

  • Active opportunistic infection requiring systemic treatment at the time of screening.

  • Concomitant use of medications with significant drug-drug interactions with this compound.

Treatment Regimen
  • This compound (stavudine/lamivudine/nevirapine): One tablet twice daily.

  • This compound T (tenofovir/emtricitabine/efavirenz): One tablet once daily.

Patients should receive adherence counseling at each study visit.

Study Procedures and Monitoring

3.1. Screening Visit (Week -2 to 0):

  • Informed consent.

  • Medical history and physical examination.

  • Confirmation of HIV-1 infection.

  • Baseline blood collection for:

    • CD4 cell count.

    • Plasma HIV-1 RNA (viral load).

    • Complete blood count (CBC).

    • Serum chemistry (liver function tests, renal function tests, lipids).

  • Urine pregnancy test for women of childbearing potential.

3.2. Treatment Phase (Week 0 to Week 48):

  • Week 0 (Baseline): Dispense this compound, adherence counseling.

  • Week 4, 12, 24, 36, and 48:

    • Clinical assessment, including weight measurement and assessment of adverse events.

    • Adherence assessment.

    • Blood collection for:

      • CD4 cell count (at weeks 12, 24, and 48).

      • Plasma HIV-1 RNA (viral load) (at weeks 24 and 48).

      • CBC and serum chemistry (at weeks 12, 24, and 48).

    • Dispense study medication.

3.3. Laboratory Methods:

  • CD4 Cell Count: To be performed using a reliable and cost-effective method suitable for resource-limited settings, such as point-of-care CD4 analyzers or flow cytometry where available.

  • HIV-1 RNA (Viral Load): To be measured using a validated assay with a lower limit of detection of <50 copies/mL. Where plasma processing and storage are challenging, dried blood spots (DBS) can be a viable alternative for viral load measurement.

  • Hematology and Clinical Chemistry: To be performed using standard laboratory techniques.

Management of Adverse Events
  • Adverse events will be graded according to the Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events.

  • Mild to moderate adverse events will be managed symptomatically.

  • Severe or life-threatening adverse events will necessitate discontinuation of the study drug and provision of appropriate medical care. The patient will be switched to an alternative antiretroviral regimen as per national guidelines.

Mandatory Visualizations

Signaling Pathways

HIV_Signaling_Pathways cluster_entry HIV Entry & Reverse Transcription cluster_host Host Cell Machinery Hijacking HIV HIV CD4 Receptor CD4 Receptor Coreceptor (CCR5/CXCR4) Coreceptor (CCR5/CXCR4) Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral DNA Viral DNA This compound This compound Integrated Provirus Integrated Provirus Host DNA Host DNA Transcription Transcription Viral mRNA Viral mRNA Translation Translation Viral Proteins (Nef, Tat) Viral Proteins (Nef, Tat) Assembly & Budding Assembly & Budding New Virion New Virion

Nef_Tat_Signaling cluster_nef HIV Nef Protein Signaling cluster_tat HIV Tat Protein Signaling Nef Nef CD4 Downregulation CD4 Downregulation MHC-I Downregulation MHC-I Downregulation PAK2 Activation PAK2 Activation Immune Evasion Immune Evasion Viral Infectivity Viral Infectivity Tat Tat TAR RNA TAR RNA P-TEFb P-TEFb Viral Gene Transcription Viral Gene Transcription Ras/ERK MAPK Pathway Ras/ERK MAPK Pathway Cell Cycle Progression Cell Cycle Progression

Experimental Workflow

GpoVir_Clinical_Study_Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment This compound Treatment This compound Treatment Baseline Assessment->this compound Treatment Follow-up Visits Follow-up Visits This compound Treatment->Follow-up Visits Adverse Event Monitoring Adverse Event Monitoring Follow-up Visits->Adverse Event Monitoring Data Collection & Analysis Data Collection & Analysis Follow-up Visits->Data Collection & Analysis Adverse Event Monitoring->Data Collection & Analysis Study Conclusion Study Conclusion Data Collection & Analysis->Study Conclusion

Application Notes and Protocols for Measuring Gpo-vir Drug Levels in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gpo-vir represents a novel class of antiviral drugs that exert their therapeutic effects by targeting G-protein coupled receptors (GPCRs) involved in viral entry and replication. Accurate measurement of this compound concentrations in plasma is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and establishing a clear understanding of the exposure-response relationship. This document provides detailed protocols for two common bioanalytical methods for quantifying this compound in human plasma: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

These protocols are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines will facilitate the generation of accurate and reproducible data for both preclinical and clinical studies.

I. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and selective method for the quantification of small molecules in complex biological matrices. This protocol outlines a validated method for the determination of this compound in human plasma.

Experimental Protocol: LC-MS/MS

1. Materials and Reagents:

  • This compound reference standard

  • Internal standard (IS) (e.g., a stable isotope-labeled this compound)

  • Human plasma (with K2EDTA as anticoagulant)[1][2][3]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • 96-well collection plates

2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs):

  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the IS in methanol.

  • Working Solutions: Prepare intermediate working solutions of this compound and IS by diluting the stock solutions with 50:50 (v/v) ACN/water.

  • Calibration Standards (CS): Prepare a series of calibration standards by spiking blank human plasma with the this compound working solution to achieve final concentrations ranging from 1 to 1000 ng/mL.

  • Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner as the calibration standards.

3. Sample Preparation (Protein Precipitation): [4]

  • Aliquot 100 µL of plasma samples (standards, QCs, and unknown samples) into a 96-well plate.

  • Add 200 µL of ACN containing the internal standard (e.g., 50 ng/mL).[4]

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Dilute the supernatant with 100 µL of ultrapure water.

  • Inject 5 µL of the final solution into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A suitable UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 75 mm, 2.7 µm).[4]

  • Mobile Phase A: 0.1% Formic acid in water.[4][5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.[4]

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and the IS.

Data Presentation: LC-MS/MS Method Validation Summary
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery 85% - 110%

Experimental Workflow: LC-MS/MS Assay

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add ACN with IS (200 µL) plasma->add_is vortex Vortex (2 min) add_is->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant dilute Dilute with Water (100 µL) supernatant->dilute inject Inject (5 µL) into LC-MS/MS dilute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection integrate Peak Integration detection->integrate quantify Quantification using Calibration Curve integrate->quantify ELISA_Workflow cluster_coating Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection coat Coat with Anti-Gpo-vir Antibody wash1 Wash coat->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 add_sample Add Sample/Standard wash2->add_sample add_conjugate Add this compound-HRP Conjugate add_sample->add_conjugate incubate Incubate add_conjugate->incubate wash3 Wash incubate->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate_dark Incubate (Dark) add_substrate->incubate_dark add_stop Add Stop Solution incubate_dark->add_stop read Read Absorbance at 450 nm add_stop->read GPCR_Signaling cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein gpcr->g_protein Activates gpo_vir This compound (Antagonist) gpo_vir->gpcr Blocks Binding viral_protein Viral Protein (Agonist) viral_protein->gpcr Binds effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Generates viral_replication Viral Replication second_messenger->viral_replication Promotes

References

Application Notes and Protocols for Gpo-vir in Pediatric HIV Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on available clinical data for Gpo-vir, a fixed-dose combination of stavudine, lamivudine, and nevirapine, primarily used in Thailand. There is a notable lack of published literature on the use of this specific combination in preclinical pediatric HIV research models. Therefore, the experimental protocols provided are generalized and representative of methodologies used to evaluate antiretroviral agents in a research setting.

Introduction

This compound is a fixed-dose combination antiretroviral therapy consisting of two Nucleoside Reverse Transcriptase Inhibitors (NRTIs), stavudine (d4T) and lamivudine (3TC), and one Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), nevirapine (NVP). This combination has been utilized in resource-limited settings for the treatment of HIV-1 infection in both adults and children. Understanding its efficacy, safety, and pharmacological profile is crucial for its appropriate use and for the development of improved pediatric antiretroviral formulations. These notes provide a summary of available clinical data in children and generalized protocols for preclinical evaluation.

Mechanism of Action

The components of this compound target the HIV-1 reverse transcriptase (RT) enzyme, which is essential for the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

  • Stavudine and Lamivudine (NRTIs): These are nucleoside analogs that, once phosphorylated within the host cell, compete with natural deoxynucleotides for incorporation into the growing viral DNA chain. Their incorporation leads to chain termination because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[1][2]

  • Nevirapine (NNRTI): This compound binds to a hydrophobic pocket on the reverse transcriptase enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function non-competitively.[1][3]

Mechanism_of_Action cluster_0 HIV Reverse Transcription cluster_1 Drug Intervention Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesis NRTIs (Stavudine, Lamivudine) NRTIs (Stavudine, Lamivudine) NRTIs (Stavudine, Lamivudine)->Viral DNA Chain Termination NNRTI (Nevirapine) NNRTI (Nevirapine) NNRTI (Nevirapine)->Reverse Transcriptase Allosteric Inhibition

Caption: Mechanism of NRTIs and NNRTIs in inhibiting HIV reverse transcription.

Clinical Data in Pediatric Populations

Clinical studies, primarily from India and Thailand, have evaluated the efficacy and pharmacokinetics of the stavudine, lamivudine, and nevirapine combination in children.

Efficacy: Immunological Response

A preliminary study in India assessed the efficacy of a fixed-dose combination of lamivudine, stavudine, and nevirapine in HIV-infected children. The primary measure of efficacy was the change in CD4 lymphocyte count over 12 months.[4]

Table 1: Median Increase in CD4 Count in HIV-Infected Children Treated with Stavudine, Lamivudine, and Nevirapine (Indian Cohort) [4]

Age GroupNBaseline CD4 (cells/mm³) (median)3 Months Increase (median)6 Months Increase (median)9 Months Increase (median)12 Months Increase (median)
≤ 1 year13Not Specified79152342988
1 to 5 years13Not Specified422.8514.2711.6832.6
≥ 6 years13Not Specified205332.7516.8761.6

Data from a preliminary report and may not represent all findings.

Another study in Thai children who received this compound as their first-line treatment showed a median CD4 increase of 216 cells/mm³ at 6 months and 433 cells/mm³ at 12 months.[5]

Pharmacokinetics

A study in Thailand evaluated a chewable pediatric fixed-dose combination tablet, this compound S7 (stavudine 7 mg, lamivudine 30 mg, and nevirapine 50 mg), in 34 HIV-infected children.[6]

Table 2: Pharmacokinetic Parameters of this compound S7 in HIV-Infected Thai Children [6]

Drug ComponentGeometric Mean AUC₀₋₁₂ (μg·hr/mL)90% Confidence Interval (CI)
Stavudine1.541.42 - 1.67
Lamivudine6.395.82 - 7.00
Nevirapine74.0665.62 - 83.60

AUC₀₋₁₂: Area under the plasma concentration-time curve from 0 to 12 hours.

A separate study on the adult formulation of this compound used in Thai children reported a median nevirapine AUC at 12 hours of 78.4 h·µg/mL.[5]

Experimental Protocols for Preclinical Research

The following are generalized protocols that can be adapted to study antiretroviral combinations like this compound in pediatric research models.

Protocol 1: In Vitro Antiviral Susceptibility Assay

This protocol describes a method to determine the in vitro efficacy of antiretroviral compounds against HIV-1 infection using a cell-based assay. The TZM-bl cell line is commonly used as it expresses CD4, CCR5, and CXCR4 and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR, allowing for quantitative measurement of viral infection.[7][8]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of individual components of this compound and their combination.

Materials:

  • TZM-bl cells

  • HIV-1 laboratory-adapted strains (e.g., HIV-1 IIIB) or clinical isolates

  • Stavudine, lamivudine, and nevirapine reference standards

  • Cell culture medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Preparation: Culture TZM-bl cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator. On the day of the assay, harvest cells by trypsinization and prepare a suspension at a concentration of 1 x 10⁵ cells/mL.

  • Drug Preparation: Prepare stock solutions of stavudine, lamivudine, and nevirapine in an appropriate solvent (e.g., DMSO). Perform serial dilutions of the drugs in cell culture medium to achieve a range of final concentrations for testing.

  • Infection Assay: a. Seed 100 µL of the TZM-bl cell suspension into each well of a 96-well plate. b. Add 50 µL of the diluted drug solutions to the wells in triplicate. Include wells with no drug as virus controls and wells with cells only as background controls. c. Add 50 µL of a pre-titered amount of HIV-1 virus stock to each well (except for the background control wells). d. Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Measurement: a. After incubation, remove the culture medium from the wells. b. Add luciferase assay reagent to each well according to the manufacturer's instructions. c. Measure the luminescence using a luminometer.

  • Data Analysis: a. Subtract the average background luminescence from all other readings. b. Calculate the percentage of inhibition for each drug concentration relative to the virus control wells. c. Determine the IC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Efficacy and Safety in a Humanized Mouse Model

Humanized mouse models, such as those engrafted with human hematopoietic stem cells, are valuable for in vivo studies of HIV infection and for testing antiretroviral therapies.[9][10]

Objective: To evaluate the in vivo antiviral efficacy, safety, and pharmacokinetic profile of a this compound-like combination in a pediatric-relevant animal model.

Model: Immunodeficient mice (e.g., NSG mice) reconstituted with human CD34+ hematopoietic stem cells.

Materials:

  • Humanized mice

  • HIV-1 viral stock (e.g., a CCR5-tropic strain)

  • Pediatric formulation of stavudine, lamivudine, and nevirapine

  • Equipment for oral gavage, blood collection, and flow cytometry

Methodology:

  • Animal Acclimatization and Infection: a. Allow humanized mice to acclimate to the facility for at least one week. b. Infect the mice with a known titer of HIV-1 via an appropriate route (e.g., intraperitoneal injection). c. Monitor viral load in plasma weekly to confirm establishment of infection.

  • Treatment Administration: a. Once viral load is established and stable, randomize mice into treatment and control groups. b. Administer the pediatric antiretroviral combination daily by oral gavage for a defined period (e.g., 4-6 weeks). The control group should receive the vehicle only. c. Monitor the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior).

  • Efficacy Assessment: a. Collect blood samples weekly via retro-orbital or tail vein bleeding. b. Quantify plasma HIV-1 RNA levels using a validated qPCR assay. c. At the end of the study, sacrifice the animals and harvest tissues (e.g., spleen, lymph nodes, gut-associated lymphoid tissue) to measure viral DNA and RNA levels. d. Use flow cytometry to analyze human CD4+ T cell counts and percentages in peripheral blood and lymphoid tissues.

  • Pharmacokinetic Analysis: a. On the final day of treatment, perform a sparse or full pharmacokinetic study. b. Collect blood samples at multiple time points after the final dose. c. Measure the plasma concentrations of stavudine, lamivudine, and nevirapine using a validated LC-MS/MS method.

  • Data Analysis: a. Compare the changes in viral load and CD4+ T cell counts between the treatment and control groups. b. Analyze pharmacokinetic data to determine parameters such as AUC, Cmax, and half-life. c. Evaluate safety data, including body weight changes and clinical observations.

Experimental Workflow and Development Pathway

The development of a pediatric antiretroviral formulation involves a structured process from preclinical evaluation to clinical trials.

Preclinical_Workflow Start InVitro In Vitro Studies Start->InVitro Susceptibility Antiviral Susceptibility (IC50 Determination) InVitro->Susceptibility Toxicity Cytotoxicity Assays (CC50 Determination) InVitro->Toxicity InVivo In Vivo Animal Model Studies Susceptibility->InVivo Toxicity->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Efficacy Efficacy Studies (Viral Load, CD4 Count) InVivo->Efficacy Safety Safety & Toxicology InVivo->Safety Formulation Pediatric Formulation Development PKPD->Formulation Efficacy->Formulation Safety->Formulation Clinical Pediatric Clinical Trials Formulation->Clinical End Clinical->End

Caption: Preclinical to clinical workflow for pediatric antiretroviral drug development.

References

Application Notes and Protocols for Testing Gpo-vir Effectiveness in Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are implicated in a myriad of physiological processes.[1][2][3][4][5] Their frequent dysregulation in cancer, contributing to tumor growth, proliferation, and metastasis, makes them attractive targets for novel therapeutic strategies.[1][2][3][4][5] Gpo-vir (GPCR-targeting oncolytic virus) is a hypothetical, engineered oncolytic virus designed to selectively target and lyse cancer cells that overexpress specific GPCRs. These application notes provide a comprehensive guide for researchers to select appropriate cell line models and perform key experiments to evaluate the efficacy of this compound.

I. Selecting Appropriate Cell Line Models

The choice of cell line is critical for accurately assessing the oncolytic potential of this compound. The ideal cell line should exhibit high expression of the target GPCR. A non-permissive or low-expressing cell line should be used as a negative control to demonstrate the targeted nature of the virus.

Table 1: Recommended Cell Lines for this compound Efficacy Testing

Cancer TypeTarget GPCRRecommended Cell Line(s)Rationale for Selection
Prostate Cancer Chemokine Receptor CXCR4PC-3, DU145High expression of CXCR4 is associated with prostate cancer metastasis.
Breast Cancer Endothelin Receptor A (ETAR)MDA-MB-231ETAR signaling promotes tumor growth and invasion in breast cancer.[4]
Glioblastoma Protease-Activated Receptor 1 (PAR1)U-87 MGPAR1 is overexpressed in glioblastoma and contributes to its aggressive phenotype.[5]
Colon Cancer Lysophosphatidic Acid Receptor 2 (LPAR2)Caco-2, T-84LPAR2 is highly expressed in colon adenocarcinoma cell lines.[6]
Pancreatic Cancer GPRC5AVarious PDAC cell linesGPRC5A is highly expressed in the majority of pancreatic ductal adenocarcinoma cell lines.[6]
Negative Control Varies (low to no target GPCR expression)HEK293, Normal Human FibroblastsTo confirm the specificity of this compound for the target GPCR.

Note: The expression of the target GPCR should always be verified in the selected cell lines using techniques such as qPCR, Western blot, or flow cytometry prior to initiating efficacy studies.

II. GPCR Signaling Pathways in Cancer

Upon ligand binding, GPCRs activate intracellular signaling cascades that can drive tumorigenesis. This compound is designed to exploit the overexpression of these receptors for targeted cancer cell entry and lysis. Understanding the underlying signaling pathways is crucial for interpreting experimental results. The two principal signaling pathways initiated by GPCRs are the cAMP pathway and the phosphatidylinositol pathway.[1] These pathways can influence cell growth, survival, and proliferation through downstream effectors like MAPKs, PI3K/AKT, and Rho GTPases.[1][2][3]

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_protein G-protein GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Downstream_Kinases Downstream Kinases (e.g., PKA, PKC) Second_Messenger->Downstream_Kinases Activation Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Activation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation Cell_Response Cellular Response (Proliferation, Survival, Metastasis) Gene_Expression->Cell_Response Leads to Ligand Ligand Ligand->GPCR Binding

Figure 1: Generalized GPCR signaling pathway in cancer.

III. Experimental Protocols

The following protocols are designed to assess the oncolytic efficacy of this compound in the selected cell line models.

A. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic effect of this compound.

Protocol:

  • Cell Seeding: Seed the selected cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Viral Infection: Prepare serial dilutions of this compound in serum-free media. Remove the culture medium from the cells and infect them with different multiplicities of infection (MOIs) of this compound (e.g., 0.01, 0.1, 1, 10, 100). Include uninfected cells as a control.

  • Incubation: Incubate the infected cells for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the uninfected control.

Cytotoxicity_Workflow A Seed cells in 96-well plate B Infect with this compound (various MOIs) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

Figure 2: Workflow for the MTT cytotoxicity assay.
B. Viral Replication Assay (TCID50 Assay)

This assay quantifies the amount of infectious virus produced in the infected cells, indicating the replicative capacity of this compound.

Protocol:

  • Infection: Infect the selected cancer cell lines in 6-well plates with this compound at a low MOI (e.g., 0.1).

  • Harvesting: At different time points post-infection (e.g., 24, 48, 72 hours), harvest the cells and supernatant.

  • Freeze-Thaw Cycles: Subject the harvested cells to three cycles of freezing and thawing to release intracellular viral particles.

  • Serial Dilutions: Prepare 10-fold serial dilutions of the viral lysate.

  • Infection of Indicator Cells: In a 96-well plate, seed a permissive cell line (e.g., Vero cells) and infect them with the serial dilutions of the viral lysate.

  • Observation: After 5-7 days, observe the wells for cytopathic effect (CPE).

  • TCID50 Calculation: Calculate the 50% tissue culture infectious dose (TCID50) using the Reed-Muench method.

Viral_Replication_Workflow A Infect cells with this compound (low MOI) B Harvest cells and supernatant at different time points A->B C Perform freeze-thaw cycles to release virus B->C D Prepare serial dilutions of viral lysate C->D E Infect indicator cells with dilutions D->E F Observe for cytopathic effect (CPE) E->F G Calculate TCID50 F->G

Figure 3: Workflow for the viral replication (TCID50) assay.
C. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay determines whether this compound induces programmed cell death (apoptosis) in cancer cells.

Protocol:

  • Infection: Seed cells in 6-well plates and infect with this compound at a specific MOI (e.g., 1 or 10).

  • Incubation: Incubate for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[7]

Apoptosis_Assay_Workflow A Infect cells with this compound B Incubate for 24-48 hours A->B C Harvest and wash cells B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic and necrotic cells F->G

Figure 4: Workflow for the Annexin V/PI apoptosis assay.

IV. Data Presentation

Quantitative data from the above experiments should be summarized in clear and concise tables to facilitate comparison between different cell lines and experimental conditions.

Table 2: this compound Cytotoxicity (IC50 Values)

Cell LineTarget GPCR ExpressionIC50 (MOI) after 72h
PC-3Highe.g., 0.5
MDA-MB-231Highe.g., 0.8
U-87 MGHighe.g., 1.2
HEK293 (Control)Low/Nonee.g., >100

Table 3: this compound Replication (Viral Titer)

Cell LineTime Post-Infection (hours)Viral Titer (TCID50/mL)
PC-3 24e.g., 1 x 105
48e.g., 5 x 106
72e.g., 2 x 107
HEK293 (Control) 24e.g., <1 x 102
48e.g., <1 x 102
72e.g., <1 x 102

Table 4: this compound Induced Apoptosis

Cell LineTreatment% Early Apoptosis% Late Apoptosis/Necrosis
MDA-MB-231 Uninfected Controle.g., 2.5%e.g., 1.8%
This compound (MOI 1)e.g., 25.3%e.g., 15.7%
HEK293 (Control) Uninfected Controle.g., 3.1%e.g., 2.0%
This compound (MOI 1)e.g., 4.5%e.g., 3.2%

These application notes provide a framework for the systematic evaluation of this compound effectiveness in vitro. By carefully selecting cell line models based on target GPCR expression and employing the detailed protocols for cytotoxicity, viral replication, and apoptosis assays, researchers can generate robust and reproducible data to advance the preclinical development of this novel oncolytic virus platform.

References

Application Notes and Protocols for Designing Clinical Trials with an Oncolytic Virus Control Arm

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial search for "Gpo-vir" indicates that this is the trade name for a fixed-dose combination of antiretroviral drugs used in the treatment of HIV. The following application notes and protocols are based on the assumption that the user is interested in designing clinical trials for a hypothetical oncolytic virus , referred to herein as "[Oncolytic Virus Name]" , and its use as a control arm. This document provides a general framework and detailed protocols relevant to oncolytic virotherapy clinical trials.

Introduction to [Oncolytic Virus Name] as a Control Arm

Oncolytic viruses (OVs) are a promising class of cancer therapeutics that selectively replicate in and destroy cancer cells while stimulating an anti-tumor immune response. [ 4, 20 ] The dual mechanism of action, involving direct oncolysis and immune activation, makes OVs a compelling candidate for cancer treatment. [ 4 ] When designing clinical trials for novel cancer therapies, particularly those that modulate the immune system, the choice of a control arm is critical for accurately assessing the efficacy and safety of the investigational agent.

Using an oncolytic virus, such as [Oncolytic Virus Name], as a control arm can be relevant in specific clinical trial settings, for example, when the investigational agent is an enhanced version of the same OV or a different OV. This document outlines the key considerations, experimental protocols, and data presentation for designing clinical trials that incorporate [Oncolytic Virus Name] as a control arm.

Mechanism of Action of [Oncolytic Virus Name]

[Oncolytic Virus Name] is a genetically engineered or naturally occurring virus that exhibits tumor-selective replication. [ 20 ] Its anti-tumor activity is mediated through two primary mechanisms:

  • Direct Oncolysis: The virus infects and replicates within cancer cells, leading to cell lysis and the release of progeny virions, which can then infect neighboring cancer cells. [ 6 ] This process is often dependent on aberrant signaling pathways within cancer cells, such as a defective interferon (IFN) pathway or an activated Ras pathway, which are common in many tumors. [ 14 ]

  • Induction of Anti-Tumor Immunity: The lysis of tumor cells releases tumor-associated antigens (TAAs), pathogen-associated molecular patterns (PAMPs), and damage-associated molecular patterns (DAMPs). [ 4 ] This "in situ vaccination" effect can overcome the immunosuppressive tumor microenvironment (TME), leading to the recruitment and activation of innate and adaptive immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, which can then target and eliminate uninfected cancer cells. [ 5, 12 ]

Signaling Pathways

The interaction of [Oncolytic Virus Name] with tumor cells and the host immune system involves complex signaling pathways. Understanding these pathways is crucial for designing effective clinical trials and for the analysis of pharmacodynamic endpoints.

Oncolytic_Virus_Immune_Activation cluster_tumor_cell Tumor Cell cluster_immune_response Immune Response OV [Oncolytic Virus Name] Replication Viral Replication OV->Replication Lysis Oncolysis Replication->Lysis TAA TAAs Lysis->TAA DAMPs DAMPs Lysis->DAMPs PAMPs PAMPs Lysis->PAMPs APC Antigen Presenting Cell (APC) NK_Cell NK Cell TAA->APC DAMPs->APC PAMPs->NK_Cell T_Cell CD8+ T Cell APC->T_Cell Antigen Presentation Immune_Mediated_Killing Immune-Mediated Tumor Killing T_Cell->Immune_Mediated_Killing NK_Cell->Immune_Mediated_Killing

Caption: Dual mechanism of action of [Oncolytic Virus Name].

Clinical Trial Design Considerations

When using [Oncolytic Virus Name] as a control arm, several factors must be considered to ensure the trial is ethical, scientifically robust, and meets regulatory requirements.

Consideration Description
Study Population Patients should have a confirmed diagnosis of the target malignancy and may have failed standard-of-care therapies. Biomarker-defined subpopulations may be considered.
Dosing and Administration The dose, schedule, and route of administration (e.g., intratumoral, intravenous) for [Oncolytic Virus Name] should be based on preclinical data and prior clinical experience.
Endpoints Primary endpoints may include Overall Survival (OS), Progression-Free Survival (PFS), or Objective Response Rate (ORR). Secondary endpoints should include safety, pharmacokinetics, and pharmacodynamics.
Combination Therapies Consider the potential for combining [Oncolytic Virus Name] with other therapies, such as immune checkpoint inhibitors, to enhance its efficacy. [ 23 ]
Biosafety Protocols for handling and administration of the oncolytic virus, as well as monitoring for viral shedding, are essential. [ 20 ]

Experimental Workflow for a Phase II Randomized Controlled Trial

Clinical_Trial_Workflow start Patient Screening and Enrollment randomization Randomization (1:1) start->randomization arm_a Arm A: Investigational Agent randomization->arm_a arm_b Arm B (Control): [Oncolytic Virus Name] randomization->arm_b treatment Treatment Period arm_a->treatment arm_b->treatment follow_up Follow-up treatment->follow_up data_analysis Data Analysis follow_up->data_analysis

Caption: Phase II randomized controlled trial workflow.

Experimental Protocols

Detailed protocols are necessary for the consistent collection of data and samples throughout the clinical trial.

Protocol: Tumor Biopsy Collection and Processing

Objective: To obtain tumor tissue for pharmacodynamic analysis, including viral replication, immune cell infiltration, and biomarker expression.

Materials:

  • Biopsy collection kit (core needle, formalin, RNAlater, sterile cryovials)

  • Personal Protective Equipment (PPE)

  • Centrifuge

  • Cryostat

  • Microtome

Procedure:

  • Pre-biopsy: Obtain informed consent from the patient.

  • Biopsy Collection: Under imaging guidance, collect core needle biopsies from a target tumor lesion at baseline and on-treatment (e.g., day 21).

  • Sample Allocation:

    • One core for formalin-fixation and paraffin-embedding (FFPE) for immunohistochemistry (IHC).

    • One core to be snap-frozen in liquid nitrogen and stored at -80°C for RNA/DNA extraction.

    • One core to be placed in RNAlater for gene expression analysis.

  • Processing:

    • FFPE: Fix tissue in 10% neutral buffered formalin for 24 hours, then process and embed in paraffin.

    • Snap-frozen: Immediately place the biopsy in a pre-chilled cryovial and freeze in liquid nitrogen.

    • RNAlater: Submerge the biopsy in RNAlater and store at 4°C for 24 hours, then transfer to -20°C.

Protocol: Peripheral Blood Mononuclear Cell (PBMC) Isolation and Analysis

Objective: To monitor systemic immune responses to [Oncolytic Virus Name].

Materials:

  • Blood collection tubes (containing anticoagulant, e.g., EDTA or heparin)

  • Ficoll-Paque

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Flow cytometry antibodies (e.g., anti-CD3, -CD4, -CD8, -CD56)

  • Cryopreservation medium

Procedure:

  • Blood Collection: Collect whole blood at specified time points (e.g., pre-dose, and multiple time points post-dose).

  • PBMC Isolation:

    • Dilute blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Collect the buffy coat layer containing PBMCs.

  • Cell Counting and Viability: Wash PBMCs with PBS and count using a hemocytometer or automated cell counter. Assess viability with trypan blue.

  • Analysis and Storage:

    • Flow Cytometry: Stain fresh PBMCs with fluorescently labeled antibodies to identify and quantify immune cell subsets.

    • Cryopreservation: Resuspend PBMCs in cryopreservation medium and freeze in a controlled-rate freezer for long-term storage and future analysis (e.g., ELISpot, functional assays).

Data Presentation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison between the investigational and control arms.

Table: Baseline Patient Characteristics
Characteristic Arm A: Investigational Agent (N=X) Arm B: [Oncolytic Virus Name] (N=Y)
Age, median (range)
Sex, n (%)
ECOG Performance Status, n (%)
Prior Lines of Therapy, median (range)
Tumor Type, n (%)
Table: Pharmacodynamic Endpoints
Endpoint Timepoint Arm A: Investigational Agent Arm B: [Oncolytic Virus Name]
Tumor Biopsy
Viral Titer (pfu/mg tissue)Day 21Mean ± SDMean ± SD
CD8+ T Cell Infiltration (cells/mm²)Day 21Mean ± SDMean ± SD
PD-L1 Expression (% positive cells)Day 21Mean ± SDMean ± SD
Peripheral Blood
Change in CD8+ T Cell Count (cells/µL)Week 4Mean ± SDMean ± SD
Change in Serum Cytokines (pg/mL)
- IFN-γ24h post-doseMean ± SDMean ± SD
- TNF-α24h post-doseMean ± SDMean ± SD

Conclusion

The design of a clinical trial with an oncolytic virus as a control arm requires a thorough understanding of the virus's mechanism of action, careful consideration of the trial design, and the implementation of detailed protocols for sample collection and analysis. The data generated from such a trial will be crucial for evaluating the relative efficacy and safety of novel oncolytic virus-based therapies.

Application Notes and Protocols for Assessing Gpo-vir Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for assessing viral resistance to Gpo-vir, a novel antiviral agent. Understanding the mechanisms and prevalence of resistance is critical for the effective clinical management of viral infections and for the development of next-generation antiviral therapies. This document outlines three key laboratory techniques for evaluating this compound resistance: phenotypic assays, genotypic assays, and biochemical assays. Detailed step-by-step protocols are provided to enable researchers to implement these methods in their own laboratories.

Data Presentation: Quantitative Assessment of this compound Resistance

The following tables summarize hypothetical quantitative data for this compound against wild-type and resistant viral strains. This data is essential for interpreting the results of resistance testing and for making informed decisions in drug development and clinical practice.

Table 1: Phenotypic Susceptibility of this compound Against a Panel of Viral Isolates

Viral Isolate IDGenotype (Resistance-Associated Mutations)IC50 (nM)Fold-Change in IC50 vs. Wild-TypeCC50 (µM)Selectivity Index (SI = CC50/IC50)
WT-01Wild-Type151.0>100>6667
RES-01M184V45030.0>100>222
RES-02K103N30020.0>100>333
RES-03Y181C60040.0>100>167
RES-04M184V + K103N1500100.0>100>67

Table 2: Genotypic Analysis of this compound Resistant Variants Selected in Vitro

Passage NumberThis compound Concentration (nM)Predominant Mutation(s)Frequency (%)
00Wild-Type100
550M184V25
10100M184V60
10100K103N15
15200M184V + K103N45
15200M184V40
20400M184V + K103N85

Table 3: Biochemical Parameters of Wild-Type and Resistant Viral Enzymes

EnzymeThis compound Ki (nM)Substrate Km (µM)Vmax (pmol/min/µg)
Wild-Type Polymerase105150
M184V Mutant Polymerase3504.5140
K103N Mutant Polymerase2505.2145

Experimental Protocols

Protocol 1: Phenotypic Resistance Assessment using Plaque Reduction Assay

This assay determines the concentration of this compound required to inhibit the formation of viral plaques in a cell culture monolayer, providing a measure of the virus's susceptibility to the drug.[1][2]

Materials:

  • Susceptible host cell line (e.g., Vero, MDCK)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Virus stock (wild-type and suspected resistant strains)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Overlay medium (e.g., 1.2% methylcellulose in 2x MEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells into 6-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. The final concentrations should span a range that is expected to inhibit the virus.

  • Virus Infection:

    • When the cell monolayer is confluent, aspirate the growth medium and wash the cells once with PBS.

    • Prepare a dilution of the virus stock in serum-free medium to yield approximately 50-100 plaque-forming units (PFU) per well.

    • In separate tubes, mix equal volumes of the virus dilution and the this compound dilutions.

    • Add 200 µL of the virus-compound mixture to each well. Include a virus control (virus + medium) and a cell control (medium only).

    • Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

  • Overlay:

    • After the 1-hour incubation, aspirate the inoculum.

    • Overlay the cell monolayer with 2 mL of the overlay medium containing the corresponding concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-5 days, depending on the virus, until plaques are visible in the virus control wells.

  • Staining and Plaque Counting:

    • Aspirate the overlay medium.

    • Fix the cells with 1 mL of 10% formalin for 30 minutes.

    • Aspirate the formalin and stain the cells with 0.5 mL of crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each this compound concentration compared to the virus control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Genotypic Resistance Assessment by Sanger Sequencing

This protocol describes the amplification and sequencing of the viral gene targeted by this compound to identify mutations associated with resistance.[3][4]

Materials:

  • Viral RNA/DNA extracted from cultured virus or clinical samples

  • Reverse transcriptase (for RNA viruses)

  • DNA polymerase (e.g., Taq polymerase)

  • Primers flanking the target gene region

  • dNTPs

  • PCR buffer

  • Thermal cycler

  • Agarose gel electrophoresis system

  • DNA purification kit

  • Sequencing primers

  • BigDye™ Terminator v3.1 Cycle Sequencing Kit

  • Capillary electrophoresis-based genetic analyzer

Procedure:

  • Reverse Transcription (for RNA viruses):

    • Synthesize cDNA from the viral RNA using a reverse transcriptase and a specific reverse primer or random hexamers.

  • PCR Amplification:

    • Set up a PCR reaction containing the cDNA (or viral DNA), forward and reverse primers for the target gene, DNA polymerase, dNTPs, and PCR buffer.

    • Perform PCR using an optimized thermal cycling program to amplify the target region. A typical program includes an initial denaturation, 30-40 cycles of denaturation, annealing, and extension, and a final extension step.[5]

  • Verification of Amplicon:

    • Run a portion of the PCR product on an agarose gel to confirm the amplification of a DNA fragment of the expected size.

  • PCR Product Purification:

    • Purify the remaining PCR product using a DNA purification kit to remove primers, dNTPs, and other reaction components.

  • Cycle Sequencing:

    • Set up cycle sequencing reactions for both the forward and reverse strands using the purified PCR product as a template, a sequencing primer (either the forward or reverse PCR primer), and the BigDye™ Terminator Ready Reaction Mix.

    • Perform cycle sequencing in a thermal cycler.

  • Sequencing Product Purification:

    • Purify the cycle sequencing products to remove unincorporated dye terminators.

  • Capillary Electrophoresis:

    • Resuspend the purified sequencing products in Hi-Di™ Formamide and run on a capillary electrophoresis-based genetic analyzer.

  • Data Analysis:

    • Analyze the sequencing data using appropriate software.

    • Align the obtained sequence with a wild-type reference sequence to identify any nucleotide and corresponding amino acid changes.

    • Compare the identified mutations to a database of known this compound resistance-associated mutations.

Protocol 3: Biochemical Assay for this compound Inhibition of Viral Polymerase

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of its target, the viral polymerase.[6][7]

Materials:

  • Purified recombinant wild-type and mutant viral polymerase

  • This compound stock solution

  • Homopolymeric template-primer (e.g., poly(rA)/oligo(dT))

  • Radiolabeled or fluorescently labeled dNTP substrate (e.g., [α-³²P]dTTP or fluorescently tagged dUTP)

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and KCl)

  • Stop solution (e.g., EDTA)

  • Scintillation counter or fluorescence plate reader

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the reaction buffer.

  • Enzyme and Substrate Preparation:

    • Dilute the purified viral polymerase to the desired concentration in reaction buffer.

    • Prepare a master mix containing the template-primer and the labeled dNTP substrate in reaction buffer.

  • Reaction Setup:

    • In a 96-well plate, add the this compound dilutions.

    • Add the diluted enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Include enzyme controls (no inhibitor) and background controls (no enzyme).

  • Initiation of Reaction:

    • Initiate the polymerase reaction by adding the template-primer/dNTP master mix to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding the stop solution.

  • Detection of Product:

    • For radiolabeled assays, spot the reaction mixture onto DE81 filter paper, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.

    • For fluorescence-based assays, measure the fluorescence signal directly in the 96-well plate using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background signal from all measurements.

    • Calculate the percentage of enzyme inhibition for each this compound concentration compared to the enzyme control.

    • Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Visualizations: Workflows and Resistance Mechanisms

The following diagrams illustrate the experimental workflows and the molecular mechanism of this compound resistance.

Experimental_Workflow_for_Gpo_vir_Resistance_Assessment cluster_phenotypic Phenotypic Assays cluster_genotypic Genotypic Assays cluster_biochemical Biochemical Assays p1 Cell Culture p2 Virus Infection with this compound p1->p2 p3 Plaque Formation p2->p3 p4 Staining and Counting p3->p4 p5 IC50 Determination p4->p5 g5 Mutation Identification p5->g5 Correlate Phenotype with Genotype/Biochemistry b4 IC50/Ki Determination p5->b4 Correlate Phenotype with Genotype/Biochemistry g1 Viral Nucleic Acid Extraction g2 PCR Amplification of Target Gene g1->g2 g3 Sanger Sequencing g2->g3 g4 Sequence Analysis g3->g4 g4->g5 g5->p5 b1 Purified Viral Enzyme b2 Enzyme Inhibition Assay with this compound b1->b2 b3 Measurement of Enzyme Activity b2->b3 b3->b4 Gpo_vir_Resistance_Mechanism cluster_wildtype Wild-Type Virus cluster_resistant Resistant Virus wt_virus Wild-Type Viral Polymerase dna_synthesis Viral DNA Synthesis wt_virus->dna_synthesis Catalyzes inhibition Inhibition of DNA Synthesis wt_virus->inhibition Blocked by this compound gpo_vir This compound gpo_vir->wt_virus Binds to active site nucleotide Natural Nucleotide nucleotide->wt_virus Binds to active site res_virus Mutant Viral Polymerase (e.g., M184V) dna_synthesis_res Viral DNA Synthesis Continues res_virus->dna_synthesis_res Catalyzes gpo_vir_res This compound gpo_vir_res->res_virus Reduced binding affinity nucleotide_res Natural Nucleotide nucleotide_res->res_virus Binds effectively

References

Gpo-vir use in prevention of mother-to-child transmission studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Gpo-vir for Prevention of Mother-to-Child Transmission (PMTCT)

Introduction

These application notes provide a comprehensive overview of the current research and methodologies surrounding the use of this compound in the prevention of mother-to-child transmission (PMTCT). The following sections detail the available data on this compound's efficacy, safety, and the experimental protocols utilized in key studies. This document is intended for researchers, scientists, and drug development professionals working in the field of infectious disease and maternal-child health.

Disclaimer: As of the latest literature review, no publicly available studies, clinical trials, or preclinical data on a compound or drug specifically named "this compound" for the prevention of mother-to-child transmission have been identified. The following application notes and protocols are therefore based on a hypothetical framework and established methodologies in the field of PMTCT research. Should data on this compound become available, this document will be updated accordingly.

Hypothetical Efficacy and Safety Data of this compound in PMTCT

The following tables summarize hypothetical quantitative data for this compound based on typical endpoints in PMTCT studies.

Table 1: Hypothetical Efficacy of this compound in Reducing Perinatal Transmission

Study PhaseCohort Size (Mother-Infant Pairs)This compound RegimenComparator RegimenTransmission Rate (this compound Arm)Transmission Rate (Comparator Arm)Relative Risk Reduction
Phase IIa150300 mg daily from 28 weeks gestationPlacebo1.5%8.0%81.3%
Phase IIb400300 mg daily from 14 weeks gestationStandard of Care (SOC)0.8%2.5%68.0%
Phase III1200300 mg daily + infant prophylaxisSOC + infant prophylaxis0.5%1.8%72.2%

Table 2: Hypothetical Maternal and Infant Safety Profile of this compound

Adverse Event (Grade ≥3)This compound Arm (N=1750)Comparator/Placebo Arm (N=1750)p-value
Maternal
Anemia5.2%4.8%0.62
Elevated Liver Enzymes3.1%2.5%0.28
Nausea and Vomiting2.5%2.1%0.35
Infant
Neutropenia4.1%3.5%0.31
Hyperbilirubinemia6.8%6.2%0.55
Congenital Abnormalities2.0%2.2%0.78

Experimental Protocols

The following are detailed, hypothetical protocols for key experiments that would be essential in evaluating this compound for PMTCT.

2.1. In Vitro Antiviral Activity Assay

  • Objective: To determine the in vitro potency of this compound against the target virus in relevant cell lines.

  • Methodology:

    • Cell Culture: Maintain TZM-bl cells (or other relevant cell lines) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Drug Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

    • Infection: Seed TZM-bl cells in a 96-well plate at a density of 1x10^4 cells/well. Pre-incubate the cells with the this compound dilutions for 2 hours. Infect the cells with a pre-titered amount of virus.

    • Quantification: After 48 hours of incubation, quantify viral replication using a luciferase assay system. Measure luminescence using a microplate reader.

    • Data Analysis: Calculate the 50% effective concentration (EC50) by fitting the dose-response curve to a four-parameter logistic regression model.

2.2. Maternal and Infant Pharmacokinetic (PK) Study

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in pregnant subjects and to quantify its transfer across the placenta and into breast milk.

  • Methodology:

    • Study Population: Enroll a cohort of HIV-positive pregnant women in their third trimester.

    • Dosing and Sampling (Maternal): Administer a single oral dose of this compound (e.g., 300 mg). Collect blood samples at pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Sampling (Cord Blood and Breast Milk): At delivery, collect a matched maternal venous blood sample and a cord blood sample. For mothers who choose to breastfeed, collect breast milk samples at 24, 48, and 72 hours postpartum.

    • Bioanalysis: Quantify this compound concentrations in plasma and breast milk using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • PK Analysis: Calculate key PK parameters including Cmax, Tmax, AUC0-24, and elimination half-life (t1/2) using non-compartmental analysis. Determine the cord blood-to-maternal plasma and breast milk-to-maternal plasma concentration ratios.

Visualizations

Diagram 1: Hypothetical this compound PMTCT Clinical Trial Workflow

Gpo_vir_PMTCT_Trial_Workflow screening Pregnant Women Screened for Eligibility enrollment Informed Consent and Enrollment screening->enrollment randomization Randomization enrollment->randomization armA Arm A: this compound + Standard of Care (SOC) randomization->armA armB Arm B: Placebo + SOC randomization->armB antenatal Antenatal Follow-up (Visits, Viral Load, Safety Labs) armA->antenatal armB->antenatal delivery Delivery (Maternal and Cord Blood Sampling) antenatal->delivery postnatal Postnatal Follow-up (Mother and Infant) (Infant Testing, Safety Monitoring) delivery->postnatal endpoint Primary Endpoint Analysis: Infant HIV Status at 6 Weeks postnatal->endpoint final_analysis Final Data Analysis and Reporting endpoint->final_analysis Gpo_vir_Signaling_Pathway cluster_cell Host Cell Gpo_vir This compound Inhibition Inhibition Gpo_vir->Inhibition Cell_Membrane Cell Membrane Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription Viral_Entry->Reverse_Transcription Integration Integration into Host DNA Reverse_Transcription->Integration Viral_Replication Viral Replication Integration->Viral_Replication Inhibition->Reverse_Transcription

Application Notes and Protocols for Statistical Analysis of Oncolytic Virus Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A-Note on "Gpo-vir": Initial searches indicate that "this compound" is the trade name for an antiretroviral medication used in the treatment of HIV and is not classified as an oncolytic virus.[1][2][3][4][5][6] This document will proceed under the assumption that the user is interested in the statistical analysis methods applicable to clinical data from trials of oncolytic viruses, a distinct class of cancer therapeutics.

Introduction to Oncolytic Virotherapy

Oncolytic viruses (OVs) represent a promising class of cancer immunotherapy agents that selectively infect and replicate in cancer cells, leading to tumor cell lysis and the stimulation of an anti-tumor immune response.[7][8][9] The therapeutic effect of OVs is twofold: direct oncolysis and the induction of systemic anti-tumor immunity.[9][10] Clinical trials involving oncolytic viruses are designed to assess their safety, efficacy, and mechanism of action.[11] The statistical analysis of data from these trials is crucial for understanding the therapeutic potential of OVs and for their successful clinical translation.[12][13]

Quantitative Data Summary from Oncolytic Virus Clinical Trials

The following tables summarize typical quantitative data collected in oncolytic virus clinical trials.

Table 1: Patient Demographics and Baseline Characteristics

ParameterData TypeExample ValueStatistical Consideration
AgeContinuous65 years (median)Descriptive statistics (mean, median, range), correlation with outcomes
SexCategoricalMale/FemaleChi-squared test for distribution between treatment arms
Cancer Type & StageCategoricalMelanoma, Stage IIIBFrequency distribution, stratification factor in analysis
Prior TreatmentsCategoricalYes/NoFisher's exact test for association with response
Baseline Tumor SizeContinuous5 cm (mean diameter)T-test or ANOVA for comparison between groups
ECOG Performance StatusOrdinal0, 1, 2Non-parametric tests (e.g., Wilcoxon rank-sum)

Table 2: Efficacy Endpoints

EndpointData TypeExample MetricStatistical Analysis
Overall Survival (OS)Time-to-eventMedian OS in monthsKaplan-Meier curves, Log-rank test, Cox proportional hazards model
Progression-Free Survival (PFS)Time-to-eventMedian PFS in monthsKaplan-Meier curves, Log-rank test, Cox proportional hazards model
Objective Response Rate (ORR)Binary30% (CR + PR)Chi-squared test, logistic regression
Complete Response (CR)Binary10%Confidence intervals for proportions
Partial Response (PR)Binary20%Confidence intervals for proportions
Stable Disease (SD)Binary25%Confidence intervals for proportions
Disease Control Rate (DCR)Binary55% (CR+PR+SD)Chi-squared test
Tumor Burden ChangeContinuous-20% (mean change)T-test, mixed-effects models for longitudinal data

Table 3: Safety and Tolerability Profile

ParameterData TypeExample MetricStatistical Analysis
Adverse Events (AEs)Categorical/CountGrade 3 fatigue (15%)Frequency and percentage reporting, comparison with Fisher's exact test
Serious Adverse Events (SAEs)Categorical/Count5% of patientsIncidence rate comparison
Dose-Limiting Toxicities (DLTs)Binary1 of 6 patients at dose level XEstimation of Maximum Tolerated Dose (MTD)
Laboratory AbnormalitiesContinuous/OrdinalElevated ALT (Grade 2)Descriptive statistics, shift tables from baseline

Table 4: Pharmacodynamic and Biomarker Data

BiomarkerSample TypeData TypeStatistical Analysis
Viral Titer in TumorTumor BiopsyContinuous (log10 copies/g)Correlation with response, mixed-effects models
Viral SheddingBlood, Saliva, UrineBinary/ContinuousQuantification over time, comparison between routes of administration
Immune Cell Infiltration (e.g., CD8+ T cells)Tumor BiopsyContinuous (cells/mm²)T-test, Wilcoxon test for pre- vs. post-treatment comparison
Cytokine Levels (e.g., IFN-γ, TNF-α)BloodContinuous (pg/mL)ANOVA, Kruskal-Wallis test for changes from baseline
Anti-viral Antibody TiterBloodContinuousDescriptive statistics, correlation with clinical outcomes
Gene Expression SignaturesTumor BiopsyHigh-dimensionalDifferential expression analysis, gene set enrichment analysis

Experimental Protocols

Protocol: Quantification of Viral Load in Tumor Biopsies by qPCR
  • Sample Collection and Processing:

    • Obtain fresh tumor biopsies before and after oncolytic virus administration.

    • Snap-freeze tissue in liquid nitrogen and store at -80°C.

    • Weigh frozen tissue and homogenize in a suitable lysis buffer.

  • DNA/RNA Extraction:

    • Extract total nucleic acids from the tissue homogenate using a commercial kit (e.g., Qiagen DNeasy/RNeasy Kit) following the manufacturer's instructions.

    • Quantify the extracted nucleic acid concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

  • Quantitative Polymerase Chain Reaction (qPCR):

    • Design or obtain validated primers and probes specific for a unique region of the oncolytic virus genome.

    • Prepare a standard curve using a plasmid containing the target viral sequence at known concentrations.

    • Set up the qPCR reaction with a master mix, primers, probe, and template DNA/cDNA.

    • Run the qPCR on a calibrated instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Generate a standard curve by plotting the Cq values against the logarithm of the standard concentrations.

    • Determine the Cq values for the unknown samples.

    • Calculate the viral copy number in the samples by interpolating their Cq values from the standard curve.

    • Normalize the viral copy number to the amount of input nucleic acid or a housekeeping gene.

Protocol: Analysis of Immune Cell Infiltration by Immunohistochemistry (IHC)
  • Tissue Preparation:

    • Fix fresh tumor biopsies in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin (FFPE blocks).

    • Cut 4-5 µm sections and mount them on positively charged slides.

  • Immunohistochemical Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using a heat-induced epitope retrieval (HIER) method.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a protein block solution.

    • Incubate with a primary antibody specific for an immune cell marker (e.g., anti-CD8, anti-CD4, anti-FoxP3).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chromogen substrate (e.g., DAB) to visualize the staining.

    • Counterstain with hematoxylin.

  • Image Acquisition and Analysis:

    • Scan the stained slides using a digital slide scanner.

    • Use image analysis software (e.g., QuPath, ImageJ) to quantify the number of positive cells per unit area (e.g., cells/mm²).

    • Define tumor and stromal regions for spatial analysis.

  • Statistical Analysis:

    • Compare the density of immune cells between pre- and post-treatment biopsies using a paired t-test or Wilcoxon signed-rank test.

    • Correlate the change in immune cell density with clinical outcomes using correlation coefficients or regression models.

Visualization of Pathways and Workflows

Signaling Pathway: Innate Immune Activation by an Oncolytic Virus

G cluster_cell Tumor Cell cluster_immune Immune Response OV Oncolytic Virus Replication Viral Replication OV->Replication Lysis Cell Lysis Replication->Lysis PAMPs PAMPs (e.g., dsRNA) Replication->PAMPs DAMPs DAMPs (e.g., HMGB1) Lysis->DAMPs TAAs TAAs Lysis->TAAs Killing Tumor Cell Killing APC Antigen Presenting Cell (e.g., Dendritic Cell) PAMPs->APC TLR signaling NK_Cell NK Cell PAMPs->NK_Cell Activation DAMPs->APC Danger signal TAAs->APC Antigen uptake IFN Type I IFN Production APC->IFN Activation Activation & Maturation APC->Activation Priming T Cell Priming APC->Priming MHC I NK_Cell->Killing T_Cell CD8+ T Cell T_Cell->Killing Activation->Priming Priming->T_Cell

Caption: Oncolytic virus-induced tumor cell lysis and innate immune activation.

Experimental Workflow: Biomarker Analysis from Tumor Biopsies

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Downstream Analysis cluster_data Data Integration PreTx Pre-Treatment Tumor Biopsy FFPE FFPE Block Preparation PreTx->FFPE FlashFreeze Flash Freezing (-80°C) PreTx->FlashFreeze PostTx Post-Treatment Tumor Biopsy PostTx->FFPE PostTx->FlashFreeze IHC IHC Staining (e.g., CD8, PD-L1) FFPE->IHC RNAseq RNA Extraction & RNA-seq FlashFreeze->RNAseq qPCR DNA Extraction & Viral Load qPCR FlashFreeze->qPCR Data Statistical Analysis & Correlation with Clinical Outcomes IHC->Data RNAseq->Data qPCR->Data

Caption: Workflow for multi-modal biomarker analysis of tumor biopsies.

Logical Relationship: Statistical Analysis Plan for a Phase I/II Trial

G cluster_phase1 Phase I: Safety & MTD cluster_phase2 Phase II: Efficacy P1_Endpoints Primary Endpoints: - Adverse Events - DLTs P1_Analysis Statistical Method: - 3+3 Design - Descriptive Statistics P1_Endpoints->P1_Analysis MTD Determine MTD P1_Analysis->MTD P2_Endpoints Primary Endpoint: - Objective Response Rate (ORR) MTD->P2_Endpoints Proceed with MTD P2_Analysis Statistical Method: - Simon's Two-Stage Design - Kaplan-Meier Analysis - Cox Regression P2_Endpoints->P2_Analysis P2_Secondary Secondary Endpoints: - PFS, OS, DCR - Biomarker Analysis P2_Secondary->P2_Analysis Efficacy Assess Efficacy P2_Analysis->Efficacy

References

Troubleshooting & Optimization

Technical Support Center: Managing Gpo-vir-Associated Lipodystrophy in Study Cohorts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on Gpo-vir-associated lipodystrophy.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during in vitro and in vivo experiments studying this compound-associated lipodystrophy.

Question: My in vitro adipocyte differentiation assay shows inconsistent results when treating with components of this compound (stavudine). What are the potential causes and solutions?

Answer: Inconsistent adipocyte differentiation can stem from several factors. Here's a troubleshooting guide:

  • Cell Line Variability: Different preadipocyte cell lines (e.g., 3T3-L1, human mesenchymal stem cells) have varying differentiation capacities and sensitivities to drug toxicity.[1][2] Ensure you are using a consistent cell line and passage number.

  • Reagent Quality: The quality and concentration of differentiation-inducing agents (e.g., insulin, dexamethasone, IBMX) are critical. Prepare fresh reagents and optimize concentrations for your specific cell line.

  • Confluency at Induction: Preadipocytes should be fully confluent before inducing differentiation. Overgrowth or undergrowth can significantly impact differentiation efficiency.

  • Drug Cytotoxicity: At high concentrations, stavudine can be cytotoxic, leading to cell death rather than altered differentiation. Perform a dose-response curve to determine the optimal non-toxic concentration for your experiments.

  • Assay Endpoint: The timing of analysis is crucial. Lipid accumulation and adipogenic gene expression change over time. Establish a time-course experiment to identify the optimal endpoint for your specific research question.

Question: I am observing high background or non-specific signals in my mitochondrial toxicity assays (e.g., MTT, MitoSOX Red) when evaluating this compound components. How can I troubleshoot this?

Answer: Artifacts in mitochondrial toxicity assays are common. Consider the following:

  • MTT Assay Interference: The MTT assay measures mitochondrial reductase activity. Some compounds can directly reduce MTT, leading to a false-positive signal for cell viability. Always include a cell-free control with your drug to check for direct reduction of MTT.[3]

  • Fluorescence Quenching: Components of your experimental cocktail might quench the fluorescence of mitochondrial dyes. Perform a cell-free experiment by mixing the dye with your test compounds to assess for quenching.[3]

  • Probe Autoxidation: Fluorescent probes for reactive oxygen species (ROS), like DCFH-DA, can auto-oxidize, leading to high background. Prepare fresh probe solutions, protect them from light, and consider using phenol red-free media during the assay.[3]

  • Probe Specificity: At high concentrations, some mitochondrial-specific probes may exhibit non-specific staining. Optimize the probe concentration to ensure it is specifically targeting the mitochondria.

Question: My qPCR results for mitochondrial DNA (mtDNA) copy number are not reproducible. What steps can I take to improve consistency?

Answer: Accurate measurement of mtDNA copy number requires careful attention to detail. Here are some tips:

  • DNA Isolation Method: Use a DNA isolation method that efficiently extracts both nuclear and mitochondrial DNA. We recommend using kits like the QIAamp DNA Mini kit or DNeasy Blood and Tissue Kit.

  • Primer Design: Ensure your primers for both mitochondrial and nuclear DNA are specific and do not amplify pseudogenes in the nuclear genome.[4]

  • Template Quality and Quantity: Use high-quality, intact DNA. Quantify your DNA accurately and use a consistent amount for each reaction.

  • Standard Curve: For absolute quantification, generate a reliable standard curve using a plasmid containing the target mitochondrial and nuclear gene fragments.

  • Data Analysis: Calculate the mtDNA copy number relative to a single-copy nuclear gene. The relative mitochondrial DNA content can be determined using the formula: 2 x 2ΔCT, where ΔCT = (nuclear DNA CT – mitochondrial DNA CT).[5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound-associated lipodystrophy.

Table 1: Prevalence and Risk Factors for Lipodystrophy in Patients on this compound (stavudine + lamivudine + nevirapine)

ParameterFindingReference
Prevalence 16.8% of patients developed symptoms of lipodystrophy within 2 years of starting this compound treatment.[3][5]
Age A significant association was found between the 40-49 year age group and the occurrence of lipodystrophy (p=0.043).[3][5]
Duration of Treatment Careful assessment for lipodystrophy is necessary, especially after one year of treatment.[3][5]
CD4 T-cell Count No significant association was found between pre-treatment CD4 T-cell count and the development of lipodystrophy.[3]
Gender No significant association was observed between the sex of the patients and the occurrence of lipodystrophy.[3]

Table 2: Clinical Outcomes of this compound Treatment

OutcomeResultReference
CD4 T-cell Count CD4 T-cell counts increased by a median of 78 x 10^6 cells/l during the first three months of treatment.[3][5]
Body Weight 52.3% of patients had a weight gain of >10% of their pre-treatment body weight after one year of treatment.[3][5]
Opportunistic Infections The occurrence of opportunistic infections was significantly lower after treatment with this compound (p=0.001).[3][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound-associated lipodystrophy.

Protocol 1: In Vitro Adipocyte Differentiation and Lipid Accumulation Assay (Oil Red O Staining)

Objective: To assess the effect of this compound components on adipocyte differentiation and lipid accumulation.

Materials:

  • Preadipocyte cell line (e.g., 3T3-L1)

  • Growth medium (e.g., DMEM with 10% fetal bovine serum)

  • Adipogenic induction medium (growth medium supplemented with insulin, dexamethasone, and IBMX)

  • Adipogenic maintenance medium (growth medium supplemented with insulin)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O staining solution

  • Isopropanol

Procedure:

  • Cell Seeding: Seed preadipocytes in multi-well plates and culture in growth medium until confluent.

  • Induction of Differentiation: Two days post-confluence, replace the growth medium with adipogenic induction medium containing the desired concentration of the test compound (e.g., stavudine) or vehicle control.

  • Maintenance: After 2-3 days, replace the induction medium with adipogenic maintenance medium containing the test compound or vehicle control.

  • Feeding: Replace the maintenance medium every 2-3 days for a total of 8-12 days, or until mature adipocytes with visible lipid droplets are formed.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 30 minutes at room temperature.

  • Staining: Wash the fixed cells with water and stain with Oil Red O solution for 30-60 minutes at room temperature.

  • Washing: Wash the cells with water to remove excess stain.

  • Quantification:

    • Microscopy: Visualize and capture images of the stained lipid droplets.

    • Elution: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at 510 nm using a spectrophotometer.[6]

Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR

Objective: To measure the relative amount of mtDNA to nuclear DNA (nDNA) in cells or tissues treated with this compound components.

Materials:

  • DNA extraction kit

  • qPCR instrument

  • SYBR Green qPCR master mix

  • Primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M)

  • DNA template

Procedure:

  • DNA Extraction: Isolate total DNA from cell or tissue samples.

  • Primer Validation: Validate the specificity and efficiency of the mitochondrial and nuclear primer sets.

  • qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each sample, including a no-template control. Each reaction should contain SYBR Green master mix, forward and reverse primers for either the mitochondrial or nuclear target, and template DNA.

  • qPCR Program: Run the qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Include a melt curve analysis at the end to verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the mitochondrial and nuclear targets for each sample.

    • Calculate the ΔCt by subtracting the mitochondrial Ct from the nuclear Ct (ΔCt = CtnDNA - CtmtDNA).

    • Calculate the relative mtDNA copy number using the formula: 2 x 2ΔCt.[5]

Protocol 3: Western Blot Analysis of Adipogenic Markers

Objective: To determine the protein expression levels of key adipogenic transcription factors (e.g., PPARγ, C/EBPα) and adipocyte-specific proteins (e.g., FABP4).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against PPARγ, C/EBPα, FABP4, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Visualizations

Signaling Pathways and Experimental Workflows

Gpo_vir_Lipodystrophy_Pathway Gpo_vir This compound (Stavudine) Mitochondria Mitochondria Gpo_vir->Mitochondria Inhibits mtDNA_Polymerase_gamma mtDNA Polymerase-γ Gpo_vir->mtDNA_Polymerase_gamma Inhibits PPARg PPARγ Gpo_vir->PPARg Downregulates SREBP1c SREBP-1c Gpo_vir->SREBP1c Downregulates Oxidative_Stress Oxidative Stress Mitochondria->Oxidative_Stress Increases mtDNA_Depletion mtDNA Depletion mtDNA_Polymerase_gamma->mtDNA_Depletion Leads to mtDNA_Depletion->Oxidative_Stress Contributes to Adipocyte_Apoptosis Adipocyte Apoptosis Oxidative_Stress->Adipocyte_Apoptosis Induces Lipoatrophy Lipoatrophy (Fat Loss) Adipocyte_Apoptosis->Lipoatrophy Causes Adipogenesis Adipogenesis (Adipocyte Differentiation) PPARg->Adipogenesis Promotes SREBP1c->Adipogenesis Promotes Adipogenesis->Lipoatrophy Inhibition of

Caption: Signaling pathway of this compound-induced lipoatrophy.

Experimental_Workflow start Start: Preadipocyte Culture treatment Treatment with this compound components (e.g., Stavudine) start->treatment differentiation Induce Adipocyte Differentiation treatment->differentiation analysis Analysis differentiation->analysis oil_red_o Oil Red O Staining (Lipid Accumulation) analysis->oil_red_o qpcr qPCR (mtDNA Copy Number & Gene Expression) analysis->qpcr western Western Blot (Protein Expression) analysis->western end End: Data Interpretation oil_red_o->end qpcr->end western->end

Caption: Experimental workflow for studying this compound effects.

References

Technical Support Center: Addressing Oncolytic Virus-Induced Hepatotoxicity in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing hepatotoxicity associated with oncolytic virus (OV) therapy in clinical research. The guidance is based on current understanding of drug- and virus-induced liver injury.

Note: The term "Gpo-vir" can refer to a generic antiretroviral combination therapy for HIV, where hepatotoxicity is a known side effect. However, the context of this guide, focusing on experimental protocols and signaling pathways, is tailored to the challenges of Oncolytic Virus (OV) therapy , a rapidly evolving field in cancer treatment.

Frequently Asked Questions (FAQs)

Q1: What is oncolytic virus-induced hepatotoxicity?

A1: Oncolytic virus-induced hepatotoxicity is a form of drug-induced liver injury (DILI) that can occur during cancer treatment with engineered viruses.[1] It manifests as liver damage, typically detected by elevated liver enzymes in the blood.[2] The injury can range from mild, asymptomatic, and transient enzyme elevations to severe hepatitis leading to acute liver failure in rare cases.[1][3] The mechanisms can be complex, involving direct viral replication in liver cells, immune-mediated responses to viral antigens, or a combination of both.[4][5]

Q2: What are the primary mechanisms of oncolytic virus-induced hepatotoxicity?

A2: The mechanisms are multifaceted and can depend on the specific virus used:

  • Direct Hepatocyte Transduction: Some oncolytic viruses, particularly adenoviruses, can transduce hepatocytes, leading to viral replication and subsequent cell lysis.[4]

  • Immune-Mediated Injury: The primary mechanism is often an immune response.[5] This can involve:

    • Innate Immune Response: Rapid uptake of the virus by liver macrophages (Kupffer cells) can trigger their death and the release of inflammatory cytokines, causing an early toxic phase.[4][6]

    • Adaptive Immune Response: The presentation of viral antigens on the surface of hepatocytes can trigger a T-cell-mediated attack, leading to hepatocyte apoptosis.[7]

  • Pre-existing Liver Conditions: Patients with underlying liver diseases, such as chronic hepatitis or cirrhosis, may be at higher risk for severe hepatotoxicity.[2][8]

Q3: What are the common clinical and laboratory signs of hepatotoxicity?

A3: Most cases are asymptomatic and detected through routine monitoring.[1] When symptoms occur, they are often non-specific and can include fatigue, nausea, and headache.[9] The primary indicators are laboratory abnormalities:

  • Elevated Aminotransferases: Increased levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are hallmarks of hepatocellular injury.[2]

  • Elevated Alkaline Phosphatase (ALP): Indicates cholestatic injury.[1]

  • Elevated Bilirubin: A sign of more severe liver dysfunction.[2] Jaundice is the most common clinical sign in symptomatic cases.[1]

Q4: How is hepatotoxicity graded in clinical trials?

A4: Hepatotoxicity is typically graded using the Common Terminology Criteria for Adverse Events (CTCAE). Grading is based on the elevation of liver enzymes (ALT, AST, ALP) and bilirubin relative to the upper limit of normal (ULN) or the patient's baseline levels. Severe hepatotoxicity is generally defined as Grade 3 or 4 transaminase elevations.[10]

GradeALT / AST ElevationTotal Bilirubin ElevationClinical Manifestation
1 (Mild)>1.0 - 3.0 x ULN>1.0 - 1.5 x ULNAsymptomatic
2 (Moderate)>3.0 - 5.0 x ULN>1.5 - 3.0 x ULNSymptoms present, limiting instrumental ADL
3 (Severe)>5.0 - 20.0 x ULN>3.0 - 10.0 x ULNSevere symptoms, limiting self-care ADL
4 (Life-threatening)>20.0 x ULN>10.0 x ULNLife-threatening consequences; urgent intervention indicated
5 (Death)DeathDeathDeath
*ADL: Activities of Daily Living. Table adapted from standard toxicity grading criteria.[10]

Troubleshooting Guides

Problem 1: A patient in our OV trial shows a sudden, asymptomatic Grade 2 elevation in ALT and AST 48 hours post-infusion. How should we proceed?

Answer:

  • Increase Monitoring Frequency: Immediately increase the frequency of liver function tests (LFTs) to daily or every other day to track the trend.

  • Rule Out Other Causes: Investigate other potential causes of liver injury, such as concomitant medications (e.g., acetaminophen), alcohol use, or viral hepatitis (HCV/HBV) flare-ups.[1][2]

  • Viral Load Quantification: Measure the oncolytic virus genome levels in the blood. A high viremia might correlate with liver uptake and initial toxicity.

  • Consider Pausing Dosing: Depending on the protocol, consider pausing the next dose of the oncolytic virus until the transaminase levels trend downwards or return to Grade 1 or baseline.

  • Review Imaging: Compare recent imaging with baseline scans to check for signs of tumor progression or inflammation in the liver that could contribute to enzyme elevations.

Problem 2: How can we differentiate between OV-induced hepatitis and liver tumor progression in patients with hepatocellular carcinoma (HCC)?

Answer:

This is a critical challenge. A multi-pronged approach is necessary:

  • Timing of Onset: Hepatotoxicity related to the virus often occurs in a predictable timeframe after administration (e.g., within the first few days or weeks).[2][4] Liver enzyme elevation due to tumor progression is typically more gradual, unless there is a major vascular event.

  • Imaging Modalities: Use dynamic contrast-enhanced imaging like MRI or CT. Modified Response Evaluation Criteria in Solid Tumors (mRECIST) can help assess tumor viability by looking at arterial enhancement, which is a marker of viable tumor tissue.[11] OV-induced inflammation may present as diffuse enhancement, whereas tumor progression often appears as distinct, enhancing nodules.

  • Tumor Markers: Monitor serum tumor markers like Alpha-fetoprotein (AFP). A sharp rise may suggest tumor progression, whereas stable or decreasing levels alongside rising liver enzymes could point towards treatment-related toxicity.

  • Liver Biopsy: If differentiation is impossible and clinically necessary, a liver biopsy can provide a definitive diagnosis. Histology can distinguish between tumor infiltration and the inflammatory infiltrates characteristic of viral or immune-mediated hepatitis.

Problem 3: A patient develops Grade 3 hepatotoxicity with jaundice. What is the immediate management protocol?

Answer:

  • Discontinue OV Therapy: Immediately and permanently discontinue the oncolytic virus therapy as per most clinical trial protocols for Grade 3 or higher toxicity with clinical symptoms like jaundice.[3]

  • Hospitalization: The patient should be hospitalized for close monitoring and supportive care.

  • Initiate Corticosteroids: Corticosteroids are the primary treatment for severe immune-mediated hepatitis.[3] A typical starting dose is 1-2 mg/kg of prednisone or its equivalent.

  • Consult a Hepatologist: An urgent consultation with a hepatologist is crucial to manage the acute liver injury and rule out other causes of acute liver failure.

  • Consider Additional Immunosuppression: For cases that do not respond to corticosteroids within a few days (steroid-refractory hepatitis), additional immunosuppressive agents like mycophenolate mofetil may be required.[3]

Experimental Protocols

1. Protocol: Liver Function Monitoring in OV Clinical Trials

  • Objective: To detect and grade hepatotoxicity in a timely manner.

  • Methodology:

    • Screening/Baseline: Collect LFTs (ALT, AST, ALP, Total Bilirubin, Albumin) within 7 days before the first dose.

    • Initial Dosing Period (Cycle 1):

      • Collect LFTs immediately before dosing on Day 1.

      • Monitor LFTs at 24h, 48h, and 72h post-infusion to capture acute toxicity.

      • Continue weekly monitoring for the first 4-8 weeks.

    • Subsequent Cycles: Monitor LFTs at the beginning of each treatment cycle and as clinically indicated.

    • Sample Handling: Collect blood in a serum separator tube. Centrifuge within 2 hours of collection. Analyze promptly or store serum at -80°C.

2. Protocol: Histopathological Assessment of Liver Biopsy for Suspected OV-Hepatotoxicity

  • Objective: To determine the etiology of liver injury.

  • Methodology:

    • Biopsy Procedure: Obtain a liver biopsy using a standard percutaneous or transjugular approach under imaging guidance.

    • Sample Fixation: Immediately fix a portion of the core biopsy in 10% neutral buffered formalin for paraffin embedding. A separate portion can be flash-frozen for molecular analysis (e.g., viral DNA/RNA quantification).

    • Staining:

      • Standard: Stain sections with Hematoxylin and Eosin (H&E) to assess liver architecture, necrosis, and inflammation.

      • Immunohistochemistry (IHC): Use IHC to characterize the inflammatory infiltrate (e.g., CD8+ T-cells, macrophages) and to detect viral antigens within liver tissue.

    • Pathological Review: A pathologist should evaluate the samples for characteristic features of viral hepatitis (e.g., lobular inflammation, apoptotic bodies) versus tumor progression or other liver diseases.

Visualizations: Pathways and Workflows

G Fig. 1: Simplified Signaling in OV-Induced Liver Injury cluster_0 Hepatocyte cluster_1 Immune Response OV Oncolytic Virus (e.g., Adenovirus) KC Kupffer Cell (Liver Macrophage) OV->KC Uptake Hepatocyte Hepatocyte OV->Hepatocyte Transduction Cytokines Cytokine Release (TNF-α, IL-6) KC->Cytokines Activation KC_Death Kupffer Cell Death (Early Toxicity) KC->KC_Death Activation Antigen MHC-I + Viral Peptide Hepatocyte->Antigen Viral Antigen Presentation JNK Stress Pathway Activation (e.g., JNK) Hepatocyte->JNK Cytokines->JNK TCell CD8+ T-Cell Antigen->TCell Recognition Apoptosis Hepatocyte Apoptosis (Late Toxicity) JNK->Apoptosis TCell->Apoptosis Induces G Fig. 2: Workflow for Investigating Hepatotoxicity cluster_decision Analysis cluster_outcome Action start LFT Elevation Detected (e.g., Grade ≥2) freq Increase LFT Monitoring Frequency start->freq causes Investigate Other Causes (Meds, HBV/HCV, Alcohol) start->causes imaging Review Liver Imaging (mRECIST) start->imaging markers Check Tumor Markers & Viral Load start->markers diff Differentiate: Toxicity vs. Tumor Progression freq->diff causes->diff imaging->diff markers->diff tox_action Manage Toxicity: - Pause/Stop OV - Consider Steroids diff->tox_action Toxicity Likely prog_action Manage Progression: - Continue/Modify Therapy - Consider Other Tx diff->prog_action Progression Likely biopsy Consider Liver Biopsy (If unclear) diff->biopsy Uncertain G Fig. 3: Decision Tree for Managing Hepatotoxicity start Hepatotoxicity Detected grade1 Grade 1 start->grade1 Check Grade grade2 Grade 2 start->grade2 grade3 Grade 3 start->grade3 grade4 Grade 4 start->grade4 act1 Continue OV. Increase Monitoring. grade1->act1 act2 Pause OV until ≤ Grade 1. Monitor closely. grade2->act2 act3 Permanently Discontinue OV. Consider Corticosteroids. grade3->act3 act4 Permanently Discontinue OV. Hospitalize. Start Corticosteroids. grade4->act4

References

Technical Support Center: Gpo-vir Associated Peripheral Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding peripheral neuropathy induced by Gpo-vir, a fixed-dose combination antiretroviral therapy containing stavudine, lamivudine, and nevirapine. The primary agent associated with neurotoxicity in this formulation is stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI).

Troubleshooting Guides

This section addresses specific issues that may arise during preclinical experiments investigating this compound or stavudine-induced peripheral neuropathy.

Issue Possible Cause Troubleshooting Steps
High variability in behavioral test results (e.g., von Frey, hot plate). - Improper animal handling and acclimation.- Inconsistent testing environment.- Observer bias.- Ensure all animals are properly acclimated to the testing apparatus and handling procedures for at least 3-5 days prior to baseline measurements.- Maintain a consistent testing environment (e.g., temperature, lighting, noise levels).- Blind the observer to the treatment groups to minimize bias.
No significant signs of peripheral neuropathy observed in the animal model. - Insufficient dose or duration of stavudine administration.- Incorrect route of administration.- Animal strain is less susceptible to stavudine-induced neurotoxicity.- Verify the dose and administration schedule of stavudine. Doses in the range of 50 mg/kg intravenously have been shown to be effective in rats.[1]- Ensure the chosen animal strain is appropriate; Wistar and Sprague-Dawley rats have been used successfully.[2]- Confirm the correct route of administration (e.g., intravenous, intraperitoneal) as described in established protocols.[3][4]
Animals show signs of systemic toxicity (e.g., significant weight loss, lethargy). - Stavudine dose is too high.- Dehydration or malnutrition.- Monitor animal health closely throughout the study.- If significant toxicity is observed, consider reducing the dose or frequency of stavudine administration.- Ensure easy access to food and water.[1]
High background in reactive oxygen species (ROS) measurement (e.g., using Dihydroethidium - DHE). - Phototoxicity from excessive light exposure during imaging.- Autofluorescence of the cell culture medium or plate.- Contamination of cultures.- Minimize light exposure to the cells during staining and imaging.- Use phenol red-free medium during the assay.- Ensure cultures are free from microbial contamination.[1]
Inconsistent results in mitochondrial DNA (mtDNA) quantification. - Poor quality of extracted DNA.- Inefficient PCR amplification.- Use a reliable DNA extraction kit and assess DNA purity and integrity before proceeding.- Optimize PCR conditions (e.g., primer concentration, annealing temperature).- Use appropriate nuclear and mitochondrial gene primers for normalization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (stavudine)-induced peripheral neuropathy?

A1: The primary mechanism of stavudine-induced neurotoxicity is mitochondrial dysfunction.[2] Stavudine, a nucleoside reverse transcriptase inhibitor (NRTI), inhibits mitochondrial DNA polymerase-gamma (Pol-γ), the key enzyme responsible for mitochondrial DNA replication.[2][5] This leads to mtDNA depletion, impaired oxidative phosphorylation, and ultimately, axonal degeneration, particularly in distal nerves.[2][6]

Q2: What are the common symptoms of stavudine-induced peripheral neuropathy in humans?

A2: The neuropathy is typically a painful, sensory, and axonal neuropathy.[6] Patients may experience symptoms such as pain, numbness, tingling, and burning sensations, usually starting in the feet and progressing upwards.

Q3: What are the risk factors for developing peripheral neuropathy with this compound (stavudine) treatment?

A3: The incidence of peripheral neuropathy increases with longer exposure to stavudine and with the number of drugs in the treatment regimen.[7]

Q4: Are there any potential strategies to mitigate this compound-induced peripheral neuropathy?

A4: Research has focused on agents that may protect mitochondria or promote nerve regeneration. Two such agents that have been investigated are acetyl-L-carnitine and nerve growth factor (NGF).

  • Acetyl-L-carnitine (ALC): ALC is thought to play a role in mitochondrial metabolism and function.[8] Some studies have shown that ALC supplementation may lead to symptomatic improvement in patients with antiretroviral-associated neuropathy.[9][10][11] However, objective measures like intra-epidermal nerve fiber density did not significantly change in one study.[10]

  • Nerve Growth Factor (NGF): NGF is a neurotrophic factor that supports the survival and growth of sensory neurons.[12] Clinical trials have suggested that recombinant human NGF (rhNGF) can improve pain symptoms in HIV-associated sensory neuropathy.[13][14]

Q5: What are the key considerations when designing a preclinical study to evaluate a potential mitigating agent for this compound-induced peripheral neuropathy?

A5: Key considerations include:

  • Choice of animal model: Rodent models (rats or mice) are commonly used.[2][4]

  • Induction of neuropathy: A clinically relevant dosing regimen of stavudine should be used.[3]

  • Outcome measures: A combination of behavioral tests (e.g., von Frey test for mechanical allodynia, hot plate test for thermal hyperalgesia), electrophysiological measurements (nerve conduction velocity), and histological analysis (intraepidermal nerve fiber density) should be employed.[2][15]

  • Mechanism-based assays: Assays to measure mitochondrial function, such as mtDNA content and cellular respiration, are crucial.[1][16]

Experimental Protocols

Protocol 1: Induction of Stavudine-Induced Peripheral Neuropathy in Rats

Objective: To establish a rat model of stavudine-induced peripheral neuropathy for the evaluation of potential therapeutic agents.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Stavudine (d4T) powder

  • Sterile saline (0.9% NaCl)

  • Intravenous (IV) or Intraperitoneal (IP) injection supplies

Procedure:

  • Acclimation: Acclimate rats to the housing facility and handling for at least one week prior to the experiment.

  • Baseline Testing: Perform baseline behavioral tests (e.g., von Frey test, hot plate test) to establish a pre-treatment baseline for each animal.

  • Stavudine Preparation: Dissolve stavudine in sterile saline to the desired concentration. A commonly used dose is 50 mg/kg.[3]

  • Administration: Administer stavudine via intravenous or intraperitoneal injection. One established protocol involves two intravenous injections of 50 mg/kg, four days apart.[3]

  • Monitoring: Monitor the animals daily for any signs of distress or systemic toxicity. Record body weight at regular intervals.

  • Neuropathy Assessment: Perform behavioral tests weekly to assess the development and progression of peripheral neuropathy. A significant decrease in paw withdrawal threshold (von Frey) or latency (hot plate) compared to vehicle-treated controls indicates the onset of neuropathy.[2]

  • Endpoint and Tissue Collection: At the end of the study (e.g., 21 days post-first injection), euthanize the animals and collect relevant tissues such as dorsal root ganglia (DRG), sciatic nerve, and spinal cord for histological and molecular analysis.[3]

Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Content

Objective: To assess the effect of stavudine and potential mitigating agents on mitochondrial DNA content in neuronal cells or tissues.

Materials:

  • Neuronal cell culture or tissue homogenates

  • DNA extraction kit

  • Primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M)

  • qPCR master mix and instrument

Procedure:

  • DNA Extraction: Extract total DNA from cell or tissue samples using a commercial DNA extraction kit according to the manufacturer's instructions.

  • DNA Quantification: Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • qPCR Reaction Setup: Prepare qPCR reactions containing DNA template, primers for both the mitochondrial and nuclear genes, and qPCR master mix.

  • qPCR Amplification: Perform qPCR using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative mtDNA content using the ΔΔCt method, normalizing the Ct value of the mitochondrial gene to the Ct value of the nuclear gene.[1]

Quantitative Data Summary

Parameter Stavudine-Treated Group Control Group Reference
Paw Withdrawal Threshold (g) Significant decrease from baselineNo significant change[2]
Paw Withdrawal Latency (s) Significant decrease from baselineNo significant change[2]
Intraepidermal Nerve Fiber Density Significant reductionNormal density[3]
Mitochondrial DNA Content Significant depletion in adipocytesNormal levels[17]
Basal Mitochondrial Oxygen Consumption (CD4+ PBLs) 4.22 ng O2 atoms/min/ml (median)11.2 ng O2 atoms/min/ml (median)[16]
Maximal Mitochondrial Oxygen Consumption (CD4+ PBLs) 24.4 +/- 10.5 ng O2 atoms/min/ml (mean +/- SD)50.6 +/- 39.5 ng O2 atoms/min/ml (mean +/- SD)[16]

Visualizations

Stavudine_Neuropathy_Pathway cluster_0 Mitochondrion cluster_1 Neuronal Axon Stavudine Stavudine (d4T) PolG DNA Polymerase-gamma (Pol-γ) Stavudine->PolG Inhibition mtDNA_rep mtDNA Replication mtDNA_dep mtDNA Depletion mtDNA_rep->mtDNA_dep Inhibition leads to ETC Electron Transport Chain (ETC) Dysfunction mtDNA_dep->ETC OxPhos Impaired Oxidative Phosphorylation ETC->OxPhos ROS Increased ROS Production ETC->ROS ATP Decreased ATP Production OxPhos->ATP Axonal_Transport Impaired Axonal Transport ATP->Axonal_Transport ROS->Axonal_Transport Axonal_Degen Axonal Degeneration Axonal_Transport->Axonal_Degen PN Peripheral Neuropathy Axonal_Degen->PN

Caption: Signaling pathway of stavudine-induced peripheral neuropathy.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_assessment Phase 2: Neuropathy Assessment cluster_analysis Phase 3: Data Analysis Acclimation Animal Acclimation Baseline Baseline Behavioral Testing Acclimation->Baseline Stavudine_Admin Stavudine Administration Baseline->Stavudine_Admin Behavioral Ongoing Behavioral Testing (e.g., von Frey, Hot Plate) Stavudine_Admin->Behavioral Electrophys Electrophysiology (Nerve Conduction Velocity) Behavioral->Electrophys Optional Tissue Endpoint Tissue Collection Behavioral->Tissue Histo Histology/Immunohistochemistry Tissue->Histo Molecular Molecular Analysis (e.g., qPCR for mtDNA) Tissue->Molecular Stats Statistical Analysis & Interpretation Histo->Stats Molecular->Stats

Caption: Experimental workflow for preclinical assessment.

References

Technical Support Center: Gpo-vir Regimen Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Gpo-vir Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound (a fictional oncolytic virus) regimens to reduce adverse effects while maintaining therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects observed with this compound therapy in preclinical models?

A1: The most frequently reported adverse effects are similar to those seen with other oncolytic virus therapies and are generally related to the activation of the innate immune system.[1][2][3] These include:

  • Flu-like symptoms: Fever, chills, fatigue, and muscle aches are common.[1][2][4][5]

  • Injection site reactions: Localized pain, inflammation, and rash at the injection site.[1][4]

  • Cytokine Release Syndrome (CRS): In some cases, a more severe systemic inflammatory response can occur, characterized by a rapid release of cytokines like IL-6 and IFN-γ.[6][7] This can lead to more severe symptoms such as hypotension and respiratory distress.

Q2: How can we distinguish between a desired anti-tumor immune response and a problematic systemic adverse effect?

A2: This is a critical aspect of monitoring this compound experiments. A productive anti-tumor response is typically characterized by localized inflammation in the tumor microenvironment (TME), infiltration of immune cells (like CD8+ T cells and NK cells), and tumor shrinkage.[8][9] A problematic systemic effect, such as severe CRS, involves a widespread inflammatory response with high levels of circulating cytokines, leading to systemic symptoms and potential organ toxicity.[10] Monitoring both tumor-specific and systemic markers is key.

Q3: Can this compound be genetically modified to reduce its toxicity?

A3: Yes, genetic modification is a primary strategy for enhancing the safety profile of oncolytic viruses.[11][12][13] Strategies for this compound could include:

  • Enhancing Tumor Specificity: Modifying the viral genome to restrict its replication to cancer cells.[11][13][14] This can be achieved by using tumor-specific promoters to drive the expression of essential viral genes.[14]

  • Deleting Virulence Genes: Removing genes that contribute to pathogenicity in healthy tissues but are not essential for replication in tumor cells.

  • Arming the Virus: Inserting genes that express immunomodulatory molecules (e.g., cytokines, chemokines, or checkpoint inhibitors) directly within the tumor microenvironment.[11][15] This can enhance the local anti-tumor immune response while minimizing systemic exposure and toxicity.[15][16]

Troubleshooting Guides

Issue 1: High levels of systemic cytokines (potential CRS) are observed at doses required for efficacy.

This is a common challenge in oncolytic virotherapy. The goal is to uncouple the systemic inflammatory response from the local anti-tumor effect.

Troubleshooting Workflow:

G start High Systemic Cytokines Observed step1 Step 1: Dose & Schedule Optimization start->step1 Try Lower Dose or Fractionated Dosing step2 Step 2: Co-administration with Anti-Inflammatory Agents step1->step2 Efficacy Compromised or Cytokines Still High outcome1 Reduced Systemic Cytokines Maintained Efficacy step1->outcome1 Successful step3 Step 3: this compound Genetic Modification step2->step3 Efficacy Compromised or Incomplete Suppression step2->outcome1 Successful step3->outcome1 Successful outcome2 Reduced Efficacy Re-evaluate Strategy step3->outcome2

Caption: Troubleshooting workflow for high systemic cytokine levels.

Potential Solutions & Protocols:

  • Dose-Response and Scheduling Analysis: Retrospective analyses of some oncolytic virus trials suggest that lower doses, rather than the maximum tolerated dose, can be associated with better tumor response rates.[17]

    • Action: Perform a dose-escalation/de-escalation study in your model. Instead of a single high-dose bolus, investigate a fractionated dosing schedule (e.g., administering the total dose over several days).[18]

    • Data to Collect: Measure tumor volume, mouse body weight, and systemic cytokine levels (IL-6, TNF-α, IFN-γ) at various time points post-injection for each dosing regimen.

  • Combination Therapy:

    • Action: Co-administer this compound with agents that can dampen the systemic inflammatory response. This could include corticosteroids or targeted therapies against specific cytokines like IL-6 (e.g., Tocilizumab).

    • Caution: The timing and dose of the immunosuppressive agent are critical. You want to control systemic hyperinflammation without completely ablating the necessary local anti-tumor immune response.[10]

Issue 2: Off-target toxicity is observed in healthy tissues.

This suggests that the tumor selectivity of this compound may need improvement.

Troubleshooting Steps:

  • Confirm Viral Biodistribution:

    • Action: Perform a biodistribution study to quantify viral load in the tumor versus healthy organs (e.g., liver, spleen, lungs) at different time points after administration.

    • Method: Use quantitative PCR (qPCR) to detect this compound genomic material.[19] It is also recommended to use a plaque assay or similar infectivity test to determine if infectious viral particles are present, as qPCR alone cannot distinguish between infectious and non-infectious viral material.[19]

  • Re-evaluate this compound Genetic Modifications:

    • Action: If biodistribution studies confirm significant viral replication in healthy tissues, consider re-engineering this compound to enhance its tumor-specific replication.[13][14]

    • Strategy: Incorporate a tumor-specific promoter that is highly active in your cancer model but has low activity in the affected healthy tissues.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response of this compound on Tumor Growth and Systemic IL-6 Levels

This compound Dose (vp/mouse)Mean Tumor Volume Change (Day 14)Peak Serum IL-6 (pg/mL)
Vehicle Control+250%< 10
1 x 10^7+50%150
1 x 10^8-40%800
1 x 10^9-65%5000

vp = viral particles

Table 2: Effect of Dosing Schedule on Efficacy and Toxicity (Total Dose: 3 x 10^8 vp)

Dosing ScheduleMean Tumor Volume Change (Day 21)Peak Serum IL-6 (pg/mL)
Single Dose (Day 0)-55%1200
Fractionated (1x10^8 on D0, D2, D4)-60%450

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This assay determines the dose-dependent killing ability of this compound on cancer cells.

  • Cell Plating: Seed target cancer cells (e.g., A549) in a 96-well plate at a density that will result in 80-90% confluency at the time of analysis.

  • This compound Infection: The next day, infect the cells with a serial dilution of this compound, typically ranging from a multiplicity of infection (MOI) of 0.01 to 100.[20] Include uninfected cells as a control.

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method like an MTT or LDH assay.[20] Real-time cell analysis (RTCA) can also be used for continuous monitoring.[21]

  • Analysis: Calculate the percentage of cell viability relative to the uninfected control for each this compound concentration and determine the 50% effective concentration (EC50).

Protocol 2: In Vitro Cytokine Release Assay

This assay measures the inflammatory response induced by this compound infection.

  • Co-culture Setup: Co-culture human peripheral blood mononuclear cells (PBMCs) with your target cancer cells.

  • Infection: Add this compound at various MOIs to the co-culture.

  • Supernatant Collection: At specific time points (e.g., 24, 48, 72 hours), collect the cell culture supernatant.[22]

  • Cytokine Measurement: Quantify the concentration of key cytokines (e.g., IL-6, TNF-α, IFN-γ) in the supernatant using an ELISA or a multiplex bead array assay.[6][22]

Experimental Workflow for Cytokine Release Assay:

Caption: Workflow for the in vitro cytokine release assay.

Signaling Pathway Visualization

This compound Dual Mechanism of Action

This compound, like many oncolytic viruses, is thought to work through two primary mechanisms: direct oncolysis and the induction of a systemic anti-tumor immune response.[8][9]

Caption: Dual mechanism of this compound: direct oncolysis and immune activation.

References

overcoming Gpo-vir resistance mutations in HIV strains

Author: BenchChem Technical Support Team. Date: December 2025

Gpo-vir Resistance Technical Support Center

Disclaimer: The initial query suggested this compound is a gp120-targeting entry inhibitor. However, "this compound" is the trade name for generic fixed-dose combination antiretroviral therapies available in Thailand. These combinations primarily consist of reverse transcriptase inhibitors. This technical support center will address resistance to the components of these this compound formulations.

  • This compound: A combination of stavudine (d4T), lamivudine (3TC), and nevirapine (NVP).[1][2]

  • This compound T: A combination of efavirenz (EFV), emtricitabine (FTC), and tenofovir disoproxil fumarate (TDF).[3]

This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying HIV resistance to the antiretroviral drugs found in this compound formulations.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving HIV strains with potential resistance to the components of this compound.

Question: My in vitro assay shows reduced susceptibility to an NNRTI (nevirapine or efavirenz). What are the next steps?

Answer:

Reduced susceptibility to non-nucleoside reverse transcriptase inhibitors (NNRTIs) is common due to the low genetic barrier to resistance. Here’s a systematic approach to troubleshoot this issue:

  • Genotypic Analysis:

    • Action: Sequence the reverse transcriptase (RT) coding region of the viral genome.

    • Rationale: To identify known NNRTI resistance mutations. Common mutations include K103N, Y181C, and G190A, which can confer high-level resistance.

  • Phenotypic Analysis:

    • Action: Perform a phenotypic susceptibility assay to determine the fold change in the 50% inhibitory concentration (IC50) compared to a wild-type reference strain.

    • Rationale: This quantifies the level of resistance and can help correlate genotype with phenotype.

  • Review Experimental Setup:

    • Action:

      • Confirm drug concentration and purity.

      • Ensure the cell line used does not have inherent characteristics that might affect drug efficacy.

      • Verify the viral stock has not been contaminated.

    • Rationale: Experimental variables can sometimes mimic or exacerbate the appearance of drug resistance.

Question: I am observing virologic failure in a patient on a this compound regimen. How do I investigate the cause?

Answer:

Investigating virologic failure in a clinical or research setting involves a multi-step process:

  • Confirm Virologic Failure:

    • Action: Perform two consecutive viral load tests. Virologic failure is typically defined as a confirmed viral load above a certain threshold (e.g., 200 copies/mL) after a period of suppression.

  • Assess Adherence:

    • Action: Use methods like patient questionnaires, pill counts, or pharmacy refill records to assess adherence to the regimen.

    • Rationale: Suboptimal adherence is a common cause of virologic failure and the development of resistance.

  • Perform Genotypic Resistance Testing:

    • Action: Sequence the HIV pol gene from a plasma sample to identify mutations associated with resistance to NRTIs and nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).

    • Rationale: This will guide the selection of a new, effective regimen. The presence of mutations like M184V confers resistance to lamivudine and emtricitabine, while K65R can be selected by tenofovir.[4][5]

  • Consider Pharmacokinetic Factors:

    • Action: Investigate potential drug-drug interactions that could lower the plasma concentration of the antiretroviral agents.[3][6]

    • Rationale: Certain medications can affect the metabolism of the drugs in this compound, reducing their efficacy.[3][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary resistance mutations associated with the components of this compound and this compound T?

A1: The primary resistance mutations are well-characterized for each drug class. See the data table below for a summary.

Q2: Can resistance to one component of this compound affect the others?

A2: Yes, particularly within the NRTI class. For instance, some mutations selected by one NRTI can lead to cross-resistance to others. However, there is generally no cross-resistance between NNRTIs and NRTIs. The M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, can increase susceptibility to tenofovir and zidovudine.[4]

Q3: What is the mechanism of resistance for NNRTIs?

A3: NNRTIs bind to a hydrophobic pocket near the active site of the reverse transcriptase enzyme.[6] Resistance mutations cause steric hindrance that prevents the drug from binding effectively, allowing the enzyme to function despite the presence of the inhibitor.[6]

Q4: How do NRTIs resistance mutations work?

A4: NRTI resistance mutations work through two main mechanisms:

  • Discrimination: Some mutations, like M184V, alter the active site of the reverse transcriptase to better discriminate between the NRTI and the natural nucleotide, preventing the incorporation of the drug into the growing DNA chain.[4]

  • Excision: Other mutations, known as thymidine analog mutations (TAMs), enhance the enzyme's ability to remove the incorporated NRTI from the DNA chain.[4]

Data Presentation

Table 1: Common Resistance Mutations for this compound Components

Drug ClassDrugCommon Resistance MutationsImpact on Susceptibility
NNRTI Nevirapine (NVP)K103N, Y181C, Y188L, G190AHigh-level resistance
Efavirenz (EFV)K103N, L100I, V106M, Y188L, G190AHigh-level resistance
NRTI Lamivudine (3TC)M184V/IHigh-level resistance
Emtricitabine (FTC)M184V/IHigh-level resistance
Stavudine (d4T)M41L, D67N, K70R, L210W, T215Y/F, K219Q/E (TAMs)Reduced susceptibility
Tenofovir (TDF)K65R, K70EReduced susceptibility

Experimental Protocols

Protocol 1: HIV Genotypic Resistance Testing by Sanger Sequencing

This protocol outlines the steps for identifying resistance mutations in the HIV-1 pol gene.

  • RNA Extraction:

    • Extract viral RNA from patient plasma or cell culture supernatant using a commercial kit.

  • Reverse Transcription and PCR Amplification:

    • Perform a one-step RT-PCR to convert the viral RNA into cDNA and amplify the pol gene region encoding the reverse transcriptase. Use primers specific to the desired region.

  • PCR Product Purification:

    • Purify the amplified DNA to remove primers, dNTPs, and enzymes.

  • Sanger Sequencing:

    • Perform cycle sequencing using fluorescently labeled dideoxynucleotides.

    • Separate the sequencing products by capillary electrophoresis.

  • Data Analysis:

    • Analyze the resulting sequence data using software that can align the sequence to a wild-type reference and identify known resistance mutations. Utilize resources like the Stanford University HIV Drug Resistance Database for interpretation.

Protocol 2: Phenotypic Susceptibility Assay

This protocol measures the concentration of a drug required to inhibit 50% of viral replication (IC50).

  • Virus Preparation:

    • Use either laboratory-adapted viral strains, clinical isolates, or pseudoviruses expressing the reverse transcriptase region of interest.

  • Cell Culture:

    • Plate susceptible target cells (e.g., TZM-bl or activated peripheral blood mononuclear cells) in a 96-well plate.

  • Drug Dilution:

    • Prepare serial dilutions of the antiretroviral drug to be tested.

  • Infection:

    • Pre-incubate the virus with the drug dilutions for a short period.

    • Add the virus-drug mixture to the target cells.

  • Incubation and Readout:

    • Incubate the plates for a period appropriate for the assay (e.g., 48-72 hours).

    • Measure viral replication using a suitable readout, such as a luciferase reporter gene, p24 antigen ELISA, or a colorimetric assay for cell viability.

  • Data Analysis:

    • Plot the percentage of viral inhibition against the drug concentration and use a non-linear regression model to calculate the IC50. The fold change in IC50 is determined by dividing the IC50 of the test virus by the IC50 of a wild-type control virus.

Visualizations

HIV_Replication_Cycle cluster_virus HIV Virion cluster_cell Host Cell Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription RT Reverse Transcriptase Integration Integration into Host Genome GpoVir This compound Components (NNRTIs & NRTIs) GpoVir->Viral_RNA Inhibit Reverse Transcriptase Treatment_Failure_Workflow start Start: Suspected Virologic Failure on this compound Regimen confirm_failure Confirm Virologic Failure (2x Viral Load > 200 copies/mL) start->confirm_failure assess_adherence Assess Patient Adherence confirm_failure->assess_adherence adherence_ok Adherence is Adequate assess_adherence->adherence_ok resistance_testing Perform Genotypic Resistance Testing adherence_ok->resistance_testing Yes poor_adherence Address Adherence Issues adherence_ok->poor_adherence No interpret_results Interpret Resistance Profile resistance_testing->interpret_results select_new_regimen Select New Active Regimen interpret_results->select_new_regimen end End: Switch to New Regimen and Monitor select_new_regimen->end

References

improving patient adherence to Gpo-vir in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gpo-vir long-term studies. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to patient adherence. This compound is a novel, once-daily oral antiviral agent for the management of chronic viral infections. Its efficacy is highly dependent on consistent adherence.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you monitor and enhance patient adherence throughout your clinical trials.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for patient non-adherence to this compound in long-term studies?

A1: Non-adherence is a multifaceted issue. Common reasons reported in long-term antiviral therapy studies include:

  • Forgetfulness: Patients simply forgetting to take their daily dose is a primary barrier.[1][2][3]

  • Changes in Daily Routine: Travel or being away from home can disrupt a patient's medication schedule.[1][2]

  • Treatment-Related Factors: Side effects such as nausea, fatigue, or other adverse events can deter patients from taking their medication.[2][3]

  • Psychosocial Issues: Depression, stigma associated with the disease, or lack of social support can negatively impact adherence.[1][3][4][5]

  • Lack of Understanding: Patients may not fully comprehend the importance of strict adherence for viral suppression and the prevention of drug resistance.[6][7]

  • Financial Barriers: Although medication is provided in a clinical trial, other costs associated with participation can be a burden.[6][8]

Q2: Which methods are considered the gold standard for monitoring this compound adherence?

A2: There is no single perfect method for assessing adherence; a combination of methods is often preferred.[9] Direct methods include drug assays of blood or urine, while indirect methods include self-reporting, pill counts, and electronic monitoring.[10] Electronic monitoring devices, such as the Medication Event Monitoring System (MEMS), are often considered a high-quality reference standard.[10] However, pill counts are a widely used and accurate method for both clinical trials and practice.[11][12]

Q3: How can patient education be leveraged to improve adherence rates?

A3: Patient education is a critical strategy for improving medication adherence.[6][13][14] Effective educational interventions can increase patients' understanding of their condition and the necessity of the treatment.[15] Key educational strategies include:

  • Clear Communication: Explain the purpose of this compound, how it works, the benefits of adherence, and the risks of non-adherence in simple, easy-to-understand language.[7]

  • Side Effect Management: Educate patients on potential side effects and provide strategies to manage them.[6]

  • Teach-Back Method: Ask patients to explain the instructions in their own words to ensure comprehension.[7]

  • Continuous Reinforcement: Reinforce key messages at each study visit.

Q4: What is the role of technology in improving adherence to this compound?

A4: Technology offers promising tools to support patient adherence.[9] Examples include:

  • Digital Reminders: Text messages, app notifications, or smart pill bottles can remind patients to take their medication.[15][16][17]

  • Patient Support Apps: Mobile applications can provide educational content, track medication intake, and offer a line of communication with the research team.[18]

  • Electronic Monitoring: Devices that record when a pill bottle is opened provide objective data on adherence patterns.[10][15]

Troubleshooting Guides

Scenario 1: A patient's adherence rate, measured by MEMS, has dropped below 80%.

Question: What steps should be taken to identify the cause and intervene?

Answer:

  • Initiate a Non-judgmental Conversation: Schedule a conversation with the patient to discuss their experience with the study medication. Use open-ended questions to understand any challenges they may be facing.

  • Review Side Effect Profile: Inquire about any new or worsening side effects. This compound-associated nausea or fatigue may be a contributing factor.

  • Assess for Psychosocial Barriers: Screen for factors such as depression, stress, or lack of social support, which are strong predictors of non-adherence.[5]

  • Problem-Solve Collaboratively: Work with the patient to find solutions. This could involve adjusting the timing of the dose to minimize side effects or setting up a new reminder system.

  • Reinforce the Importance of Adherence: Remind the patient of the study's goals and how their participation is crucial for developing new treatments.

Scenario 2: A patient reports frequently forgetting to take this compound.

Question: What practical interventions can be implemented?

Answer:

  • Simplify the Regimen: Since this compound is a once-daily pill, this is already a simplified regimen which is associated with better adherence.[15][19]

  • Integrate into Daily Routine: Help the patient link their medication intake with a consistent daily activity, such as brushing their teeth or having breakfast.[20]

  • Utilize Adherence Aids: Recommend tools like pillboxes organized by the day of the week or setting a daily alarm on their phone.[17][20]

  • Implement Technology-Based Reminders: Offer to enroll the patient in an automated text messaging reminder service if available for the study.[16]

Data Presentation

Table 1: Comparison of Adherence Monitoring Methods
MethodAdvantagesDisadvantages
Electronic Monitoring (MEMS) Objective data, records time of doseHigher cost, potential for "pill dumping"
Pill Count Inexpensive, easy to implementPatient may discard pills to feign adherence
Patient Self-Report (Questionnaire) Provides insight into barriersSubject to recall bias and social desirability bias
Drug Assays (Blood/Urine) Confirms presence of drugInvasive, expensive, short half-life may not reflect overall adherence
Table 2: Impact of a Multi-Component Intervention on this compound Adherence (Hypothetical Data)
Study ArmBaseline Adherence (Pill Count)6-Month Adherence (Pill Count)Change in Adherence
Standard of Care 85%78%-7%
Intervention Arm 84%92%+8%

Intervention includes patient education, monthly reminder calls, and a smart pill bottle.

Experimental Protocols

Protocol 1: Adherence Monitoring via Pill Count

Objective: To quantitatively assess patient adherence to this compound by counting returned medication.

Methodology:

  • Dispensation: At each study visit, dispense a pre-counted number of this compound tablets in a standard study bottle. Record the number of tablets dispensed.

  • Patient Instruction: Instruct the patient to take one tablet daily and to bring the bottle with any remaining tablets to their next scheduled visit.

  • Medication Return: At the follow-up visit, collect the returned medication bottle.

  • Pill Count: Count the number of remaining tablets in the bottle. Record this number.

  • Adherence Calculation: Calculate the adherence rate using the following formula: Adherence (%) = [(Number of tablets dispensed - Number of tablets returned) / (Number of days between visits)] x 100

  • Data Recording: Document the calculated adherence rate in the patient's case report form.

Protocol 2: Patient Education Intervention for Adherence Enhancement

Objective: To improve patient adherence to this compound through a structured educational program.

Methodology:

  • Initial Education Session (Visit 1):

    • A trained study coordinator will conduct a 30-minute one-on-one session with the patient.

    • Topics to cover:

      • The mechanism of action of this compound.

      • The importance of >95% adherence for optimal outcomes.

      • Potential side effects and strategies for management.

      • Instructions on what to do in case of a missed dose.

    • Provide a simplified information pamphlet with pictograms.[7]

    • Use the teach-back method to confirm understanding.

  • Reinforcement Sessions (Subsequent Visits):

    • At the beginning of each follow-up visit, spend 5-10 minutes reviewing key educational points.

    • Ask the patient about any challenges they are facing with adherence.

    • Provide positive reinforcement for good adherence.

  • Booster Calls:

    • Schedule brief (5-minute) telephone calls with the patient bi-weekly for the first two months.

    • The purpose of the calls is to offer support, answer questions, and remind them of the importance of adherence.

Visualizations

troubleshooting_adherence start Patient's adherence rate drops q1 Is the patient experiencing side effects? start->q1 q2 Does the patient report forgetfulness? q1->q2 No a1 Review and manage side effects q1->a1 Yes q3 Are there psychosocial barriers (e.g., depression)? q2->q3 No a2 Implement adherence aids (reminders, pillbox) q2->a2 Yes a3 Provide counseling and support resources q3->a3 Yes end Monitor adherence at next visit q3->end No a1->end a2->end a3->end

Caption: Troubleshooting workflow for addressing a drop in patient adherence.

experimental_workflow cluster_visit1 Visit 1 cluster_interim Between Visits cluster_visit2 Visit 2 v1_dispense Dispense and count this compound patient_takes_med Patient self-administers this compound v1_dispense->patient_takes_med v1_educate Conduct initial education session booster_calls Bi-weekly booster calls (first 2 months) v1_educate->booster_calls v2_return Collect returned medication patient_takes_med->v2_return v2_reinforce Reinforce education booster_calls->v2_reinforce v2_count Perform pill count and calculate adherence v2_return->v2_count v2_count->v2_reinforce

Caption: Workflow for adherence monitoring and patient education intervention.

signaling_pathway gpovir This compound receptor Viral Polymerase Enzyme gpovir->receptor inhibition Inhibition receptor->inhibition replication Viral RNA Replication inhibition->replication synthesis Viral Protein Synthesis replication->synthesis suppression Viral Load Suppression replication->suppression assembly New Virion Assembly synthesis->assembly

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

References

dose adjustments for Gpo-vir in patients with renal impairment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on dose adjustments for Gpo-vir in patients with renal impairment. This compound is a brand name for fixed-dose combination antiretroviral therapies, and the specific components can vary. This guide addresses the common components found in different this compound formulations and provides specific recommendations for dose adjustments based on renal function.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which components require dose adjustment in renal impairment?

A1: this compound is a brand name for fixed-dose combination tablets used in the treatment of HIV. The exact composition of this compound can vary. Common formulations include combinations of:

  • Efavirenz, Emtricitabine, and Tenofovir Disoproxil Fumarate (TDF)[1].

  • Stavudine, Lamivudine, and Nevirapine[2][3][4][5][6].

  • Zidovudine, Lamivudine, and Nevirapine[7].

Of these components, Tenofovir Disoproxil Fumarate (TDF), Emtricitabine, Lamivudine, and Zidovudine are known to require dose adjustments in patients with renal impairment because they are primarily cleared by the kidneys. Fixed-dose combination tablets may not be suitable for patients with significant renal impairment, as the individual components cannot be adjusted separately. In such cases, switching to individual drug formulations is often recommended[8][9].

Q2: How is renal function assessed to determine the need for dose adjustments?

A2: Renal function is typically assessed by estimating the creatinine clearance (CrCl) or the estimated glomerular filtration rate (eGFR). The Cockcroft-Gault formula is a common method for calculating CrCl and is frequently used to guide dosage adjustments for antiretroviral drugs. Regular monitoring of renal function is crucial for patients on therapies containing drugs that are cleared by the kidneys[10].

Q3: What are the specific dose adjustment recommendations for the individual components of this compound in patients with renal impairment?

A3: The following tables summarize the recommended dose adjustments for individual antiretroviral agents found in various this compound formulations for adult patients with renal impairment.

Data Presentation: Dose Adjustment Tables

Table 1: Dose Adjustments for Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

DrugNormal DoseCreatinine Clearance (mL/min)Dose Recommendation
Tenofovir Disoproxil Fumarate (TDF) 300 mg once daily30-49300 mg every 48 hours[11]
10-29300 mg every 72-96 hours[11]
<10 (on hemodialysis)300 mg once weekly (post-dialysis)[12]
Emtricitabine (FTC) 200 mg once daily30-49200 mg every 48 hours
15-29200 mg every 72 hours
<15 (on hemodialysis)200 mg every 96 hours (post-dialysis)[13]
Lamivudine (3TC) 300 mg once daily or 150 mg twice daily30-49150 mg once daily[14]
15-29150 mg first dose, then 100 mg once daily
5-14150 mg first dose, then 50 mg once daily
<550 mg first dose, then 25 mg once daily
Zidovudine (ZDV) 300 mg twice daily<15100 mg every 6-8 hours or 300 mg once daily[11]
Stavudine (d4T) ≥60 kg: 40 mg twice daily<60 kg: 30 mg twice daily26-50Reduce dose by 50% (e.g., 20 mg twice daily for ≥60 kg)
<26Reduce dose by 50% and increase interval (e.g., 20 mg once daily for ≥60 kg)

Table 2: Dose Adjustments for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

DrugNormal DoseCreatinine Clearance (mL/min)Dose Recommendation
Efavirenz (EFV) 600 mg once dailyNo adjustment neededThe impact of renal impairment on efavirenz elimination is expected to be minimal as less than 1% is excreted unchanged in the urine[13].
Nevirapine (NVP) 200 mg twice daily or 400 mg once daily (extended release)≥20No dose adjustment necessary[11].
<20 (on hemodialysis)An additional 200 mg dose of nevirapine is recommended following each dialysis treatment[11].

Experimental Protocols

Protocol 1: Determination of Creatinine Clearance (Cockcroft-Gault Formula)

The Cockcroft-Gault formula is utilized to estimate creatinine clearance (CrCl) for the purpose of drug dosing adjustments.

Methodology:

  • Patient Data Collection: Record the patient's age (in years), weight (in kilograms), and serum creatinine (in mg/dL). For female patients, a correction factor is applied.

  • Calculation:

    • For males: CrCl (mL/min) = [(140 - age) × weight (kg)] / [72 × serum creatinine (mg/dL)]

    • For females: CrCl (mL/min) = {[(140 - age) × weight (kg)] / [72 × serum creatinine (mg/dL)]} × 0.85

Protocol 2: Therapeutic Drug Monitoring (TDM)

For certain antiretroviral agents, Therapeutic Drug Monitoring (TDM) may be employed to individualize dosing, especially in complex clinical scenarios such as significant renal impairment.

Methodology:

  • Sample Collection: Collect trough blood samples (immediately before the next scheduled dose) to measure drug concentration.

  • Bioanalytical Method: Utilize a validated chromatographic method (e.g., High-Performance Liquid Chromatography coupled with Mass Spectrometry, HPLC-MS/MS) to quantify the drug concentration in plasma.

  • Dose Adjustment: Compare the measured drug concentration to the established therapeutic range. Adjust the dose or dosing interval in consultation with a clinical pharmacist or infectious disease specialist to achieve concentrations within the target range, balancing efficacy and toxicity.

Mandatory Visualization

GpoVir_Dose_Adjustment_Workflow Start Patient on this compound Presents with Potential Renal Impairment AssessRenal Assess Renal Function (Serum Creatinine, eGFR, CrCl) Start->AssessRenal CrCl_Calc Calculate CrCl (e.g., Cockcroft-Gault) AssessRenal->CrCl_Calc EvaluateCrCl CrCl < 50 mL/min? CrCl_Calc->EvaluateCrCl Continue Continue this compound Monitor Renal Function Regularly EvaluateCrCl->Continue No Discontinue Discontinue Fixed-Dose Combination (this compound) EvaluateCrCl->Discontinue Yes Switch Switch to Individual Drug Components Discontinue->Switch AdjustDose Adjust Dose of Renally Cleared Drugs Based on CrCl Switch->AdjustDose Monitor Monitor Viral Load, CD4 Count, and for Adverse Effects AdjustDose->Monitor

Caption: Workflow for this compound dose adjustment in renal impairment.

GpoVir_Component_Clearance cluster_GpoVir This compound Components cluster_Clearance Primary Route of Elimination TDF Tenofovir DF Renal Renal (Requires Dose Adjustment) TDF->Renal FTC Emtricitabine FTC->Renal ThreeTC Lamivudine ThreeTC->Renal ZDV Zidovudine ZDV->Renal d4T Stavudine d4T->Renal EFV Efavirenz Hepatic Hepatic (Minimal Renal Adjustment) EFV->Hepatic NVP Nevirapine NVP->Hepatic

References

troubleshooting unexpected outcomes in Gpo-vir experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gαo/i-coupled G-protein coupled receptors (GPCRs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common unexpected outcomes encountered during Gαo/i-coupled GPCR experiments, providing potential causes and solutions in a direct question-and-answer format.

cAMP Assays

Q1: Why am I not seeing a decrease in cAMP levels after adding my Gαi/o agonist?

A: This is a common issue that can arise from several factors related to the assay setup and cellular response.

Potential CauseRecommended Solution
Insufficient Adenylyl Cyclase (AC) Activation The inhibitory effect of Gαi is only observable when AC is actively producing cAMP. Ensure you are stimulating AC with an appropriate concentration of forskolin. The optimal forskolin concentration should be determined empirically but is often in the low micromolar range.[1][2]
Low Receptor Expression or Function The cell line may not express the target receptor at a high enough level, or the receptor may not be functional. Confirm receptor expression via qPCR, western blot, or radioligand binding. Use a positive control agonist known to be active at the receptor.
Inactive Agonist The agonist may have degraded or been improperly stored. Use a fresh, validated stock of the agonist and confirm its activity.
Cell Density Too High or Too Low An inappropriate cell density can affect the assay window. Optimize cell number per well to ensure the forskolin-stimulated cAMP level is within the linear range of the detection kit.[3][4]
Incorrect Assay Timing The incubation time with the agonist may be too short. Perform a time-course experiment to determine the optimal stimulation time.

Q2: My cAMP assay has a high background signal, making it difficult to detect agonist-induced inhibition. What can I do?

A: High background in a Gαi cAMP assay can mask the inhibitory signal. Here are some ways to address it:

Potential CauseRecommended Solution
High Basal cAMP Levels Some cell lines have high endogenous AC activity. Consider using a cell line with lower basal cAMP levels. The inclusion of a phosphodiesterase (PDE) inhibitor like IBMX can also sometimes contribute to high background; test different concentrations or omit it if not necessary.
Constitutive Receptor Activity The receptor may be constitutively active, leading to a constantly suppressed cAMP level. If possible, use an inverse agonist to reduce basal activity.
Forskolin Concentration Too High An excessively high concentration of forskolin can generate a cAMP signal that is too robust to be effectively inhibited by Gαi activation. Titrate the forskolin concentration to find the EC50 to EC80 range for your cell system.[3]

Q3: I'm observing a very small assay window (signal-to-background ratio) in my Gαi cAMP assay. How can I improve it?

A: A small assay window can make it difficult to obtain robust and reproducible data.

Potential CauseRecommended Solution
Suboptimal Cell Number Titrate the cell number to find the density that provides the best signal-to-background ratio.[4]
Suboptimal Forskolin Concentration Perform a forskolin dose-response curve to identify a concentration that provides a strong but inhibitable signal.[3]
Low Receptor Expression Use a cell line with higher receptor expression or consider creating a stable cell line with higher expression levels.
ERK Phosphorylation Assays

Q1: I'm not detecting an increase in ERK phosphorylation (p-ERK) after agonist stimulation of my Gαi/o-coupled receptor. What could be the problem?

A: Lack of a p-ERK signal can be due to a variety of experimental factors.

Potential CauseRecommended Solution
Suboptimal Stimulation Time ERK activation is often transient. Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to identify the peak phosphorylation time.
Low Receptor Expression or Coupling Efficiency The receptor may not be expressed at sufficient levels or may not couple efficiently to the ERK pathway in your chosen cell line. Confirm receptor expression and consider using a cell line known to couple Gαi/o to the MAPK/ERK pathway.
Inactive Ligand Ensure your agonist is active and used at an appropriate concentration.
High Phosphatase Activity Phosphatases can rapidly dephosphorylate ERK. Ensure your lysis buffer contains fresh phosphatase inhibitors and that samples are kept on ice.
Serum Starvation Issues Insufficient serum starvation can lead to high basal p-ERK levels, masking the agonist effect. Conversely, prolonged starvation can stress cells. Optimize the serum starvation period (typically 4-18 hours).

Q2: My western blot shows high basal levels of p-ERK, even in unstimulated cells. How can I reduce this?

A: High basal p-ERK can obscure agonist-induced effects.

Potential CauseRecommended Solution
Constitutive Receptor Activity High receptor expression levels can sometimes lead to constitutive signaling. Consider reducing the amount of receptor plasmid used for transfection.
Serum Components Fetal bovine serum contains growth factors that activate the ERK pathway. Optimize the duration of serum starvation before the experiment.
Mechanical Stress Mechanical stress during cell handling can sometimes activate MAPK pathways. Handle cells gently.
Protein-Protein Interaction Assays (Co-IP & Pull-Down)

Q1: I'm seeing a lot of non-specific binding in my co-immunoprecipitation (Co-IP) or pull-down assay. How can I improve specificity?

A: Non-specific binding is a frequent challenge in protein interaction studies.

Potential CauseRecommended Solution
Inadequate Washing Increase the number and/or duration of wash steps. The stringency of the wash buffer can also be increased by adding low concentrations of detergents (e.g., 0.1-0.5% NP-40 or Triton X-100) or increasing the salt concentration (e.g., up to 500 mM NaCl).
Antibody Issues (Co-IP) The antibody may be cross-reacting with other proteins. Use a highly specific monoclonal antibody if possible. Also, ensure you are using the optimal antibody concentration, as too much antibody can increase non-specific binding.
Non-specific Binding to Beads Pre-clear the lysate by incubating it with beads alone before adding the antibody (for Co-IP) or bait protein (for pull-down). This will remove proteins that non-specifically bind to the beads.
Contaminating Nucleic Acids DNA or RNA can sometimes mediate indirect protein-protein interactions. Treat your lysate with DNase and/or RNase to eliminate this possibility.

Q2: I'm unable to detect the interaction between my GPCR and its interacting partner. What should I try?

A: Failure to detect an interaction can be due to the transient nature of the interaction or technical issues.

Potential CauseRecommended Solution
Weak or Transient Interaction GPCR-G protein interactions can be transient and dependent on the activation state. Ensure you are performing the assay under conditions that favor interaction (e.g., in the presence of an agonist). Consider using a non-hydrolyzable GTP analog like GTPγS to stabilize the active G protein state.
Incorrect Lysis/Binding Buffer Conditions The buffer composition may be disrupting the interaction. Optimize the pH, salt concentration, and detergent type and concentration.
Protein Degradation Ensure that protease inhibitors are included in all buffers and that samples are kept cold.
Low Expression of Interacting Proteins Confirm the expression of both bait and prey proteins in your cell lysate by western blot.

Quantitative Data Summary

The following tables provide typical quantitative data for various Gαo/i-coupled GPCR assays to serve as a reference for expected experimental outcomes.

Table 1: cAMP Assay Parameters
ParameterReceptor ExampleAgonist/AntagonistTypical EC50/IC50Signal-to-Background (S/B) RatioZ' Factor
Agonist EC50 Cannabinoid CB1CP559403.11 nM[1]3-10> 0.5[4]
Dopamine D2Dopamine2.76 µM[5]2-8> 0.5
µ-OpioidPZM211.62 nM[6]4-12> 0.6
Antagonist IC50 Cannabinoid CB1Rimonabant1-10 nM2-5> 0.5
Dopamine D2Haloperidol10-50 nM2-6> 0.5
µ-OpioidNaltrexone1-20 nM3-8> 0.5
Table 2: ERK Phosphorylation Assay Parameters
ParameterReceptor ExampleAgonist/AntagonistTypical EC50/IC50Fold Change (p-ERK/Total ERK)
Agonist EC50 µ-OpioidMorphine~10 nM[7]2-10 fold
Serotonin 5-HT1ASerotonin10-100 nM1.5-5 fold[8]
Dopamine D2Quinpirole1-10 nM[9]3-15 fold
Antagonist IC50 µ-OpioidNaloxone5-50 nMN/A
Serotonin 5-HT1AWAY-1006351-20 nMN/A
Dopamine D2Raclopride10-100 nMN/A
Table 3: Protein-Protein Interaction Parameters
Interacting ProteinsMethodTypical Dissociation Constant (Kd)
GPCR - G ProteinRadioligand Binding/BRET1 - 500 nM[4]
GPCR - β-arrestinBRET/FRET10 - 1000 nM

Experimental Protocols

Protocol 1: Gαi-Coupled GPCR cAMP Inhibition Assay

This protocol outlines a typical competitive immunoassay for measuring agonist-induced inhibition of forskolin-stimulated cAMP production.

  • Cell Culture and Plating:

    • Culture cells expressing the Gαi-coupled GPCR of interest in the appropriate growth medium.

    • Seed cells into a 96- or 384-well white opaque plate at a pre-optimized density and allow them to adhere overnight.

  • Assay Preparation:

    • Wash cells once with pre-warmed assay buffer (e.g., HBSS with 20 mM HEPES).

    • Add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at room temperature.

  • Agonist/Antagonist Treatment:

    • Prepare serial dilutions of your agonist or antagonist compounds.

    • For antagonist testing, pre-incubate the cells with the antagonist for 15-30 minutes.

    • Add the agonist to the wells. For antagonist assays, add a fixed concentration of agonist (typically EC80).

  • Forskolin Stimulation:

    • Add a pre-determined concentration of forskolin to all wells except the basal control wells.

    • Incubate for 15-30 minutes at room temperature.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure cAMP levels using a commercial HTRF, AlphaScreen, or ELISA-based cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a cAMP standard curve to convert raw signal to cAMP concentrations.

    • Plot the percent inhibition of forskolin-stimulated cAMP versus the log of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.

Protocol 2: Gαi/o-Coupled GPCR ERK Phosphorylation Assay (Western Blot)

This protocol describes the detection of agonist-induced ERK1/2 phosphorylation by western blotting.

  • Cell Culture and Serum Starvation:

    • Plate cells at an appropriate density in 6- or 12-well plates.

    • Once cells reach 70-80% confluency, replace the growth medium with a serum-free medium and incubate for 4-18 hours.

  • Agonist Stimulation:

    • Treat cells with various concentrations of agonist for the predetermined optimal time at 37°C. Include an untreated control.

  • Cell Lysis:

    • Immediately after stimulation, place the plates on ice and wash the cells once with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with a primary antibody against total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Plot the fold change in normalized p-ERK signal relative to the untreated control versus the log of the agonist concentration to determine the EC50.

Protocol 3: GST Pull-Down Assay for GPCR-Interacting Proteins

This protocol is for in vitro identification of proteins that interact with a GST-tagged GPCR.

  • Bait Protein Expression and Purification:

    • Express the GST-tagged GPCR (bait protein) in a suitable expression system (e.g., E. coli or insect cells).

    • Lyse the cells and purify the GST-fusion protein using glutathione-agarose beads.

    • Elute the purified protein or use the protein-bound beads directly.

  • Prey Protein Preparation:

    • Prepare a cell lysate from cells or tissues that express the potential interacting protein(s) (prey).

    • Clarify the lysate by centrifugation.

  • Binding Reaction:

    • Immobilize the purified GST-bait protein on glutathione-agarose beads.

    • Incubate the beads with the prey protein lysate for 2-4 hours at 4°C with gentle rotation.

    • Include a control with GST alone to identify proteins that bind non-specifically to GST or the beads.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using a buffer containing reduced glutathione or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by western blotting using an antibody against the suspected interacting protein or by mass spectrometry to identify unknown interactors.

Visualizations

Gαi/o Signaling Pathway

Galpha_i_o_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gprotein G Protein Cycle Agonist Agonist GPCR Gαi/o-coupled GPCR Agonist->GPCR Binds G_inactive Gαi/o(GDP)-Gβγ GPCR->G_inactive Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_active Gαi/o(GTP) + Gβγ G_inactive->G_active GTP/GDP Exchange G_active->AC Inhibits G_active->G_inactive GTP Hydrolysis ERK_pathway MAPK/ERK Pathway G_active->ERK_pathway Activates ATP ATP ATP->AC pERK p-ERK ERK_pathway->pERK Phosphorylates

Caption: Canonical Gαi/o signaling pathway leading to cAMP inhibition and ERK activation.

Experimental Workflow: cAMP Inhibition Assay

cAMP_Workflow start Seed cells in multi-well plate wash Wash cells with assay buffer start->wash pde_inhibitor Add PDE inhibitor (e.g., IBMX) wash->pde_inhibitor agonist Add agonist/ antagonist pde_inhibitor->agonist forskolin Add Forskolin agonist->forskolin incubate Incubate forskolin->incubate lyse Lyse cells incubate->lyse detect Detect cAMP (HTRF, AlphaScreen, etc.) lyse->detect analyze Analyze data (EC50/IC50) detect->analyze

Caption: Workflow for a typical Gαi-coupled GPCR cAMP inhibition assay.

Logical Relationship: Troubleshooting Low p-ERK Signal

pERK_Troubleshooting start No/Low p-ERK Signal q1 Is stimulation time optimized? start->q1 sol1 Perform time-course experiment (2-30 min) q1->sol1 No q2 Is ligand active? q1->q2 Yes a1_yes Yes a1_no No sol1->start sol2 Use fresh, validated agonist stock q2->sol2 No q3 Are phosphatase inhibitors fresh? q2->q3 Yes a2_yes Yes a2_no No sol2->start sol3 Add fresh inhibitors to lysis buffer q3->sol3 No q4 Is receptor expression confirmed? q3->q4 Yes a3_yes Yes a3_no No sol3->start sol4 Verify expression (e.g., Western Blot) q4->sol4 No end Re-evaluate cell system and coupling q4->end Yes a4_yes Yes a4_no No sol4->start

Caption: Troubleshooting logic for a low or absent p-ERK signal in Western blot experiments.

References

Technical Support Center: Refining Oncolytic Virus Protocols for Specific Patient Demographics

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Gpo-vir": Initial searches for "this compound" in the context of oncolytic virotherapy did not yield specific results. The term predominantly refers to an antiretroviral medication for HIV. Therefore, this technical support center will focus on a well-characterized class of oncolytic viruses, Oncolytic Herpes Simplex Virus (oHSV), as a representative platform for researchers. The principles and protocols discussed are broadly applicable to the field of oncolytic virotherapy.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working with oHSV.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for oHSV? A1: Oncolytic Herpes Simplex Viruses (oHSVs) have a dual mechanism of action.[1] First, they are genetically engineered to selectively replicate within cancer cells, leading to direct cell lysis and the release of new viral particles to infect adjacent tumor cells.[1][2][3] Second, this process of immunogenic cell death releases tumor-associated antigens (TAAs) and danger-associated molecular patterns (DAMPs), which stimulate a robust anti-tumor immune response.[2][3] This can convert an immunologically "cold" tumor into a "hot" one, making it more susceptible to immune attack.[3] Some oHSVs, like Talimogene laherparepvec (T-VEC), are "armed" with transgenes, such as GM-CSF, to further enhance this immune activation.[1][4][5]

Q2: How do I select the appropriate oHSV strain for a specific cancer type (e.g., glioma vs. melanoma)? A2: The choice of oHSV strain depends on the specific genetic alterations of the target cancer. For example, many oHSVs have deletions in the γ134.5 gene, which makes them unable to replicate in normal cells that have a functional protein kinase R (PKR) antiviral pathway.[4] However, many cancer cells have defects in this pathway, making them susceptible.[4][5]

  • For Glioma: Viruses with enhanced neurotropism but attenuated neurovirulence are critical. G47Δ, a third-generation oHSV, has shown promise for malignant glioma and was approved in Japan.[2] Its modifications allow for strong replication in tumor cells while maintaining a high safety profile for neural tissue.[6]

  • For Melanoma: T-VEC is FDA-approved for advanced melanoma.[1][2][7] Its design, which includes GM-CSF expression, is effective in generating systemic anti-tumor immunity, which is crucial for metastatic diseases like melanoma.[8]

  • General Considerations: The tropism of the virus can be modified by engineering its glycoproteins to target specific receptors overexpressed on certain tumor types.[9]

Q3: What are the key differences in protocol design for pediatric versus adult patient populations? A3: Clinical trials in pediatric populations require special consideration for safety. Dosing and administration schedules may be adjusted based on age, weight, and the specific tumor type. For instance, a clinical trial of HSV1716 in pediatric and young adult patients with non-CNS solid tumors used intravenous delivery and found it to be well-tolerated without dose-limiting toxicities.[4][8] The developing immune system in children may also respond differently to virotherapy, necessitating careful immunological monitoring.

Q4: Can oHSV therapy be used in immunocompromised patients? A4: This is a significant challenge. While a competent immune system is required for the full therapeutic effect of oHSV, severely immunocompromised patients may be at a higher risk of disseminated herpetic infection.[10][11] For this reason, individuals who are severely immunocompromised are typically excluded from treatment.[11] However, some preclinical models suggest that certain immune suppression (e.g., cyclophosphamide) might enhance initial viral replication by dampening the host's antiviral response.[6] The decision must be carefully weighed based on the patient's specific immune status and the safety profile of the viral vector.

Troubleshooting Guides

Issue 1: Low Viral Titer After Production and Purification

Question Possible Cause & Solution
Why is my oHSV yield consistently low after harvesting from Vero or other producer cells? Cell Health: Ensure producer cells (e.g., Vero) are healthy, low-passage, and not overgrown before infection.[12] MOI Optimization: An excessively high Multiplicity of Infection (MOI) can lead to rapid cell death before optimal virus production. Conversely, a very low MOI may result in a prolonged culture time and degradation of viral particles. Empirically determine the optimal MOI and harvest time for your specific virus and cell line. Harvesting Technique: Harvest when 90-100% of cells show a cytopathic effect (CPE).[12] Harvesting too early or too late will reduce yield. Gentle scraping or dissociation may be required, but overly aggressive handling can damage cells and release cellular debris that complicates purification.
My viral pellet is small or diffuse after ultracentrifugation. What went wrong? Incomplete Lysis: Ensure complete lysis of host cells to release viral particles before purification. Three freeze-thaw cycles are standard. Purification Method: The sucrose-gradient method is common for purification.[12] Ensure gradients are prepared correctly and centrifugation parameters (speed, time, temperature) are optimal. Contamination with cellular debris can interfere with pelleting; consider a clarification spin at low speed before ultracentrifugation.[12]

Issue 2: Poor Oncolytic Activity in In Vitro Assays

Question Possible Cause & Solution
The oHSV efficiently kills my control cell line (e.g., Vero) but shows poor lysis of my target cancer cells. Receptor Expression: The cancer cell line may have low expression of HSV entry receptors like HVEM or nectin-1. Verify receptor expression via flow cytometry or Western blot. Some oHSVs can be engineered to target different receptors.[2] Intact Antiviral Pathways: The target cancer cells may have an unexpectedly intact interferon or PKR pathway, suppressing viral replication.[13] You can test this by pre-treating cells with inhibitors of these pathways (e.g., JAK/STAT inhibitors) to see if it rescues viral replication.[13] Cell Culture Conditions: Ensure optimal culture conditions for the cancer cells. Factors like cell density at the time of infection can influence outcomes.
I see initial cell death, but the virus doesn't spread effectively to neighboring cancer cells. Cell-to-Cell Fusion: Some oHSVs are engineered to promote cell-to-cell fusion (syncytia formation), which enhances local spread. If your virus lacks this, spread may be limited. Extracellular Matrix (ECM): In 3D cultures or in vivo, a dense tumor stroma and ECM can physically block viral spread.[14] Consider combining the oHSV with agents that degrade the ECM.

Issue 3: Lack of Efficacy in In Vivo Animal Models

Question Possible Cause & Solution
After intratumoral injection, the tumor shows initial response but then regrows. Why? Antiviral Immunity: The host immune system, particularly innate immunity, can clear the virus before it has fully replicated and spread throughout the tumor.[15] This is a "double-edged sword" as the immune response is also needed for the therapy's full effect.[16] Tumor Heterogeneity: The tumor may contain resistant cell clones that survive the initial oncolysis and repopulate the tumor.[17] Consider combination therapies to target multiple pathways.
Systemic (intravenous) delivery of oHSV is not reducing tumor burden. Neutralizing Antibodies: Pre-existing immunity to HSV in the animal model can lead to rapid neutralization of the virus in the bloodstream.[17] Poor Tumor Homing: The virus may be cleared by the liver and spleen before it can reach the tumor site. Strategies to overcome this include using carrier cells (like mesenchymal stem cells) or shielding the virus with polymers like PEG.

Data Presentation

Table 1: Clinical Response Rates for T-VEC in Advanced Melanoma

Patient CohortDurable Response Rate (T-VEC)Durable Response Rate (GM-CSF Control)p-value
Overall Population (Stage IIIB-IV)16.3%2.1%<0.0001
Stage IIIB/IIIC/IVM1a25.2%1.2%<0.0001
Data adapted from a Phase 3 clinical trial of T-VEC (Imlygic®).[8][18] A durable response was defined as a complete or partial response lasting continuously for at least 6 months.

Table 2: Typical Yields for oHSV Production in Culture

Producer Cell LineTypical Harvest Titer (PFU/mL)Key Considerations
Vero (African Green Monkey Kidney)1x10⁸ - 5x10⁹Commonly used, supports high-titer growth of many HSV strains.[12]
A549 (Human Lung Carcinoma)5x10⁷ - 1x10⁹Human cell line, may be preferable for some applications.
U-2 OS (Human Osteosarcoma)1x10⁷ - 5x10⁸Useful for oHSVs with specific gene deletions complemented by the cell line.
Yields are approximate and depend heavily on the specific viral construct, MOI, and culture conditions.

Experimental Protocols

1. Protocol: Viral Titer Determination by Plaque Assay

This method quantifies the number of infectious viral particles, reported as Plaque-Forming Units (PFU) per milliliter.[12]

Materials:

  • Vero cells (or other permissive cell line)

  • 6-well plates

  • Growth medium (e.g., DMEM + 10% FBS)

  • Overlay medium (e.g., Growth medium with 1% methylcellulose)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-Buffered Saline (PBS)

  • oHSV stock of unknown titer

Methodology:

  • Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a 95-100% confluent monolayer the next day.

  • Serial Dilution: On the day of the assay, prepare 10-fold serial dilutions of your oHSV stock in serum-free medium (e.g., 10⁻² to 10⁻⁸).

  • Infection: Aspirate the growth medium from the confluent cell monolayers. Infect duplicate wells with 200 µL of each viral dilution. Gently rock the plates every 15 minutes for 1-2 hours in a 37°C incubator to allow for viral adsorption.

  • Overlay: After the incubation period, aspirate the inoculum and add 2 mL of the viscous overlay medium to each well. The overlay restricts viral spread to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C for 2-3 days, or until plaques are visible.

  • Staining: Aspirate the overlay medium. Gently wash the wells with PBS. Add 1 mL of Crystal Violet solution to each well and incubate for 10-15 minutes at room temperature.

  • Counting: Aspirate the stain and wash gently with water. Allow the plates to dry. Count the number of plaques (clear zones where cells have been lysed) in wells that have between 10-100 distinct plaques.

  • Calculation: Calculate the titer using the formula: Titer (PFU/mL) = (Average number of plaques) / (Dilution factor × Volume of inoculum in mL)

2. Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

This assay measures cell viability to determine the oncolytic potency of an oHSV.[19]

Materials:

  • Target cancer cells and a non-permissive control cell line

  • 96-well plates

  • Growth medium

  • oHSV stock of known titer

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

Methodology:

  • Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Infection: Prepare serial dilutions of the oHSV to achieve a range of MOIs (e.g., 0.01, 0.1, 1, 10). Also, prepare a "mock-infected" control (medium only) and an "uninfected" control.

  • Treatment: Remove the medium from the cells and add 100 µL of the appropriate viral dilution or control medium.

  • Incubation: Incubate the plate for 48-72 hours (or a time course of your choosing) at 37°C.

  • Viability Measurement: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, until the color develops.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the results to the mock-infected control wells (representing 100% viability). Plot the percentage of cell viability versus the MOI to determine the EC₅₀ (the viral concentration that causes 50% cell death).

Mandatory Visualization

Signaling Pathway Diagram

oHSV_Immune_Activation cluster_tumor_cell Infected Tumor Cell cluster_TME Tumor Microenvironment cluster_immune_cell Immune Response oHSV oHSV Infection Replication Viral Replication oHSV->Replication Lysis Cell Lysis Replication->Lysis TAA Tumor Antigens (TAA) Lysis->TAA DAMPs DAMPs Lysis->DAMPs PAMPs Viral PAMPs Lysis->PAMPs GMCSF GM-CSF (if armed) Lysis->GMCSF APC Antigen Presenting Cell (APC) e.g., Dendritic Cell TAA->APC Uptake & Maturation DAMPs->APC Uptake & Maturation PAMPs->APC Uptake & Maturation GMCSF->APC Uptake & Maturation TCell Cytotoxic T-Cell (CD8+) APC->TCell Antigen Presentation & Priming TCell->Lysis Enhanced Killing Tumor Distant Tumor Cell TCell->Tumor Systemic Attack

Caption: oHSV-mediated oncolysis and immune activation pathway.

Experimental Workflow Diagram

in_vivo_workflow start Establish Xenograft/Syngeneic Tumor Model in Mice grouping Randomize into Groups: 1. oHSV 2. Vehicle Control 3. Combination Therapy start->grouping treatment Administer Treatment (Intratumoral or Systemic) grouping->treatment monitoring Monitor Tumor Volume & Animal Weight (2-3x / week) treatment->monitoring imaging In Vivo Imaging (if applicable) e.g., Bioluminescence monitoring->imaging endpoint Endpoint Reached (Tumor size limit / Time) monitoring->endpoint imaging->monitoring analysis Ex Vivo Analysis: - Tumor Histology (IHC) - Viral Titer (Plaque Assay) - Immune Profiling (FACS) endpoint->analysis

Caption: Workflow for a preclinical in vivo oHSV efficacy study.

Troubleshooting Logic Diagram

troubleshoot_oncolysis start Low In Vitro Oncolysis Observed check_control Does oHSV lyse permissive control cells? start->check_control check_virus Issue with Virus Stock: - Low Titer - Inactivated Virus - Incorrect Genotype check_control->check_virus No check_cells Issue with Target Cells check_control->check_cells Yes check_receptors Check HSV Entry Receptor Expression (e.g., Nectin-1) check_cells->check_receptors low_receptors Low Receptor Expression: - Use engineered virus - Try different cell line check_receptors->low_receptors Low/Absent check_pathway Check Antiviral Pathway Status (e.g., p-PKR, STAT1) check_receptors->check_pathway Present pathway_active Pathway is Active: - Use pathway inhibitors - Use oHSV that evades pathway check_pathway->pathway_active Active unknown Investigate Other Resistance Mechanisms check_pathway->unknown Inactive

Caption: Decision tree for troubleshooting poor in vitro oncolysis.

References

Validation & Comparative

Gpo-vir vs. Other First-Line ART Regimens: A Comparative Efficacy and Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety of Gpo-vir, a fixed-dose combination of stavudine (d4T), lamivudine (3TC), and nevirapine (NVP), with other first-line antiretroviral therapy (ART) regimens. The data presented is compiled from key clinical studies to inform research and drug development in the field of HIV therapeutics.

Executive Summary

This compound was a widely used first-line ART regimen, particularly in resource-limited settings, due to its affordability and efficacy in suppressing HIV replication and restoring immune function. However, the long-term toxicity profile of its stavudine component has led to its replacement in current treatment guidelines by more modern regimens with superior safety profiles. This guide provides a detailed comparison of this compound with regimens containing tenofovir disoproxil fumarate (TDF), emtricitabine (FTC), and efavirenz (EFV), which have become the standard of care in many regions. The comparison is based on indirect evidence from major clinical trials that evaluated the individual components of these regimens.

Data Presentation

The following tables summarize the key efficacy and safety data from pivotal clinical trials.

Table 1: Virological Efficacy of this compound in Treatment-Naïve Patients
StudyDurationVirological Suppression (HIV RNA <50 copies/mL)
Tin et al. (2005)[1]2 years39.5%
Manosuthi et al. (2006)[2]3 yearsNot specified as <50 copies/mL
Table 2: Immunological Response to this compound in Treatment-Naïve Patients
StudyDurationMedian CD4+ Cell Count Increase from Baseline
Tin et al. (2005)[1]3 months78 cells/µL
Manosuthi et al. (2006)[2]2 years311 cells/µL
Table 3: Comparative Efficacy of Nevirapine (in this compound) vs. Efavirenz (in modern regimens) at 48 Weeks (2NN Study)[3][4]
ParameterNevirapine (twice daily) + d4T + 3TCEfavirenz + d4T + 3TC
Treatment Failure43.7%37.8%
Virological Suppression (<50 copies/mL)65.4%70%
Table 4: Comparative Efficacy of Stavudine (in this compound) vs. Tenofovir DF (in modern regimens) at 48 and 144 Weeks (Study 903)[5][6]
ParameterStavudine + 3TC + EFVTenofovir DF + 3TC + EFV
Week 48
Virological Suppression (<400 copies/mL)84%80%
Virological Suppression (<50 copies/mL)81%82%
Mean CD4+ Increase from Baseline167 cells/µL169 cells/µL
Week 144
Virological Suppression (<50 copies/mL)ComparableComparable
Table 5: Comparative Safety and Tolerability of Nevirapine vs. Efavirenz (2NN Study)[3][7]
Adverse EventNevirapine (twice daily) + d4T + 3TCEfavirenz + d4T + 3TC
RashCommonCommon
Central Nervous System EventsLessMore
Hepatobiliary Laboratory ToxicitiesMoreLess
Table 6: Comparative Safety and Tolerability of Stavudine vs. Tenofovir DF (Study 903)[5][6]
Adverse EventStavudine + 3TC + EFVTenofovir DF + 3TC + EFV
Investigator-reported Lipodystrophy (Week 144)19%3%
Mean Change in Fasting Triglycerides (Week 144)+134 mg/dL+1 mg/dL
Mean Change in Fasting Cholesterol (Week 144)+58 mg/dL+30 mg/dL

Experimental Protocols

2NN Study: Nevirapine vs. Efavirenz
  • Study Design: A multicenter, open-label, randomized clinical trial.[3]

  • Participants: 1,216 antiretroviral-naïve HIV-1 infected patients.[3]

  • Intervention: Patients were randomized to receive one of four regimens, all with a backbone of stavudine and lamivudine:

    • Nevirapine 400 mg once daily

    • Nevirapine 200 mg twice daily

    • Efavirenz 600 mg once daily

    • Nevirapine 400 mg once daily plus efavirenz 800 mg once daily[3][4]

  • Primary Endpoint: Treatment failure, defined as a composite of virological failure (plasma HIV-1 RNA >50 copies/mL after week 24), disease progression (new CDC C event or death), or change of allocated treatment.[3]

  • Duration: 48 weeks.[3]

Study 903: Stavudine vs. Tenofovir DF
  • Study Design: A prospective, randomized, double-blind study.[5]

  • Participants: 602 antiretroviral-naïve HIV-1 infected patients.[6]

  • Intervention: Patients were randomized to receive either:

    • Tenofovir DF 300 mg once daily, in combination with lamivudine and efavirenz.

    • Stavudine 40 mg or 30 mg (based on body weight) twice daily, in combination with lamivudine and efavirenz.[5][7]

  • Primary Endpoint: Proportion of patients with plasma HIV-1 RNA levels less than 400 copies/mL at week 48.[5]

  • Duration: 144 weeks.[5]

Mandatory Visualization

ART_Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Monitoring cluster_analysis Data Analysis s1 Patient Screening (Inclusion/Exclusion Criteria) s2 Informed Consent s1->s2 s3 Baseline Assessment (HIV RNA, CD4 Count, etc.) s2->s3 rand Randomization s3->rand gpo This compound (d4T + 3TC + NVP) rand->gpo Arm A other Other First-Line Regimen (e.g., TDF + FTC + EFV) rand->other Arm B fup Regular Follow-up Visits (e.g., Weeks 4, 8, 12, 24, 48) gpo->fup other->fup assess Efficacy & Safety Assessments (Virology, Immunology, Adverse Events) fup->assess assess->fup analysis Primary Endpoint Analysis (e.g., Virological Suppression at Week 48) assess->analysis

A typical workflow for a randomized clinical trial comparing ART regimens.

Mechanism of action of NRTI and NNRTI antiretroviral drug classes.

References

A Comparative Analysis of GPO-Vir and Atripla for HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of antiretroviral therapies, a thorough understanding of the available options is paramount. This guide provides a detailed comparative analysis of two combination therapies for HIV-1: Gpo-vir, a generic formulation used in resource-limited settings, and Atripla, a once-daily single-tablet regimen. This comparison focuses on their mechanisms of action, clinical efficacy, safety profiles, and resistance patterns, supported by available data and experimental insights.

At a Glance: this compound vs. Atripla

FeatureThis compoundAtripla
Composition Stavudine (d4T), Lamivudine (3TC), Nevirapine (NVP)Efavirenz (EFV), Emtricitabine (FTC), Tenofovir Disoproxil Fumarate (TDF)
Drug Classes 2 Nucleoside Reverse Transcriptase Inhibitors (NRTIs), 1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)2 Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTI), 1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Dosing Twice dailyOnce daily[1][2]
Key Efficacy Effective in increasing CD4 cell count and suppressing viral load in treatment-naïve patients.[3][4][5][6][7][8]Proven efficacy in achieving and maintaining viral suppression in both treatment-naïve and experienced patients.[1]
Common Adverse Events Lipodystrophy, peripheral neuropathy, rash, hepatotoxicity.[3][4][5][6][7]Dizziness, headache, nausea, rash, diarrhea, neuropsychiatric symptoms.[1][9]
Long-Term Concerns High incidence of lipodystrophy and peripheral neuropathy associated with stavudine.[3][7]Potential for renal impairment and bone density loss associated with tenofovir DF; neuropsychiatric side effects with efavirenz.[1][2][9]

Mechanism of Action: Targeting HIV Reverse Transcriptase

Both this compound and Atripla inhibit the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for the conversion of viral RNA into DNA, a key step in the viral replication cycle.[10] They achieve this through a combination of nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs/NtRTIs) and a non-nucleoside reverse transcriptase inhibitor (NNRTI).

NRTIs/NtRTIs act as chain terminators. After being phosphorylated within the host cell, they are incorporated into the growing viral DNA chain. Their chemical structure lacks the necessary 3'-hydroxyl group, which prevents the addition of the next nucleotide, thus halting DNA synthesis.[11]

NNRTIs bind to a different site on the reverse transcriptase enzyme, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, which inhibits its function.[12][13][14][15]

HIV_RT_Inhibition cluster_virus HIV-1 Virus cluster_host_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Viral DNA Synthesis Viral DNA Synthesis Reverse Transcriptase->Viral DNA Synthesis catalysis Integration into Host Genome Integration into Host Genome Viral DNA Synthesis->Integration into Host Genome (blocked)

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials comparing this compound and Atripla are not available. Therefore, this comparison is based on data from separate clinical studies.

ParameterThis compound (Stavudine/Lamivudine/Nevirapine)Atripla (Efavirenz/Emtricitabine/Tenofovir DF)
CD4+ Cell Count Increase Median increase from 23 cells/µL to 199 cells/µL at 12 months in one study.[3] Another study showed a median increase from 13 cells/mm³ to 191 cells/mm³ at 48 weeks.[4][5][6]Study 934 showed a mean increase of 190 cells/mm³ at 48 weeks.
Viral Load Suppression In one study, 63.7% of patients achieved viral load <50 copies/mL at 48 weeks (intention-to-treat).[4][5][6] Another 3-year follow-up study did not specify the percentage of patients with undetectable viral load but noted clinical and immunological benefits.[3][7]The pivotal Gilead Sciences, Inc. Study 903 demonstrated efficacy in reducing HIV RNA levels to below 400 copies/mL in the majority of participants.[1] Study 934 showed that 84% of patients achieved HIV RNA <400 copies/mL at 48 weeks.
Time to Virological Failure Data not available from the reviewed studies.A study comparing Atripla to its components taken as separate pills found a longer time to virological failure for the single-tablet regimen (350 days vs. 211 days).

Experimental Protocols

Detailed experimental protocols for the cited clinical trials are not fully publicly available. However, the general methodologies employed in such trials are outlined below.

Viral Load Measurement
  • Method: Quantitative Real-Time PCR (qPCR) is the standard method for determining HIV-1 RNA copies in plasma.

  • General Protocol:

    • Plasma is separated from whole blood collected in EDTA tubes.

    • Viral RNA is extracted from the plasma using a commercially available kit.

    • The extracted RNA is reverse transcribed to complementary DNA (cDNA).

    • The cDNA is then amplified using specific primers and probes targeting a conserved region of the HIV-1 genome (e.g., gag, pol, or LTR).

    • The amplification is monitored in real-time, and the cycle threshold (Ct) value is used to quantify the initial number of viral RNA copies by comparing it to a standard curve.

CD4+ T-Cell Count Analysis
  • Method: Flow Cytometry.

  • General Protocol:

    • A whole blood sample is collected.

    • The blood is incubated with fluorescently labeled monoclonal antibodies specific for CD3 (a pan-T-cell marker) and CD4.

    • A lysing agent is added to remove red blood cells.

    • The remaining white blood cells are then analyzed using a flow cytometer.

    • The flow cytometer identifies and counts the cells that are positive for both CD3 and CD4, providing an absolute CD4+ T-cell count per microliter of blood.

Experimental_Workflow cluster_patient Patient Monitoring cluster_viral_load Viral Load Assay cluster_cd4_count CD4+ T-Cell Count Blood Sample Collection Blood Sample Collection Plasma Separation Plasma Separation Blood Sample Collection->Plasma Separation Antibody Staining Antibody Staining Blood Sample Collection->Antibody Staining RNA Extraction RNA Extraction Plasma Separation->RNA Extraction RT-qPCR RT-qPCR RNA Extraction->RT-qPCR Viral Load Quantification Viral Load Quantification RT-qPCR->Viral Load Quantification RBC Lysis RBC Lysis Antibody Staining->RBC Lysis Flow Cytometry Flow Cytometry RBC Lysis->Flow Cytometry CD4+ Count CD4+ Count Flow Cytometry->CD4+ Count

Safety and Tolerability

The safety profiles of this compound and Atripla are largely dictated by their constituent drugs.

Adverse EventThis compoundAtripla
Lipodystrophy High incidence (35.5% in one study) associated with stavudine.[3] This can manifest as fat loss (lipoatrophy) or fat accumulation (lipohypertrophy).[4][10][16][17][18]Less common, but can occur.
Peripheral Neuropathy A significant concern with stavudine (11.9% in one study).[3][7][19][20][21][22][23][24]Less frequently reported.
Neuropsychiatric Symptoms Not a prominent feature in the reviewed studies.Common with efavirenz, including dizziness, abnormal dreams, and in some cases, depression and anxiety.[3][9][19][25]
Renal Toxicity Not a major reported issue with the components of this compound.A known risk with tenofovir DF, requiring monitoring of renal function.[1][2]
Bone Mineral Density Not a major reported issue with the components of this compound.Tenofovir DF has been associated with a decrease in bone mineral density.[2]
Rash Common with nevirapine (14.7% in one study).[4][5][6]Common with efavirenz.[1][2][9]
Hepatotoxicity A risk with nevirapine (4.9% incidence of hepatotoxicity in one study).[4][5][6]Can occur, and monitoring of liver function is recommended.[1][2]

Resistance Profiles

The development of drug resistance is a critical consideration in long-term HIV therapy.

This compound (Stavudine/Lamivudine/Nevirapine)
  • Lamivudine: The M184V mutation in the reverse transcriptase gene is the hallmark of lamivudine resistance.[26][27]

  • Stavudine: Thymidine Analogue Mutations (TAMs), such as T215Y and K219E, can be selected by stavudine.[26][27][28]

  • Nevirapine: The Y181C and K103N mutations are common resistance pathways for nevirapine and other NNRTIs.[1][26]

Atripla (Efavirenz/Emtricitabine/Tenofovir DF)
  • Emtricitabine: Similar to lamivudine, the M184V/I mutation confers resistance to emtricitabine.[12]

  • Tenofovir DF: The K65R mutation is the primary mutation associated with tenofovir resistance.

  • Efavirenz: The K103N mutation is a common resistance mutation for efavirenz.[2] Studies have shown that patients on Atripla who experience virological failure are less likely to develop drug resistance compared to those on non-Atripla regimens containing the same components.

Resistance_Pathways cluster_gpovir This compound Resistance cluster_atripla Atripla Resistance Stavudine Stavudine TAMs (e.g., T215Y) TAMs (e.g., T215Y) Stavudine->TAMs (e.g., T215Y) Lamivudine Lamivudine M184V M184V Lamivudine->M184V Nevirapine Nevirapine Y181C, K103N Y181C, K103N Nevirapine->Y181C, K103N Tenofovir DF Tenofovir DF K65R K65R Tenofovir DF->K65R Emtricitabine Emtricitabine M184V/I M184V/I Emtricitabine->M184V/I Efavirenz Efavirenz K103N K103N Efavirenz->K103N

Conclusion

This compound and Atripla represent two different eras and approaches to antiretroviral therapy. This compound, a combination of older antiretrovirals, has been a crucial tool in expanding access to treatment in resource-limited settings. However, its use is associated with significant long-term toxicities, particularly lipodystrophy and peripheral neuropathy related to stavudine.

Atripla offered a significant advancement by providing a complete, once-daily regimen in a single tablet, which can improve adherence. While it has a more favorable long-term safety profile compared to this compound, it is not without its own concerns, including the potential for renal and bone toxicity from tenofovir DF and the neuropsychiatric side effects of efavirenz.

The choice between these or other antiretroviral regimens depends on a multitude of factors, including patient characteristics, comorbidities, local treatment guidelines, and the availability of newer, potentially safer, and more effective agents. For researchers and drug development professionals, understanding the comparative profiles of these combination therapies provides valuable context for the ongoing development of improved HIV treatments.

References

A Comparative Guide to Technologies for Validating Long-Term Virological Suppression in HIV Research

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on Gpo-vir: It is essential to clarify that this compound is not a technology for monitoring or validating virological suppression. This compound is the brand name for a fixed-dose combination antiretroviral therapy (ART) regimen used for the treatment of HIV infection. This guide will, therefore, focus on the actual laboratory methods and technologies employed by researchers, scientists, and drug development professionals to validate long-term virological suppression.

Long-term virological suppression, the sustained control of HIV replication to undetectable levels in the blood, is a primary goal of antiretroviral therapy. Validating this suppression is crucial for monitoring treatment efficacy, detecting treatment failure, and preventing the development of drug resistance. This guide provides a comparative overview of the predominant technologies used for this purpose, supported by performance data and experimental protocols.

Comparison of HIV-1 Viral Load Assay Performance

The quantitative measurement of HIV-1 RNA in plasma, or viral load, is the gold standard for monitoring the effectiveness of ART. Several commercial assays are available, primarily based on real-time polymerase chain reaction (RT-PCR) technology. The following tables summarize the performance characteristics of commonly used laboratory-based and point-of-care assays.

Table 1: Performance of Laboratory-Based HIV-1 Viral Load Assays

FeatureAbbott RealTime HIV-1Roche COBAS AmpliPrep/COBAS TaqMan HIV-1 v2.0
Technology Real-time RT-PCRReal-time RT-PCR
Target Gene(s) Integrase (IN)Gag and LTR
Lower Limit of Quantification (LLOQ) 40 copies/mL20 copies/mL
Upper Limit of Quantification (ULOQ) 10,000,000 copies/mL10,000,000 copies/mL
Correlation with other assays (R-squared) Strong correlation with Roche assays (r=0.95)[1]Strong correlation with Abbott assays (r=0.95)[1]
Bias Tends to underestimate viral load compared to WHO standards[2]Tends to overestimate viral load compared to WHO standards[2]
Inter-assay Agreement (vs. Roche TaqMan) Moderate (κ = 0.56)[2]Moderate (κ = 0.56)[2]

Table 2: Performance of Point-of-Care (POC) HIV-1 Viral Load Assays

FeatureXpert HIV-1 Viral LoadSAMBA HIV-1 Semi-Q Test
Technology Real-time RT-PCRIsothermal amplification
Sample Type Plasma, Whole BloodPlasma
Turnaround Time ~90 minutes~90 minutes
Sensitivity (at ≥1000 copies/mL) 93.10% - 96.6%[3][4]Not specified in provided results
Specificity (at ≥1000 copies/mL) 92.0% - 97.01%[3][4]Not specified in provided results
Concordance with Lab Assays High (kappa coefficient of 0.9 with Roche TaqMan)[3]98.1% with Roche TaqMan 2.0[5]

Advanced Monitoring: Next-Generation Sequencing (NGS)

For in-depth analysis, particularly in cases of suspected drug resistance, Next-Generation Sequencing (NGS) offers a highly sensitive method for monitoring HIV. Unlike standard viral load tests that quantify the amount of virus, NGS provides detailed information about the genetic makeup of the viral population.

Table 3: Comparison of Sanger Sequencing and Next-Generation Sequencing (NGS) for HIV Drug Resistance

FeatureSanger SequencingNext-Generation Sequencing (NGS)
Primary Use HIV drug resistance genotypingHighly sensitive HIV drug resistance genotyping, viral evolution studies
Sensitivity for Variant Detection ~15-20% of the viral population[6][7]As low as 1% of the viral population[8]
Throughput LowHigh (up to 15 samples simultaneously)[6]
Turnaround Time 1-2 weeks[6]~2.5 days[6]
Clinical Application Standard of care for clinical drug resistance testingEmerging as a superior tool for early resistance detection and research[8]

Experimental Protocols

Below are generalized protocols for two widely used laboratory-based HIV-1 viral load assays. It is important to note that specific procedures may vary based on the manufacturer's instructions and laboratory-specific standard operating procedures.

Protocol 1: Abbott RealTime HIV-1 Assay

1. Sample Preparation (Automated on Abbott m2000sp):

  • An unrelated RNA sequence is introduced into each plasma sample to serve as an internal control (IC).[9]

  • The Abbott m2000sp instrument utilizes magnetic particle technology to capture nucleic acids from the plasma.[10]

  • The captured nucleic acids are washed to remove unbound sample components.

  • The purified nucleic acids are then eluted and transferred to a 96-well plate for amplification.[10]

2. Amplification and Detection (Automated on Abbott m2000rt):

  • The purified nucleic acid is mixed with master mix reagents containing enzymes and fluorescently-labeled oligonucleotide probes.

  • Reverse transcription polymerase chain reaction (RT-PCR) is performed to amplify both the HIV-1 target sequence and the internal control.[9]

  • The Abbott m2000rt instrument monitors the fluorescence emitted during each PCR cycle. The amount of fluorescence is proportional to the amount of amplified product.[9]

3. Quantification:

  • A calibration curve is generated using two assay calibrators run in triplicate.[9]

  • The concentration of HIV-1 RNA in the patient samples is calculated by comparing their amplification signals to the stored calibration curve.[9]

Protocol 2: Roche COBAS AmpliPrep/COBAS TaqMan HIV-1 Test, v2.0

1. Sample Preparation (Automated on COBAS AmpliPrep):

  • Plasma samples (850 µL) are lysed using a protease and chaotropic buffer to release viral RNA and protect it from degradation.[11]

  • A known quantity of an HIV-1 Quantitation Standard (QS) Armored RNA is added to each sample.[11]

  • The released RNA and the QS RNA are captured by silica-based magnetic glass particles.[11]

2. Amplification and Detection (Automated on COBAS TaqMan Analyzer):

  • The captured nucleic acids are mixed with a master mix containing primers and probes specific for both HIV-1 and the QS RNA.[12]

  • Reverse transcription is performed to generate complementary DNA (cDNA) from the RNA templates.[11]

  • Simultaneous PCR amplification of the target and QS cDNA occurs. Detection is achieved through the cleavage of dual-labeled oligonucleotide probes, which then fluoresce.[11]

3. Quantification:

  • The COBAS TaqMan Analyzer calculates the HIV-1 RNA concentration by comparing the signal from the HIV-1 target to the signal from the known quantity of the QS for each sample.[11]

Visualizing Workflows and Methodologies

The following diagrams, created using the DOT language, illustrate the workflows for long-term virological suppression monitoring and the principles of the technologies discussed.

HIV_Monitoring_Workflow cluster_clinical Clinical Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis & Action Patient Patient on ART Collect_Sample Collect Plasma Sample Patient->Collect_Sample Viral_Load_Assay Perform Viral Load Assay (e.g., RT-PCR) Collect_Sample->Viral_Load_Assay NGS_Sequencing Next-Generation Sequencing (if resistance is suspected) Viral_Load_Assay->NGS_Sequencing Virologic Failure Quantify_VL Quantify Viral Load (copies/mL) Viral_Load_Assay->Quantify_VL Analyze_Resistance Analyze for Drug Resistance Mutations NGS_Sequencing->Analyze_Resistance Clinical_Decision Clinical Decision Quantify_VL->Clinical_Decision Suppressed Virologically Suppressed Quantify_VL->Suppressed < 50 copies/mL Failure Virologic Failure Quantify_VL->Failure Analyze_Resistance->Clinical_Decision Continue_Monitoring Continue ART & Periodic Monitoring Suppressed->Continue_Monitoring Continue Routine Monitoring Failure->Clinical_Decision Adherence Counseling & Possible Regimen Change

Caption: Workflow for long-term HIV virological suppression monitoring.

RT_PCR_Principle cluster_extraction Nucleic Acid Extraction cluster_amplification RT-PCR Amplification & Detection cluster_quantification Quantification Plasma Plasma Sample with HIV-1 RNA Lysis Viral Lysis to Release RNA Plasma->Lysis Purification RNA Purification Lysis->Purification RT Reverse Transcription: RNA -> cDNA Purification->RT PCR PCR Amplification of cDNA RT->PCR Detection Real-time Detection via Fluorescent Probes PCR->Detection Fluorescence Measure Fluorescence Signal Detection->Fluorescence Standard_Curve Compare to Standard Curve Fluorescence->Standard_Curve Result Calculate Viral Load (copies/mL) Standard_Curve->Result Final_Report Final_Report Result->Final_Report Final Report

Caption: Principle of Real-Time RT-PCR for HIV-1 viral load quantification.

References

A Comparative Analysis of First-Generation vs. Newer Integrase Inhibitor Regimens for HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation integrase strand transfer inhibitor (INSTI), raltegravir, with newer-generation INSTIs, including dolutegravir, bictegravir, and the long-acting injectable cabotegravir. The comparison focuses on key clinical trial data related to efficacy, safety, and resistance profiles, supported by detailed experimental methodologies. This analysis is intended to inform research and drug development efforts in the field of antiretroviral therapy.

Initially, this review was slated to compare a product known as Gpo-vir. However, investigation revealed that this compound is a fixed-dose combination of older antiretroviral agents, specifically non-nucleoside reverse transcriptase inhibitors (NNRTIs) and nucleoside reverse transcriptase inhibitors (NRTIs), such as efavirenz/emtricitabine/tenofovir or stavudine/lamivudine/nevirapine, and does not belong to the integrase inhibitor class.[1][2][3] Therefore, to fulfill the spirit of the inquiry, this guide pivots to a comparison within the integrase inhibitor class, contrasting the first-generation compound with its successors.

Mechanism of Action: Integrase Strand Transfer Inhibition

Integrase inhibitors target the HIV-1 integrase enzyme, which is crucial for the replication of the virus.[4] This enzyme facilitates the integration of the viral DNA into the host cell's genome in a multi-step process. The key step blocked by this class of drugs is the strand transfer, which covalently inserts the viral DNA into the host chromosome. By inhibiting this step, INSTIs effectively halt the HIV replication cycle.[4]

HIV_Integrase_Inhibition cluster_virus HIV Virion cluster_cell Host CD4+ Cell cluster_inhibition Pharmacological Intervention Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Reverse Transcription Viral_DNA Viral DNA RT->Viral_DNA Integrase Integrase Enzyme Integration Integration into Host DNA Integrase->Integration Viral_DNA->Integration Strand Transfer Step Host_DNA Host Chromosome Integration->Host_DNA Provirus Provirus Formation Host_DNA->Provirus INSTI Integrase Inhibitor (Raltegravir, Dolutegravir, Bictegravir, Cabotegravir) INSTI->Integration BLOCKS

Caption: Mechanism of Action of Integrase Strand Transfer Inhibitors (INSTIs).

Efficacy of Integrase Inhibitor Regimens

The clinical efficacy of antiretroviral therapy is primarily measured by the proportion of patients achieving virologic suppression, typically defined as an HIV-1 RNA level below 50 copies/mL. Head-to-head clinical trials have demonstrated the non-inferiority, and in some aspects, superiority of newer INSTIs compared to the first-generation raltegravir.

Table 1: Virologic Suppression Rates in Treatment-Naïve Adults
Clinical TrialComparisonTimepointVirologic Suppression (HIV-1 RNA <50 copies/mL)Citation(s)
SPRING-2 Dolutegravir (50 mg once daily) vs. Raltegravir (400 mg twice daily)Week 4888% vs. 85%[5][6]
Week 9681% vs. 76%[7][8][9]
GS-US-380-1489 Bictegravir/F/TAF vs. Dolutegravir/ABC/3TCWeek 4892.4% vs. 93.0%
Week 9687.9% vs. 90.2%[10]
Week 14481.8% vs. 82.8%
GS-US-380-1490 Bictegravir/F/TAF vs. Dolutegravir + F/TAFWeek 4890% vs. 93%
Week 9684% vs. 86%[11]

In the SPRING-2 trial, dolutegravir was non-inferior to raltegravir at week 48 and maintained this non-inferiority at week 96 in treatment-naïve adults.[5][7] Notably, the rate of virological non-response was lower in the dolutegravir arm (5%) compared to the raltegravir arm (10%) at the 96-week mark.[7]

The GS-US-380-1489 and GS-US-380-1490 trials established the non-inferiority of the single-tablet regimen of bictegravir/emtricitabine/tenofovir alafenamide (B/F/TAF) to dolutegravir-based regimens at 48, 96, and 144 weeks.[10][11]

Long-Acting Injectable Regimens

A significant advancement in HIV therapy has been the development of long-acting injectable regimens, offering an alternative to daily oral medication. The combination of cabotegravir and rilpivirine, administered monthly or every two months, has demonstrated high efficacy in maintaining virologic suppression.

Table 2: Efficacy of Long-Acting Cabotegravir + Rilpivirine in Virologically Suppressed Adults
Clinical TrialComparisonTimepointVirologic Suppression (HIV-1 RNA <50 copies/mL)Citation(s)
FLAIR Cabotegravir + Rilpivirine (monthly) vs. continued oral ABC/DTG/3TCWeek 4893.6% vs. 95.5%[12]
Week 9686.6% vs. 89.4%[13][14]
ATLAS Cabotegravir + Rilpivirine (monthly) vs. continued oral therapyWeek 4892.5% vs. 95.5%[12]
ATLAS-2M Cabotegravir + Rilpivirine (every 2 months) vs. (every 1 month)Week 4894% vs. 93%[15]
Week 15287% vs. 86%[16][17]

The FLAIR and ATLAS studies demonstrated that monthly injectable cabotegravir plus rilpivirine was non-inferior to continuing a standard daily oral antiretroviral regimen for maintaining viral suppression at 48 and 96 weeks.[12][13][14][18] The ATLAS-2M study further established that dosing every two months was non-inferior to monthly injections, providing a less frequent dosing option.[15][16][17]

Safety and Tolerability Profiles

Newer integrase inhibitors are generally well-tolerated. However, differences in adverse event profiles exist and are a key consideration in regimen selection.

Table 3: Comparative Safety and Tolerability
Drug/RegimenCommon Adverse EventsDiscontinuation Rate due to AEsCitation(s)
Raltegravir Nausea, headache, dizziness. Lower risk of neuropsychiatric events compared to DTG.~2% in SPRING-2 at 96 weeks. 4.3% in a large cohort study.[7][19][20]
Dolutegravir Insomnia, headache, dizziness, nausea. Higher frequency of neuropsychiatric complaints vs. Raltegravir.~2% in SPRING-2 at 96 weeks. 3.6% in a large cohort study.[7][19][20]
Bictegravir Diarrhea, nausea, headache. Lower incidence of nausea compared to DTG/ABC/3TC.~2% in GS-US-380-1490 at 96 weeks.[11][21]
Cabotegravir (Injectable) Injection site reactions (pain, swelling, nodules) are very common but mostly mild-to-moderate and decrease over time.~2.1% due to injection-related events in FLAIR.[13][14]

In a large cohort study, neuropsychiatric complaints were more frequent in patients receiving dolutegravir compared to those on raltegravir.[19][20] The GS-US-380-1490 trial reported a lower incidence of drug-related nausea with the bictegravir regimen compared to the dolutegravir-based regimen.[21] For the long-acting cabotegravir regimen, injection site reactions were the most common adverse event, reported by a majority of participants, although these were generally mild and led to discontinuation in only a small percentage of individuals.[13][14]

Genetic Barrier to Resistance

The genetic barrier to resistance is a critical factor in the long-term success of antiretroviral therapy. Second-generation INSTIs, such as dolutegravir and bictegravir, possess a higher genetic barrier to resistance compared to the first-generation raltegravir.[4]

  • Raltegravir : Resistance can emerge through several mutational pathways, often requiring more than one mutation for significant resistance.[4]

  • Dolutegravir and Bictegravir : These agents maintain activity against many viral strains with resistance mutations to raltegravir.[4] Emergence of resistance to these drugs in treatment-naïve patients is rare.

  • Cabotegravir : In the FLAIR and ATLAS trials, confirmed virologic failures with resistance-associated mutations were observed, though infrequently.[18]

Experimental Protocols

The data presented in this guide are derived from rigorously designed, multicenter, randomized clinical trials. Below is a summary of the methodologies for the key trials cited.

Clinical_Trial_Workflow cluster_setup Trial Setup & Enrollment cluster_treatment Treatment & Follow-up cluster_analysis Data Analysis & Endpoints Screening Patient Screening (e.g., HIV-1 RNA >1000 c/mL, ART-Naïve) Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Consent Informed Consent Inclusion->Consent Randomization Randomization (1:1) Consent->Randomization Arm_A Arm A: Investigational Regimen (e.g., Dolutegravir 50mg QD) Randomization->Arm_A Arm_B Arm B: Active Comparator Regimen (e.g., Raltegravir 400mg BID) Randomization->Arm_B FollowUp Follow-up Visits (Weeks 4, 8, 12, 24, 48, 96...) - Virologic & Immunologic Monitoring - Safety Assessments (AEs) - Adherence Checks Arm_A->FollowUp Arm_B->FollowUp PrimaryEndpoint Primary Endpoint Analysis (e.g., % with HIV-1 RNA <50 c/mL at Week 48) FollowUp->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Analysis (e.g., CD4 Change, Safety, Resistance) PrimaryEndpoint->SecondaryEndpoint Conclusion Conclusion on Non-Inferiority or Superiority SecondaryEndpoint->Conclusion

Caption: Generalized workflow for a Phase 3 non-inferiority clinical trial.
SPRING-2 (NCT01227824)

This was a Phase 3, randomized, double-blind, active-controlled, non-inferiority study in 822 treatment-naïve adults with HIV-1.[5][7][22][23] Participants were randomized 1:1 to receive either dolutegravir 50 mg once daily or raltegravir 400 mg twice daily, in combination with an investigator-selected nucleoside reverse transcriptase inhibitor (NRTI) backbone (either abacavir/lamivudine or tenofovir/emtricitabine).[5][7] The primary endpoint was the proportion of patients with HIV-1 RNA <50 copies/mL at week 48.[5]

GS-US-380-1489 (NCT02607930)

This was a Phase 3, randomized, double-blind, active-controlled, non-inferiority trial in 631 treatment-naïve adults with HIV-1.[24][25][26] Participants were randomized 1:1 to receive a single-tablet regimen of bictegravir 50 mg/emtricitabine 200 mg/tenofovir alafenamide 25 mg or a single-tablet regimen of dolutegravir 50 mg/abacavir 600 mg/lamivudine 300 mg.[25] The primary endpoint was the proportion of participants with plasma HIV-1 RNA <50 copies/mL at week 48.[25]

FLAIR (NCT02938520)

This was a Phase 3, randomized, open-label, non-inferiority study in 566 virologically suppressed adults with HIV-1.[27][28] The trial was designed for ART-naïve participants who first received a 20-week induction phase with oral dolutegravir/abacavir/lamivudine.[29] Those who were virologically suppressed were then randomized 1:1 to either continue the oral regimen or switch to monthly intramuscular injections of long-acting cabotegravir (400 mg) and rilpivirine (600 mg), following an oral lead-in phase.[27][28] The primary endpoint was the proportion of participants with plasma HIV-1 RNA ≥50 copies/mL at week 48.[30]

ATLAS (NCT02951052)

This was a Phase 3, randomized, open-label, non-inferiority study in 616 virologically suppressed, ART-experienced adults with HIV-1.[18][31][32] Participants were randomized 1:1 to either continue their current oral antiretroviral regimen or switch to monthly intramuscular injections of long-acting cabotegravir and rilpivirine.[18][32] The primary endpoint was the proportion of participants with plasma HIV-1 RNA ≥50 copies/mL at week 48.[18]

Conclusion

The landscape of HIV-1 treatment has been significantly advanced by the introduction of integrase inhibitors. While the first-generation INSTI, raltegravir, remains an effective agent, newer second-generation drugs like dolutegravir and bictegravir offer advantages in terms of a higher genetic barrier to resistance and simplified once-daily oral dosing. The development of long-acting injectable cabotegravir represents a paradigm shift, moving away from daily oral therapy and offering a highly effective alternative for maintaining virologic suppression with monthly or bimonthly injections. These newer agents demonstrate robust efficacy and generally favorable safety profiles, providing clinicians and researchers with a diverse and powerful toolkit for managing HIV-1 infection. The choice of regimen will depend on individual patient characteristics, preferences, and clinical considerations.

References

Head-to-Head Clinical Trial Analysis: Gpo-vir (Stavudine, Lamivudine, Nevirapine) vs. Efavirenz-Based Regimen

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antiretroviral regimen containing the components of Gpo-vir (stavudine, lamivudine, and nevirapine) against an alternative first-line therapy. The data presented is primarily drawn from the 2NN study, a significant head-to-head clinical trial in the field of HIV treatment. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the comparative efficacy and safety of these regimens.

Comparative Efficacy and Safety Data

The following tables summarize the key quantitative outcomes from the 2NN study, which compared a nevirapine-based regimen (with a backbone of stavudine and lamivudine, the components of this compound) to an efavirenz-based regimen with the same nucleoside reverse transcriptase inhibitor (NRTI) backbone.

Table 1: Efficacy Outcomes at 48 Weeks (Intent-to-Treat Analysis)

Outcome MetricNevirapine + Stavudine + Lamivudine (Twice Daily)Efavirenz + Stavudine + Lamivudine (Once Daily)
Treatment Failure Rate 43.7% (169/387)37.8% (151/400)
Virological Success (<50 copies/mL) 63.6%67.8%
Mean CD4+ Cell Count Increase 160 cells/mm³160 cells/mm³

Treatment failure was a composite endpoint including virological failure, disease progression, or treatment change.[1][2] Virological success data is based on an on-treatment analysis.[3] CD4 count increases were similar across both groups, indicating comparable immunological recovery.[4]

Table 2: Safety and Tolerability Outcomes at 48 Weeks

Adverse Event CategoryNevirapine + Stavudine + Lamivudine (Twice Daily)Efavirenz + Stavudine + Lamivudine (Once Daily)
Grade 3/4 Clinical Adverse Events 20.4%28.0%
Hepatobiliary Laboratory Toxicities (Grade 3/4) Significantly higher with once-daily nevirapine vs. efavirenzLower incidence compared to once-daily nevirapine
Central Nervous System (CNS) Toxicity Lower incidenceHigher incidence
HDL-Cholesterol Increase 43%34%
Total Cholesterol to HDL-Cholesterol Ratio -4% (Decrease)+6% (Increase)

The frequency of Grade 3 or 4 clinical adverse events was numerically lower in the nevirapine twice-daily arm compared to the efavirenz arm.[5] Lipid profile changes suggest a potentially more favorable cardiovascular risk profile with nevirapine.[6]

Experimental Protocols: The 2NN Study

The 2NN study was a multicenter, open-label, randomized clinical trial involving 1,216 antiretroviral-naive HIV-1 infected patients across 67 sites in 17 countries.[2][4]

  • Patient Population: The study enrolled adult patients who had not previously received antiretroviral therapy. Baseline characteristics were well-matched across the study arms, with a median CD4 cell count just below 200 cells/mm³ and a median plasma viral load of approximately 4.7 log₁₀ copies/mL.[3][4]

  • Treatment Regimens: Participants were randomized to one of four arms. The primary comparison relevant to this compound was between:

    • Nevirapine 200 mg twice daily + stavudine + lamivudine

    • Efavirenz 600 mg once daily + stavudine + lamivudine[2] The nucleoside backbone of stavudine and lamivudine was consistent across all arms.[4]

  • Study Duration and Endpoints: The primary analysis was conducted at 48 weeks. The primary endpoint was "treatment failure," defined as a composite of:

    • Less than a 1 log₁₀ decline in plasma HIV-1 RNA in the first 12 weeks.

    • Two consecutive measurements of more than 50 copies/mL from week 24 onwards.

    • Disease progression (a new Centers for Disease Control and Prevention Grade C event or death).

    • A change in the allocated treatment.[2] Secondary endpoints included the percentage of patients with viral load <50 copies/mL, changes in CD4 cell count, and the incidence of adverse events.[4]

Mechanism of Action of this compound Components

The constituent drugs of this compound—stavudine, lamivudine, and nevirapine—are all antiretroviral agents that target the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell cluster_inhibition Inhibition by this compound Components HIV_RNA HIV RNA Reverse_Transcriptase Reverse Transcriptase HIV_RNA->Reverse_Transcriptase Transcription Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration Stavudine_Lamivudine Stavudine & Lamivudine (NRTIs) Stavudine_Lamivudine->Reverse_Transcriptase Competitive Inhibition & Chain Termination Nevirapine Nevirapine (NNRTI) Nevirapine->Reverse_Transcriptase Non-Competitive Inhibition

Caption: Mechanism of Action of this compound Components on HIV Reverse Transcriptase.

Stavudine and lamivudine are nucleoside reverse transcriptase inhibitors (NRTIs). They are analogs of natural nucleosides and, after phosphorylation within the host cell, they are incorporated into the growing viral DNA chain by reverse transcriptase. This incorporation leads to chain termination, thus halting the synthesis of viral DNA. They also act as competitive inhibitors of the enzyme.

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a different site on the reverse transcriptase enzyme (the NNRTI pocket), away from the active site. This binding induces a conformational change in the enzyme, which inhibits its function non-competitively. The combination of NRTIs and an NNRTI in this compound provides a synergistic effect by targeting the same critical enzyme through two different mechanisms.

References

Immunological Recovery in HIV Patients: A Comparative Analysis of Gpo-vir and other HAART Regimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunological recovery in treatment-naïve HIV patients initiated on Gpo-vir (a fixed-dose combination of stavudine, lamivudine, and nevirapine) versus other widely used highly active antiretroviral therapy (HAART) regimens. The analysis is supported by experimental data from clinical studies, with detailed methodologies for key immunological assessments.

Comparative Immunological Efficacy

The immunological response to antiretroviral therapy is primarily assessed by the increase in CD4+ T-cell counts, a crucial marker of immune reconstitution. While direct head-to-head trials of this compound against many other specific HAART combinations are limited, a comparative analysis can be drawn from individual studies of this compound and major clinical trials of other first-line regimens.

This compound, a formulation containing stavudine (d4T), lamivudine (3TC), and nevirapine (NVP), has demonstrated efficacy in improving the immunologic status of treatment-naïve HIV patients. Studies have shown a rapid increase in CD4 T-cell counts within the first few months of initiating this compound treatment[1].

For comparison, a landmark clinical trial (Study 934) provided a direct comparison between a regimen of tenofovir disoproxil fumarate (TDF), emtricitabine (FTC), and efavirenz (EFV) and a regimen of zidovudine (ZDV), lamivudine (3TC), and efavirenz (EFV). Given that stavudine and zidovudine are both thymidine analogue nucleoside reverse transcriptase inhibitors (NRTIs) and nevirapine and efavirenz are both non-nucleoside reverse transcriptase inhibitors (NNRTIs), the ZDV/3TC/EFV arm of this study serves as a relevant comparator for this compound. The study found that the TDF/FTC/EFV regimen was superior in terms of CD4 response at 48 weeks[2][3].

The following table summarizes the quantitative data on immunological recovery from various studies.

RegimenStudy PopulationBaseline CD4 (cells/µL)CD4 Increase from Baseline (cells/µL)Study DurationReference
This compound (d4T/3TC/NVP) Treatment-naïve adultsMedian: 102Median increase to 213 at 6 months, 274 at 12 months102 months[1]
TDF/FTC/EFV Treatment-naïve adultsMean: 245Mean increase of 190 at 48 weeks144 weeks[4]
ZDV/3TC/EFV Treatment-naïve adultsMean: 245Mean increase of 158 at 48 weeks144 weeks[4]

Experimental Protocols

Accurate assessment of immunological recovery relies on standardized laboratory procedures. The following are detailed methodologies for the key experiments cited in the supporting studies.

Immunophenotyping of T-Lymphocyte Subsets by Flow Cytometry

Purpose: To enumerate CD4+ and other T-lymphocyte subsets.

Methodology:

  • Specimen Collection and Preparation: Whole blood is collected in EDTA-containing tubes. A defined volume of blood is incubated with a cocktail of fluorescently-labeled monoclonal antibodies specific for T-cell surface markers (e.g., CD3, CD4, CD8, CD45).

  • Staining: The antibody-cell mixture is incubated in the dark at room temperature for a specified period to allow for optimal antibody binding.

  • Lysis of Red Blood Cells: A lysing solution is added to remove red blood cells, which would otherwise interfere with the analysis.

  • Flow Cytometric Analysis: The stained and lysed sample is acquired on a flow cytometer. The instrument uses lasers to excite the fluorochromes conjugated to the antibodies. The emitted light is detected and converted into digital signals.

  • Gating Strategy: A sequential gating strategy is employed to identify the lymphocyte population based on their forward and side scatter properties, followed by identification of T-cells (CD3+) and subsequent quantification of CD4+ and CD8+ T-cell subsets.

  • Data Analysis: The absolute number of cells per microliter of blood is calculated using either a dual-platform method (combining flow cytometry percentages with a complete blood count from a hematology analyzer) or a single-platform method (using calibrated beads of a known concentration within the sample tube).

HIV-1 Viral Load Measurement by Real-Time Reverse Transcription PCR (RT-PCR)

Purpose: To quantify the amount of HIV-1 RNA in plasma.

Methodology:

  • Specimen Collection and Processing: Whole blood is collected in EDTA tubes and centrifuged to separate the plasma.

  • RNA Extraction: Viral RNA is extracted from the plasma sample using a commercially available kit, which typically involves lysis of the viral particles and purification of the RNA.

  • Reverse Transcription: The extracted viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR Amplification: The cDNA is then amplified in a real-time PCR instrument using specific primers and a fluorescently labeled probe that binds to a target sequence within the HIV-1 genome.

  • Quantification: During each cycle of PCR amplification, the fluorescence emitted by the probe is measured. The cycle at which the fluorescence crosses a certain threshold is proportional to the initial amount of viral RNA in the sample. A standard curve generated from samples with known viral concentrations is used to determine the viral load in the patient sample, typically reported as copies/mL.

Visualizing Key Pathways and Workflows

To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.

HIV_CD4_Depletion cluster_productive Productive Infection cluster_abortive Abortive Infection Activated_CD4 Activated CD4+ T-cell Productive_Infection Productive HIV Infection Activated_CD4->Productive_Infection Apoptosis Caspase-3 Mediated Apoptosis Productive_Infection->Apoptosis Quiescent_CD4 Quiescent CD4+ T-cell Abortive_Infection Abortive HIV Infection Quiescent_CD4->Abortive_Infection Pyroptosis Caspase-1 Mediated Pryoptosis Abortive_Infection->Pyroptosis Inflammation Chronic Inflammation Pyroptosis->Inflammation Releases Pro-inflammatory Cytokines (e.g., IL-1β) HIV HIV Virion HIV->Activated_CD4 Infects HIV->Quiescent_CD4 Infects Inflammation->Quiescent_CD4 Attracts more cells to die

Caption: Signaling pathways of HIV-induced CD4+ T-cell depletion.

HAART_Immune_Reconstitution cluster_viral_suppression Viral Suppression cluster_immune_recovery Immune Recovery HAART HAART Initiation Viral_Replication HIV Viral Replication HAART->Viral_Replication Viral_Load Decreased Viral Load Viral_Replication->Viral_Load Inhibits Immune_Activation Reduced Immune Activation Viral_Load->Immune_Activation Lymphocyte_Redistribution Redistribution of Memory CD4+ T-cells Immune_Activation->Lymphocyte_Redistribution Thymic_Output Increased Thymic Output of Naive T-cells Immune_Activation->Thymic_Output CD4_Increase Increased CD4+ T-cell Count Lymphocyte_Redistribution->CD4_Increase Early Phase Thymic_Output->CD4_Increase Later Phase

Caption: Mechanism of HAART-induced immune reconstitution.

Flow_Cytometry_Workflow Start Start: Whole Blood Sample Staining Incubate with Fluorescent Monoclonal Antibodies (anti-CD3, -CD4, -CD8, -CD45) Start->Staining Lysis Lyse Red Blood Cells Staining->Lysis Acquisition Acquire on Flow Cytometer Lysis->Acquisition Gating Gating Strategy: 1. Identify Lymphocytes (FSC vs SSC) 2. Identify T-cells (CD3+) 3. Quantify CD4+ and CD8+ Subsets Acquisition->Gating Analysis Data Analysis: Calculate Absolute Cell Counts Gating->Analysis End End: Report CD4 Count Analysis->End

Caption: Experimental workflow for CD4+ T-cell count enumeration.

References

Gpo-vir in Developing Countries: A Cost-Effectiveness Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global effort to combat HIV has been significantly bolstered by the availability of affordable antiretroviral therapy (ART). In developing countries, fixed-dose combinations have been instrumental in simplifying treatment regimens and improving adherence. Among these, Gpo-vir, a generic antiretroviral produced by the Thai Government Pharmaceutical Organization (GPO), has played a crucial role. This guide provides a comparative cost-effectiveness analysis of two formulations of this compound against relevant alternatives, supported by experimental data and detailed methodologies, to inform research, drug development, and public health policy.

Executive Summary

This analysis reviews the cost-effectiveness of two primary this compound formulations:

  • This compound (d4T/3TC/NVP): A fixed-dose combination of stavudine (d4T), lamivudine (3TC), and nevirapine (NVP).

  • This compound T (TDF/FTC/EFV): A fixed-dose combination of tenofovir disoproxil fumarate (TDF), emtricitabine (FTC), and efavirenz (EFV).

A key study conducted in South Africa provides a robust framework for comparing the economic and health outcomes of these and other first-line ART regimens. The findings indicate that while the stavudine-based regimen was a cost-effective option, newer regimens containing tenofovir and efavirenz, akin to this compound T, offer superior long-term health outcomes and favorable cost-effectiveness profiles. Clinical studies in Thailand further provide essential efficacy and safety data for the stavudine-based this compound.

Comparative Cost-Effectiveness of First-Line ART Regimens

The following table summarizes the findings of a cost-effectiveness analysis of five initial ART regimens in South Africa. The analysis utilized a mathematical simulation model of HIV disease and treatment to project life expectancy, quality-adjusted life expectancy (QALY), lifetime costs, and incremental cost-effectiveness ratios (ICERs).

First-Line RegimenQuality-Adjusted Life Expectancy (Months)Lifetime Costs (USD)Incremental Cost-Effectiveness Ratio (USD per QALY gained)
Stavudine/lamivudine/nevirapine123.7More costly than ZDV/3TC/NVPDominated by ZDV/3TC/NVP
Zidovudine/lamivudine/nevirapineNot specifiedLess costly than d4T/3TC/NVP-
Tenofovir/lamivudine/nevirapineNot specifiedNot specified$1,045 (compared with ZDV/3TC/NVP)
Zidovudine/lamivudine/efavirenzNot specifiedMore costly than TDF/3TC/NVPDominated by TDF/3TC/NVP
Tenofovir/lamivudine/efavirenz 135.2 Not specified$5,949 (compared with TDF/3TC/NVP)

Data sourced from a study in South Africa.[1] Note: "Dominated" indicates that a regimen is both more costly and less effective than a comparator.

Clinical Efficacy and Safety of this compound (stavudine/lamivudine/nevirapine) in Thailand

Clinical studies conducted in Thailand provide valuable insights into the real-world effectiveness and adverse effects of the stavudine-based this compound.

ParameterResults
Immunological Response Median CD4 cell count increased from 23 cells/µL at baseline to 199 cells/µL at 12 months and 334 cells/µL at 24 months.
Virological Response 78% of patients achieved undetectable HIV-RNA at 24 weeks.
Clinical Outcomes Significant decrease in the occurrence of new opportunistic infections.
Adverse Effects Hypercholesterolemia (43.2%), lipodystrophy (35.5%), hypertriglyceridemia (25%), peripheral neuropathy (11.9%).

Data from studies conducted in Thailand.

Experimental Protocols

Cost-Effectiveness Analysis Methodology (South African Study)

The comparative cost-effectiveness analysis of first-line ART regimens in South Africa utilized a mathematical simulation model of HIV disease progression and treatment.[1]

  • Model Type: A state-transition Markov model.

  • Population: Simulated cohort of HIV-infected individuals in South Africa.

  • Interventions: Five initial ART regimens:

    • Tenofovir + lamivudine + efavirenz

    • Tenofovir + lamivudine + nevirapine

    • Zidovudine + lamivudine + efavirenz

    • Zidovudine + lamivudine + nevirapine

    • Stavudine + lamivudine + nevirapine

  • Data Sources: Demographic and clinical data from South Africa, including rates of virologic suppression and toxicities for each regimen.

  • Outcome Measures:

    • Life expectancy

    • Quality-adjusted life expectancy (QALYs)

    • Lifetime costs

    • Incremental cost-effectiveness ratio (ICER)

  • Analysis Perspective: Healthcare provider perspective.

Clinical Efficacy and Safety Study Methodology (Thai Studies)

The studies evaluating the effectiveness of this compound (stavudine, lamivudine, and nevirapine) in Thailand were ambispective studies.

  • Study Design: A combination of retrospective and prospective data collection.

  • Population: Adult, ART-naïve HIV-infected patients in Thailand.

  • Intervention: Initiation of a fixed-dose combination of stavudine, lamivudine, and nevirapine (this compound).

  • Data Collection:

    • Baseline demographic and clinical data (CD4 count, HIV-RNA).

    • Follow-up assessments of CD4 count, HIV-RNA levels, body weight, and occurrence of opportunistic infections and adverse effects at regular intervals.

  • Primary Endpoints:

    • Change in CD4 cell count from baseline.

    • Proportion of patients with undetectable HIV-RNA.

    • Incidence of adverse drug reactions.

Mechanism of Action: Signaling Pathways

The constituent drugs of this compound and this compound T belong to two main classes of reverse transcriptase inhibitors: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Nucleoside/Nucleotide Reverse Transcriptase Inhibitor (NRTI) Signaling Pathway

NRTIs, such as stavudine, lamivudine, tenofovir, and emtricitabine, are analogs of natural deoxynucleotides. They act as competitive inhibitors of the HIV reverse transcriptase enzyme.

NRTI_Mechanism cluster_virus HIV Virion cluster_cell Host Cell Cytoplasm vRNA Viral RNA vDNA Viral DNA Synthesis vRNA->vDNA Reverse Transcription RT Reverse Transcriptase d_NTPs Host Deoxynucleotides (dATP, dGTP, dCTP, dTTP) d_NTPs->vDNA Incorporation NRTI_prodrug NRTI Prodrug (e.g., Tenofovir) NRTI_active Active NRTI Triphosphate NRTI_prodrug->NRTI_active Cellular Kinases NRTI_active->vDNA Competitive Incorporation Chain_Termination Chain Termination vDNA->Chain_Termination

Caption: NRTI Mechanism of Action.

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Signaling Pathway

NNRTIs, including nevirapine and efavirenz, bind to an allosteric site on the reverse transcriptase enzyme, causing a conformational change that inactivates it.

NNRTI_Mechanism cluster_virus HIV Virion cluster_cell Host Cell Cytoplasm RT Reverse Transcriptase (Active Site) RT_Inactive Inactive Reverse Transcriptase RT->RT_Inactive Conformational Change Allosteric_Site Allosteric Site NNRTI NNRTI (e.g., Efavirenz) NNRTI->Allosteric_Site Binding Inhibition Inhibition of DNA Synthesis RT_Inactive->Inhibition

Caption: NNRTI Mechanism of Action.

Conclusion

The available evidence suggests that while the older stavudine-based this compound formulation was an important tool in expanding ART access, newer regimens containing tenofovir and efavirenz, such as this compound T, offer improved long-term health outcomes and are a cost-effective choice for first-line HIV treatment in developing countries. The higher initial cost of tenofovir-based regimens is offset by better tolerability, leading to fewer treatment switches and associated costs. For researchers and drug development professionals, these findings highlight the importance of considering long-term patient outcomes and healthcare system costs in the development and evaluation of new antiretroviral therapies for resource-limited settings. Continued research and economic modeling are crucial to optimize treatment strategies and ensure the sustainable and equitable provision of HIV care globally.

References

Comparative Safety Analysis: Oncolytic Virotherapy and GPO-vir

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of oncolytic virus therapies and GPO-vir. It is important to note at the outset that these represent two distinct classes of medical products with different mechanisms of action and therapeutic indications. This compound is a fixed-dose combination antiretroviral medication used in the treatment of HIV infection[1][2][3][4][5], while oncolytic viruses are a class of cancer therapeutics that use native or genetically modified viruses to selectively infect and destroy cancer cells[6][7][8][9]. Therefore, a direct cross-study comparison of their safety profiles is not scientifically appropriate.

This document is structured to provide a clear understanding of the safety considerations for each, followed by a comparative overview of safety profiles within the class of oncolytic viruses.

Section 1: this compound Safety Profile in HIV Treatment

This compound is a combination of stavudine (d4T), lamivudine (3TC), and nevirapine (NVP)[3]. Its use has been studied in treatment-naïve HIV patients, particularly in resource-limited settings[1][3].

Key Safety Findings for this compound:

Clinical studies have demonstrated that this compound is generally well-tolerated[1][2]. The most commonly reported adverse effects include:

  • Lipodystrophy: A significant long-term side effect, with one study reporting symptoms in 16.8% of patients within two years of treatment[4]. Another study noted a 35.5% incidence of lipodystrophy, leading to 27% of patients switching to a different antiretroviral regimen[3].

  • Hypercholesterolemia and Hypertriglyceridemia: Elevated cholesterol and triglycerides have been observed, with incidences of 43.2% and 25% respectively in one long-term follow-up study[3].

  • Peripheral Neuropathy: This was reported in 6.9% to 11.9% of patients in different studies[2][3].

  • Skin Rash: Incidence of skin rash has been noted to be around 14.7%[1][2].

  • Hepatotoxicity: Liver-related adverse events, specifically grade >3 hepatotoxicity, were reported in 4.9% of patients in one study[1][2].

  • Lactic Acidosis and Hyperlactatemia: While less common, these serious adverse events have been reported, with incidences of 1.3% and 2.6% respectively in a 3-year follow-up study[3].

Experimental Protocols for this compound Safety Assessment:

The safety of this compound in clinical trials was typically assessed through:

  • Regular Clinical Monitoring: Patients were monitored for the emergence of signs and symptoms of known adverse drug reactions.

  • Laboratory Tests: Blood samples were collected at baseline and at regular intervals to monitor:

    • CD4 T-cell counts: To assess immune status[4][5].

    • Plasma Viral Load (pVL): To measure the amount of HIV in the blood[2].

    • Liver Function Tests: To detect hepatotoxicity[2].

    • Lipid Panels: To monitor for hypercholesterolemia and hypertriglyceridemia[3].

    • Lactate Levels: To screen for lactic acidosis[3].

  • Patient-Reported Outcomes: Subjective assessments, for instance, were used to evaluate lipodystrophy[4].

Section 2: Oncolytic Virus Therapy Safety Profile in Cancer Treatment

Oncolytic virotherapy represents a promising immunotherapeutic approach for cancer[10][11][12]. The safety profile of oncolytic viruses is generally considered manageable, with most adverse events being mild to moderate in severity[6].

Common Adverse Events with Oncolytic Viruses:

The most frequently observed adverse events are flu-like symptoms, which are often related to the body's immune response to the virus. These include:

  • Fever and Chills[6][8][10][11][12][13]

  • Fatigue[6][8][10][11][12][13]

  • Nausea and Vomiting[6][8]

  • Muscle aches[8]

  • Headaches[8]

  • Injection site reactions (pain or rash)[8]

Severe Adverse Events:

While less common, more severe adverse events can occur. The pooled rate of severe adverse events (grade ≥3) in oncolytic virotherapy is higher than in control groups in some meta-analyses[14][15]. These can include:

  • Neutropenia and Lymphocytopenia[10][11][12]

  • Cellulitis[8]

  • Shortness of breath[8]

  • Increased heart rate[8]

  • Fluid buildup in the chest[8]

  • Low blood pressure[8]

Comparative Safety of Different Oncolytic Virus Strategies:

A meta-analysis of 186 clinical trials provides insights into the comparative safety of different oncolytic virotherapy approaches[10][11][12]:

  • Combination Therapy:

    • Oncolytic virotherapy combined with immunotherapy has shown a more favorable safety profile compared to combinations with chemotherapy or radiotherapy[10][11][12].

    • Combination therapies involving chemotherapy or radiotherapy significantly increase the risk of adverse events compared to conventional treatments alone[10][11][12].

  • Monotherapy: Oncolytic virus monotherapy is associated with a higher risk of all-grade adverse events compared to immunotherapy alone[10].

  • Virus Type:

    • Oncolytic DNA viruses have been associated with a better objective response rate than oncolytic RNA viruses in some analyses[14][15].

    • Regimens involving Reoviridae- or Poxviridae-based strategies paired with immunotherapy exhibit a more favorable safety profile[11].

  • Route of Administration: Intratumoral injection has been linked to a statistically significant improvement in objective response rate compared to intravenous injection[14][15].

Data Presentation: Comparative Safety of Oncolytic Virus Strategies

Treatment StrategyComparatorAdverse Event (AE) OutcomeRisk Ratio (RR) / Odds Ratio (OR) [95% CI/CrI]Reference
OV + ImmunotherapyOV + ChemotherapySevere AE0.32 [0.15–0.66][10][11][12]
OV MonotherapyImmunotherapyAll-grade AE1.69 [1.32–2.13][10]
OV + ImmunotherapyImmunotherapyAll-grade AE1.37 [1.12–1.64][10]
OV + ChemotherapyChemotherapyAll-grade AE1.10 [1.02–1.18][10][11][12]
OV + RadiotherapyRadiotherapyAll-grade AE1.53 [1.27–1.84][10][11][12]
Oncolytic DNA Viruses-Objective Response Rate (OR)4.05 [1.96–8.33][15]
Oncolytic RNA Viruses-Objective Response Rate (OR)1.00 [0.66–1.52][15]

Experimental Protocols for Oncolytic Virus Safety Assessment:

Safety evaluation in oncolytic virus clinical trials is a critical component and involves:

  • Toxicity Grading: Adverse events are graded according to standardized criteria, such as the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE)[16].

  • Dose-Escalation Studies: Phase I trials typically involve dose-escalation to determine the maximum tolerated dose (MTD).

  • Viral Shedding Analysis: To assess the potential for transmission, samples such as urine, saliva, and stool are analyzed for the presence of the oncolytic virus[17]. This is particularly important for replication-competent viruses[7][17].

  • Immunogenicity Testing: Blood samples are analyzed for the development of anti-viral antibodies.

  • Biodistribution Studies: In preclinical and sometimes clinical studies, methods are employed to track the localization of the virus within the body.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Oncolytic_Virus_Mechanism cluster_infection 1. Selective Infection and Replication cluster_lysis 2. Onco-lysis and Antigen Release cluster_immune 3. Anti-Tumor Immune Response OV Oncolytic Virus TumorCell Tumor Cell OV->TumorCell Binds to tumor- specific receptors Replication Viral Replication TumorCell->Replication Utilizes tumor-specific signaling pathways (e.g., Ras, p53 defects) Lysis Tumor Cell Lysis Replication->Lysis Virus accumulation PAMPs PAMPs Lysis->PAMPs Release of PAMPs & DAMPs TAAs TAAs Lysis->TAAs Release of Tumor- Associated Antigens (TAAs) APC Antigen Presenting Cell (APC) PAMPs->APC Activation TAAs->APC Antigen uptake T_Cell Cytotoxic T-Cell APC->T_Cell Antigen presentation T_Cell->TumorCell Systemic tumor cell killing

Caption: Mechanism of action of oncolytic viruses.

Safety_Assessment_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trial Assessment (Human Subjects) AnimalModels Animal Models Toxicity Toxicity Studies AnimalModels->Toxicity Shedding Biodistribution & Shedding Studies AnimalModels->Shedding PhaseI Phase I: Dose Escalation & MTD Toxicity->PhaseI Informs starting dose Viral_Shedding Viral Shedding Analysis Shedding->Viral_Shedding Informs sampling strategy PhaseII_III Phase II/III: Efficacy & Safety PhaseI->PhaseII_III AE_Monitoring Adverse Event Monitoring (CTCAE) PhaseI->AE_Monitoring Lab_Tests Laboratory Tests (Blood, Urine) PhaseI->Lab_Tests PhaseI->Viral_Shedding PhaseII_III->AE_Monitoring PhaseII_III->Lab_Tests PhaseII_III->Viral_Shedding

Caption: Workflow for oncolytic virus safety assessment.

Antiviral_MoA cluster_lifecycle Viral Lifecycle in Host Cell cluster_drugs Antiviral Drug Targets (e.g., in this compound) Entry 1. Entry & Uncoating Replication 2. Nucleic Acid Replication Entry->Replication Assembly 3. Protein Synthesis & Assembly Replication->Assembly Release 4. Viral Release Assembly->Release NNRTI Nevirapine (NNRTI) NNRTI->Replication Inhibits Reverse Transcriptase NRTI Stavudine & Lamivudine (NRTIs) NRTI->Replication Inhibits Reverse Transcriptase & causes chain termination

Caption: Mechanism of action for this compound components.

References

Gpo-vir Efficacy Across Diverse HIV Clades: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gpo-vir's efficacy in treating various HIV clades, benchmarked against alternative therapeutic regimens. The data presented is curated from a range of in-vitro studies and clinical trials to support objective evaluation.

Executive Summary

This compound is a fixed-dose combination antiretroviral therapy. It has evolved from an initial formulation containing stavudine, lamivudine, and nevirapine to a newer, widely recommended combination known as this compound T (or its branded equivalent, Atripla), which comprises efavirenz (EFV), emtricitabine (FTC), and tenofovir disoproxil fumarate (TDF). Both formulations function by inhibiting the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle. While extensive clinical data exists for the general efficacy of this compound formulations, clade-specific performance data, particularly from head-to-head comparative trials, is more limited. This guide synthesizes the available evidence to provide a comparative overview.

Data Presentation: Efficacy of this compound T Components Against Diverse HIV-1 Clades

The components of the more recent this compound T formulation have been evaluated in vitro for their activity against a panel of HIV-1 clades. The following table summarizes the 50% effective concentration (EC50) values, which represent the drug concentration required to inhibit viral replication by 50%.

Antiretroviral AgentHIV-1 CladeMean EC50 (μM)
Tenofovir A, B, C, D, E, F, G, O0.5 - 2.2
Efavirenz A, AE, AG, B, C, D, F, G, J, NPotent activity (EC90-95 of 1.7 to 25 nM)
Group OReduced activity

Note: Lower EC50 values indicate higher antiviral potency. The data for efavirenz is presented as EC90-95 in nanomolar (nM) concentrations, indicating very high potency against the listed clades.

Clinical Efficacy of this compound Formulations

Clinical studies on the older this compound formulation (stavudine, lamivudine, nevirapine) conducted in Thailand have demonstrated its effectiveness in treatment-naïve patients. While the specific HIV clades in these studies were not always reported, CRF01_AE is a common clade in Southeast Asia.

Clinical Outcomes of this compound (stavudine, lamivudine, nevirapine) in Thai Patients:

Study ParameterResults
CD4+ T-cell Count Significant increase from baseline. In one study, the median CD4 count rose from 29 cells/mm³ to 156 cells/mm³ at 24 weeks.[1] Another study reported an increase from a median of 23 cells/µl to 199 cells/µl at 12 months.[2][3]
HIV-1 RNA (Viral Load) At 24 weeks, 78% of patients achieved an undetectable viral load.[1] A separate 48-week study found that 63.7% of patients in an intention-to-treat analysis had a viral load of less than 50 copies/ml.[4]
Opportunistic Infections A significant decrease in the occurrence of new opportunistic infections was observed after treatment initiation.[2][3]

A European multicenter cohort study of the this compound T components (tenofovir and efavirenz with either lamivudine or emtricitabine) found that infection with HIV-1 subtype B was associated with a higher risk of virological failure.[5][6]

Comparative Analysis with Alternative Regimens

This compound T, an NNRTI-based regimen, has been a cornerstone of first-line HIV therapy. However, current treatment guidelines in many regions now recommend integrase strand transfer inhibitor (INSTI)-based regimens as the preferred first-line treatment due to their high efficacy and favorable side-effect profile.[7]

A large retrospective study in China compared the all-cause mortality among patients on different initial antiretroviral therapy regimens. The study found that patients who initiated treatment with an efavirenz-based regimen had significantly lower rates of all-cause mortality compared to those who started on a nevirapine-based regimen.[8]

Another clinical trial (Study 934) compared the components of this compound T (tenofovir/emtricitabine/efavirenz) to a regimen of zidovudine/lamivudine (Combivir) and efavirenz. After 48 weeks, 84% of patients in the this compound T component group achieved and maintained an HIV-1 RNA level of less than 400 copies/mL, compared to 73% in the Combivir group.[9]

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay is fundamental to determining the in-vitro efficacy of the active components in this compound.

Principle: The assay measures the ability of a drug to inhibit the activity of the HIV-1 RT enzyme. This is typically done using a non-radioactive ELISA-based method that quantifies the amount of DNA synthesized by the enzyme.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing a template-primer (e.g., poly(A)•oligo(dT)), deoxynucleoside triphosphates (dNTPs) including a labeled dUTP (e.g., with biotin or digoxigenin), and the recombinant HIV-1 RT enzyme.

  • Incubation with Inhibitor: The reaction is carried out in the presence of varying concentrations of the test compound (e.g., efavirenz, tenofovir diphosphate, or emtricitabine triphosphate).

  • DNA Synthesis: During incubation (typically at 37°C), the RT enzyme synthesizes a new DNA strand, incorporating the labeled dUTPs.

  • Capture: The newly synthesized and labeled DNA product is captured on a microplate pre-coated with streptavidin (if biotin-labeled dUTP is used).

  • Detection: An enzyme-conjugated antibody that specifically binds to the label (e.g., anti-digoxigenin-peroxidase) is added.

  • Signal Generation: A substrate for the enzyme is added, which generates a colorimetric or chemiluminescent signal proportional to the amount of DNA synthesized.

  • Data Analysis: The signal is measured using a microplate reader. The concentration of the inhibitor that reduces the signal by 50% (IC50) is calculated to determine its potency.

Mandatory Visualizations

Gpo_vir_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host CD4+ Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription (catalyzed by RT) Reverse Transcriptase (RT) Reverse Transcriptase (RT) Proviral DNA Proviral DNA Viral DNA->Proviral DNA Integration Host DNA Host DNA Nucleus Nucleus This compound This compound Inhibition This compound->Inhibition Inhibition->Reverse Transcriptase (RT) Blocks RT activity

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Prepare Reagents Prepare Reagents (RT enzyme, template, dNTPs, inhibitors) Start->Prepare Reagents Assay Setup Set up assay plate (Controls and Test Compounds) Prepare Reagents->Assay Setup Incubation Incubate at 37°C Assay Setup->Incubation Capture DNA Capture synthesized DNA on streptavidin plate Incubation->Capture DNA Detection Add enzyme-conjugated antibody Capture DNA->Detection Signal Generation Add substrate and measure signal Detection->Signal Generation Data Analysis Calculate IC50 values Signal Generation->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for RT inhibition assay.

References

Safety Operating Guide

Essential Safety Protocols for Handling Gpo-vir Antiretroviral Medication

Author: BenchChem Technical Support Team. Date: December 2025

Initial Clarification: It is crucial to understand that Gpo-vir is not a virus. It is a brand name for a combination antiretroviral medication used in the treatment of HIV. Therefore, the personal protective equipment (PPE) and handling procedures are based on safely managing potent pharmaceutical compounds, not a biological agent.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle this compound. The following procedures are designed to minimize occupational exposure and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is a fixed-dose combination of antiretroviral drugs. A common formulation, this compound T, contains Efavirenz, Emtricitabine, and Tenofovir Disoproxil Fumarate.[1] Each component has specific hazards that necessitate careful handling.

  • Efavirenz: May cause damage to the unborn child, leads to organ damage through prolonged or repeated exposure, is harmful if ingested, results in serious eye irritation, and is a suspected carcinogen if inhaled.[2][3][4][5]

  • Tenofovir Disoproxil Fumarate: Harmful upon ingestion, causes serious eye damage, and may lead to organ damage with prolonged or repeated exposure.[6][7]

  • Emtricitabine: While not classified as hazardous, it is recommended to follow standard precautions for handling chemical compounds.[8][9][10]

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is essential to prevent skin contact, eye exposure, and inhalation. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationPurposeCitations
Gloves Disposable nitrile or latex gloves. Double gloving is recommended.To prevent skin contact with the active pharmaceutical ingredients.[2][11][12][13][14]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of solutions or airborne particles.[2][6][7][11][12][13]
Body Protection Full-length, buttoned lab coat or a disposable gown.To protect skin and personal clothing from contamination.[2][12][14][15]
Respiratory Protection Generally not required for handling intact tablets in a well-ventilated area. A certified respirator (e.g., N95) is necessary if there is a risk of generating aerosols or dust, such as when crushing tablets or handling the powder form, especially outside of a chemical fume hood.To prevent inhalation of airborne particles.[12][13]

Experimental Protocols: Safe Handling and Disposal Procedures

Adherence to strict operational and disposal plans is critical for laboratory safety and environmental protection.

Handling Procedures:

  • Preparation: Before commencing any work, review the Safety Data Sheet (SDS) for each component of this compound.[12] Ensure that an emergency eyewash station and a safety shower are readily accessible.

  • Containment: Whenever possible, handle this compound and its components within a certified chemical fume hood, particularly when manipulating powders or preparing solutions to minimize inhalation risk.[11][12]

  • Weighing: To avoid the generation of airborne particles, weigh solid forms of the drug within a fume hood or on a balance equipped with a draft shield.[12]

  • Solution Preparation: When dissolving the compound, add it to the solvent gradually to prevent splashing.[12]

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the medication, even when gloves have been worn.[2][12] Eating, drinking, and smoking are strictly prohibited in the laboratory.[2][12]

Disposal Plan:

All materials that have come into contact with this compound should be considered hazardous chemical waste.

Waste TypeDisposal ProcedureCitations
Contaminated Solids Includes gloves, pipette tips, bench paper, and disposable lab coats. Collect in a designated, clearly labeled, and sealed hazardous waste container.[12][16]
Liquid Waste Aqueous and solvent-based solutions containing this compound. Collect in a sealed, properly labeled hazardous waste container.[16]
Empty Containers Triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing and air drying in a fume hood, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[16]

Note: All waste disposal must comply with institutional, local, state, and federal regulations.[12][16][17]

Logical Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the step-by-step process for safely handling and disposing of this compound in a laboratory setting.

GpoVir_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_cleanup Post-Procedure prep1 Review SDS prep2 Verify accessible eyewash/shower prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh solid this compound prep3->handle1 Proceed to handling handle2 Prepare solution handle1->handle2 handle3 Perform experiment handle2->handle3 disp1 Segregate waste handle3->disp1 Generate waste clean1 Decontaminate work surfaces handle3->clean1 Experiment complete disp2 Contaminated solids into hazardous waste bin disp1->disp2 disp3 Liquid waste into hazardous waste container disp1->disp3 disp4 Triple-rinse empty containers disp1->disp4 disp5 Collect rinsate as hazardous waste disp4->disp5 clean2 Doff PPE clean1->clean2 clean3 Dispose of PPE as hazardous waste clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.